t-Boc-Aminooxy-PEG2-Azide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
t-Boc-Aminooxy-PEG2-Azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, offers a versatile platform for the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₂N₄O₅ | [1][2][3] |
| Molecular Weight | 290.3 g/mol | [1][2][3] |
| CAS Number | 252378-68-0 | [1][2][3] |
| Appearance | Varies (typically an oil or solid) | |
| Purity | ≥95% (typically >98%) | [1][2] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage Conditions | -20°C | [1][2] |
Chemical Reactivity and Applications
This compound possesses two key functional groups that enable sequential and orthogonal conjugation strategies.
-
Azide Group: This moiety is primarily utilized in "click chemistry" reactions, offering high specificity and efficiency. It readily participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is particularly advantageous for biological applications where copper toxicity is a concern.[5][6]
-
-
t-Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield a free aminooxy group.[2][3] This aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage.[2]
This dual functionality makes this compound a valuable linker for:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The PEG linker in this compound can enhance the solubility and cell permeability of the PROTAC molecule.[7]
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker plays a crucial role in the stability and efficacy of ADCs.[8]
-
Bioconjugation: This linker can be used to attach molecules to proteins, peptides, or other biomolecules for various research purposes, including labeling and imaging.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an azide-containing molecule, such as this compound, and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture (final concentration ~5-10 equivalents).
-
Add the CuSO₄ solution to the reaction mixture (final concentration ~1-2 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-functionalized molecule
-
Solvent (e.g., DMSO, PBS for biological molecules)
-
Purification supplies (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the this compound in a suitable solvent.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent.
-
Mix the two solutions. The reaction typically proceeds without the need for a catalyst.
-
Incubate the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Purify the conjugate using a suitable method, such as HPLC or size-exclusion chromatography.
t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the aminooxy functionality.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the t-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Oxime Ligation
This protocol details the reaction of the deprotected aminooxy group with an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-PEG2-Azide conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Purification supplies
Procedure:
-
Dissolve the deprotected aminooxy compound in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the reaction mixture.
-
If desired, add aniline as a catalyst (final concentration ~10-100 mM).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by LC-MS.
-
Purify the final conjugate using an appropriate method such as HPLC.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Boc-Aminooxy-PEG3-azide | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. cenmed.com [cenmed.com]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG2-Azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl N-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)carbamate, commonly known as t-Boc-Aminooxy-PEG2-Azide. This versatile heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a terminal azide (B81097), a polyethylene (B3416737) glycol (PEG) spacer, and a t-Boc protected aminooxy group, allows for a sequential and orthogonal conjugation strategy.
Core Chemical Properties
This compound is a well-characterized chemical entity with properties that make it suitable for a range of bioconjugation applications. The inclusion of a hydrophilic PEG2 spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 252378-68-0 | [3][4] |
| Molecular Formula | C11H22N4O5 | [3][4] |
| Molecular Weight | 290.3 g/mol | [3][4] |
| Purity | Typically ≥95% | [2][3] |
| Isomeric SMILES | CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | [4] |
Chemical Structure and Functional Groups
The unique functionality of this compound stems from its three key components: the azide group, the PEG spacer, and the t-Boc protected aminooxy group. This design allows for a two-step conjugation process.
References
An In-depth Technical Guide to t-Boc-Aminooxy-PEG2-Azide (CAS: 252378-68-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-Aminooxy-PEG2-Azide, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
t-Boc-Aminooxy-PEG2-Azide is a versatile chemical tool featuring three key components: a t-Boc protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique architecture allows for sequential and orthogonal conjugation strategies.
Table 1: Physicochemical and Handling Data for this compound
| Property | Value | Source(s) |
| CAS Number | 252378-68-0 | [1][2][] |
| Molecular Formula | C11H22N4O5 | [4] |
| Molecular Weight | 290.32 g/mol | [4] |
| Appearance | White powder to pale yellow oily matter or viscous liquid | [5] |
| Purity | Typically ≥95% to ≥98% | [1][2][4] |
| Solubility | Soluble in DMSO | [] |
| Storage Conditions | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C | [1][] |
Mechanism of Action and Key Applications
The utility of this compound stems from its two distinct reactive functionalities, enabling a two-step conjugation process.
-
Azide Group: This moiety is primed for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] These reactions form a stable triazole linkage with alkyne- or strained alkyne-containing molecules, respectively.[6] This method is widely employed for its high efficiency, specificity, and biocompatibility.[6]
-
t-Boc Protected Aminooxy Group: The t-Boc protecting group is labile under acidic conditions.[1][7] Its removal unmasks a reactive aminooxy group, which can then readily react with aldehydes or ketones to form a stable oxime bond.[1][2] This oxime ligation is highly chemoselective and robust under physiological conditions.
This dual functionality makes the linker a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] In a typical PROTAC synthesis, one end of the this compound linker is attached to a ligand for the target protein, and the other end to a ligand for an E3 ligase.
Beyond PROTACs, this linker is also valuable for the creation of Antibody-Drug Conjugates (ADCs) , where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[8] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[7]
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Optimal conditions such as reactant concentrations, temperature, and reaction time should be determined empirically for each specific application.
Boc Deprotection of the Aminooxy Group
Objective: To remove the t-Boc protecting group to reveal the reactive aminooxy functionality.
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the t-Boc-protected compound in anhydrous DCM or 1,4-dioxane (e.g., 10 mL per gram of substrate).
-
For complete deprotection, cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) (approximately 10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
For potentially more selective deprotection under milder conditions, add 4M HCl in 1,4-dioxane (approximately 5 equivalents) and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Add cold diethyl ether to the residue to precipitate the deprotected product, often as a hydrochloride or trifluoroacetate (B77799) salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide terminus of the linker with an alkyne-containing molecule.
Materials:
-
Azide-functionalized linker (e.g., this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the azide and alkyne components in a suitable solvent.
-
Prepare a stock solution of the copper catalyst by premixing CuSO4 and the ligand.
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a shorter timeframe.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.[10]
Oxime Ligation
Objective: To conjugate the deprotected aminooxy group with an aldehyde- or ketone-containing molecule.
Materials:
-
Deprotected aminooxy-PEG-azide conjugate
-
Aldehyde- or ketone-containing molecule
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) or an appropriate organic solvent like DMSO.
-
Aniline (B41778) or a aniline derivative (as a catalyst, optional but recommended for accelerating the reaction)
Procedure:
-
Dissolve the aminooxy-containing compound in the chosen buffer or solvent.
-
Add the aldehyde- or ketone-containing molecule to the solution. Molar ratios should be optimized, but a slight excess of one reagent may be used to drive the reaction.
-
If using a catalyst, add aniline to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting oxime-linked conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials.[11]
Visualizations
The following diagrams illustrate the structure and utility of this compound.
Caption: Functional components of this compound.
Caption: General experimental workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action utilizing the linker.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. Boc-Aminooxy-PEG2-Azide, CasNo.252378-68-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-Aminooxy-PEG4-azide - Creative Biolabs [creative-biolabs.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG2-Azide: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique architecture, featuring a protected aminooxy group and a reactive azide (B81097) moiety separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for the precise assembly of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental considerations, and its applications in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties of this compound
The utility of this compound stems from its well-defined chemical and physical properties. These characteristics ensure reproducibility in experimental setups and predictability in the behavior of the resulting conjugates.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C11H22N4O5 | [1][2][3] |
| Molecular Weight | 290.3 g/mol | [1][3][4] |
| CAS Number | 252378-68-0 | [1][2][3] |
| Appearance | Colorless to light yellow viscous liquid/pale yellow oily matter | [2][] |
| Purity | Typically ≥95% to 98% | [1][2][3][6] |
Solubility and Storage
| Property | Details | Source(s) |
| Solubility | Soluble in DMSO. A related compound with a longer PEG chain is soluble in Water, DMSO, DCM, and DMF, suggesting similar solubility for the PEG2 variant. | [][7] |
| Storage Conditions | Long-term storage at -20°C is recommended for periods of months to years. Short-term storage at 2-8°C is suitable for days to weeks. | [1][2][] |
| Shipping Conditions | Typically shipped at ambient temperature. | [1][2] |
Chemical Reactivity and Functional Groups
The synthetic versatility of this compound is derived from its two key functional groups: the azide and the t-Boc protected aminooxy group. The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[4]
-
Azide Group (-N3): This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in:
-
t-Boc-Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides strategic control over the reactivity of the aminooxy group.
-
Deprotection: The Boc group can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a free aminooxy group (-ONH2).[1][4][9]
-
Oxime Ligation: The deprotected aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage.[1][4][10]
-
Experimental Protocols and Methodologies
While specific reaction conditions can vary based on the substrates, the following sections outline general protocols for the key reactions involving this compound.
Boc Deprotection Protocol
The removal of the Boc protecting group is the initial step to unmask the reactive aminooxy functionality.
-
Reagent Preparation: Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). A common concentration is 1:1 TFA:DCM.
-
Reaction: Dissolve the this compound in the TFA/DCM solution.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to a few hours, depending on the substrate.[11]
-
Quenching and Purification: Remove the TFA and solvent under reduced pressure. The resulting deprotected product, Aminooxy-PEG2-Azide, can then be purified, often by reverse-phase HPLC.
Click Chemistry Conjugation (SPAAC Example)
This protocol describes the copper-free click reaction of the azide group with a DBCO-functionalized molecule.
-
Reagent Preparation: Dissolve the azide-containing molecule (this compound or its deprotected form) and the DBCO-containing molecule in a suitable solvent such as DMSO or a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Reaction: Mix the two solutions. The reaction is typically performed at room temperature.
-
Incubation: Allow the reaction to proceed for 1 to 12 hours. The progress can be monitored by analytical techniques like LC-MS.
-
Purification: The resulting conjugate can be purified using methods appropriate for the specific molecules, such as size-exclusion chromatography or affinity chromatography.
Oxime Ligation Protocol
This protocol is for the conjugation of the deprotected aminooxy group with an aldehyde or ketone.
-
Reagent Preparation: Ensure the Boc group has been removed from the linker. Dissolve the resulting Aminooxy-PEG2-Azide and the aldehyde/ketone-containing molecule in an appropriate buffer, typically with a slightly acidic pH (e.g., pH 4-6) to facilitate the reaction.
-
Reaction: Mix the reactants.
-
Incubation: The reaction can be carried out at room temperature or 37°C for several hours to overnight.
-
Purification: Purify the final oxime-linked conjugate using suitable chromatographic techniques.
Applications in Drug Development
The unique properties of this compound make it an ideal linker for constructing complex therapeutic agents.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[12] The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used in a modular approach to ADC synthesis. For instance, the azide can be "clicked" onto a modified antibody, and after deprotection, a cytotoxic drug containing an aldehyde can be attached via oxime ligation. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.[13]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[2] this compound serves as a versatile PEG-based linker for connecting the target-binding ligand and the E3 ligase ligand in the synthesis of PROTACs.[2][8][14]
Visualizing Workflows and Pathways
The following diagrams illustrate the logical workflows for the key reactions and applications of this compound.
Caption: Boc Deprotection of the Linker.
Caption: Orthogonal Reaction Pathways.
Caption: ADC Synthesis Workflow Example.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-characterized properties and dual orthogonal reactivity provide a reliable platform for the construction of sophisticated bioconjugates. The ability to perform sequential or parallel conjugations through click chemistry and oxime ligation, coupled with the beneficial properties of the PEG spacer, makes it an invaluable component in the development of next-generation therapeutics like ADCs and PROTACs. This guide provides the foundational knowledge for the effective application of this linker in advanced research and development settings.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. cenmed.com [cenmed.com]
- 6. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 7. t-Boc-Aminooxy-PEG5-azide, 2250216-95-4 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 10. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. benchchem.com [benchchem.com]
- 14. t-Boc-Aminooxy-PEG5-azide | TargetMol [targetmol.com]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG2-Azide: A Versatile Linker for Advanced Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethoxy)carbamate, commonly known as t-Boc-Aminooxy-PEG2-Azide. This heterobifunctional linker is a valuable tool for researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Properties
This compound is a versatile molecule featuring three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique structure allows for sequential and orthogonal conjugation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 290.32 g/mol | [1] |
| Molecular Formula | C11H22N4O5 | [1] |
| Purity | Typically ≥95% | [1] |
| CAS Number | 252378-68-0 | [1] |
Synthesis of this compound
While this compound is commercially available from various suppliers, a general synthetic approach for similar aminooxy-PEG-azide linkers involves a multi-step process starting from a PEG-diol. A representative, though not specific, synthesis is outlined below.
Representative Synthetic Scheme
Experimental Protocols
This compound is utilized in a variety of bioconjugation techniques. Below are detailed protocols for its primary applications.
Protocol 1: Deprotection of the t-Boc Group
The t-Boc protecting group can be removed under mild acidic conditions to yield a free aminooxy group, which is reactive towards aldehydes and ketones.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to obtain the deprotected aminooxy-PEG2-azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide functionality of this compound can be efficiently conjugated to a terminal alkyne-containing molecule via CuAAC, a cornerstone of click chemistry.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
A suitable solvent system (e.g., DMSO/water, t-BuOH/water)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess of this compound in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, the product can be purified by chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, the azide can be reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, in a copper-free click chemistry reaction.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
A suitable biocompatible buffer (e.g., PBS pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized molecule in the chosen buffer.
-
Add a molar excess of this compound to the solution.
-
Allow the reaction to proceed at room temperature or 37°C for 2-12 hours.
-
Monitor the formation of the triazole product by an appropriate analytical method.
-
Purify the conjugate using size-exclusion chromatography or another suitable purification technique to remove unreacted linker.
Application in Targeted Protein Degradation: PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in optimizing the spatial orientation and distance between the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.
Case Study: ARV-110 (Bavdegalutamide) for Prostate Cancer
ARV-110 (bavdegalutamide) is a clinical-stage PROTAC designed to target the androgen receptor (AR), a key driver of prostate cancer.[2][3][4] While the exact linker in ARV-110 is not this compound, it exemplifies the principles of PROTAC design where a linker connects an AR antagonist to a ligand for the Cereblon E3 ubiquitin ligase.[2] This targeted degradation of the AR has shown promise in overcoming resistance to traditional AR inhibitors in castration-resistant prostate cancer.[2][4]
The signaling pathway targeted by ARV-110 is the androgen receptor signaling pathway. By degrading the AR protein, ARV-110 effectively shuts down this pro-survival pathway in prostate cancer cells.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its orthogonal reactive ends, coupled with the beneficial properties of the PEG spacer, enable a wide range of bioconjugation strategies. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its significance in the development of next-generation therapeutics. This guide provides the foundational knowledge and protocols to effectively utilize this powerful linker in various research and development endeavors.
References
Technical Guide: Synthesis of t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route for t-Boc-Aminooxy-PEG2-Azide, a valuable bifunctional linker used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The document outlines the synthetic strategy, detailed experimental protocols, and expected data for each step.
Overview of the Synthetic Strategy
The synthesis of this compound (4) is proposed as a three-step process commencing from commercially available diethylene glycol (1). The synthetic pathway is designed to be efficient and scalable for laboratory purposes. The key transformations involve the introduction of a protected aminooxy functionality, followed by the conversion of the terminal hydroxyl group to an azide (B81097).
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of t-Boc-Aminooxy-PEG2-Alcohol (2)
This step involves a three-part procedure: a Mitsunobu reaction to introduce the phthalimide group, followed by hydrazinolysis to liberate the aminooxy group, and finally Boc protection.
Part A: Mitsunobu Reaction
-
Materials:
-
Diethylene glycol (1)
-
N-Hydroxyphthalimide
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-hydroxyphthalimide (1.2 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Add diethylene glycol (1) (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the phthalimide intermediate.
-
Part B: Hydrazinolysis
-
Materials:
-
Phthalimide intermediate from Step 1A
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
-
Procedure:
-
Dissolve the phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid by-product (phthalhydrazide) and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminooxy-PEG2-alcohol. This intermediate is often used in the next step without further purification.
-
Part C: Boc Protection
-
Materials:
-
Crude aminooxy-PEG2-alcohol from Step 1B
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude aminooxy-PEG2-alcohol in the chosen solvent.
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure t-Boc-Aminooxy-PEG2-Alcohol (2).
-
Step 2: Mesylation of t-Boc-Aminooxy-PEG2-Alcohol (3)
-
Materials:
-
t-Boc-Aminooxy-PEG2-Alcohol (2)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG2-Alcohol (2) (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield t-Boc-Aminooxy-PEG2-Mesylate (3), which is often used in the next step without further purification.
-
Step 3: Synthesis of this compound (4)
-
Materials:
-
t-Boc-Aminooxy-PEG2-Mesylate (3)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude t-Boc-Aminooxy-PEG2-Mesylate (3) (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound (4), by column chromatography on silica gel.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Molecular Weights
| Reagent | Step | Molar Ratio (eq) | Molecular Weight ( g/mol ) |
| Diethylene Glycol (1) | 1A | 1.0 | 106.12 |
| N-Hydroxyphthalimide | 1A | 1.2 | 163.13 |
| Triphenylphosphine | 1A | 1.2 | 262.29 |
| Diisopropyl azodicarboxylate | 1A | 1.2 | 202.21 |
| Hydrazine hydrate | 1B | 1.5 | 50.06 |
| Di-tert-butyl dicarbonate | 1C | 1.1 | 218.25 |
| Triethylamine | 1C, 2 | 1.5 | 101.19 |
| Methanesulfonyl chloride | 2 | 1.2 | 114.55 |
| Sodium azide | 3 | 3.0 | 65.01 |
Table 2: Product Information and Expected Yields
| Product | Step | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| t-Boc-Aminooxy-PEG2-Alcohol (2) | 1 | C₉H₁₉NO₅ | 221.25 | 60-70 (over 3 parts) |
| t-Boc-Aminooxy-PEG2-Mesylate (3) | 2 | C₁₀H₂₁NO₇S | 299.34 | >90 (crude) |
| This compound (4) | 3 | C₉H₁₈N₄O₄ | 246.26 | 80-90 |
Mandatory Visualizations
The logical progression of the key transformations in this synthesis is illustrated below.
This technical guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions based on their specific experimental setup and available resources.
An In-depth Technical Guide to the Mechanism of Action of t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] This guide details the core mechanisms of action of this linker, focusing on the orthogonal reactivity of its two terminal functional groups: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an azide (B81097) group. The strategic design of this molecule, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a controlled, sequential, or dual conjugation to biomolecules.[5][6] This document provides a comprehensive overview of the underlying chemistry, reaction kinetics, and detailed experimental protocols for the practical application of this compound in advanced bioconjugation strategies.
Introduction: A Dual-Action Tool for Bioconjugation
The utility of this compound lies in its two distinct reactive moieties, enabling precise and stable linkages to biomolecules. The azide group serves as a handle for "click chemistry," a suite of reactions known for their high efficiency and biocompatibility.[7] Concurrently, the t-Boc protected aminooxy group provides a mechanism for conjugation to carbonyl-containing molecules, such as aldehydes and ketones, following a straightforward deprotection step.[5][6] The short, hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[5] This dual functionality allows for orthogonal or sequential conjugation strategies, providing researchers with a versatile tool for creating complex biomolecular architectures.
Core Mechanisms of Action
The mechanism of action of this compound is best understood by examining the reactivity of its two key functional groups independently.
The Azide Moiety: Gateway to Click Chemistry
The azide group is a key player in bioorthogonal chemistry, meaning it can react selectively within a complex biological environment with minimal side reactions.[1] It primarily participates in two types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, the azide can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][3]
The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for conjugations in living cells or organisms.
The t-Boc-Aminooxy Moiety: Carbonyl-Specific Ligation
The second functional group is an aminooxy moiety protected by a tert-butyloxycarbonyl (t-Boc) group. The t-Boc group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6]
Deprotection Step: The t-Boc group is readily cleaved using a moderately strong acid, such as trifluoroacetic acid (TFA), to reveal the nucleophilic aminooxy group.
Oxime Ligation: The deprotected aminooxy group reacts with an aldehyde or a ketone to form a stable oxime linkage.[5] This reaction is highly chemoselective for carbonyl groups, which are relatively rare in native proteins, making it a powerful tool for site-specific modification.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for utilizing this compound.
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. GlycoCLICK™-based Protein Modification Service - CD BioGlyco [glycoclick.bioglyco.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Guide: Physicochemical Properties and Applications of t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a t-Boc protected aminooxy group, a flexible diethylene glycol (PEG2) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking molecules of interest. The polyethylene (B3416737) glycol spacer is a key feature, enhancing the aqueous solubility and improving the pharmacokinetic properties of the resulting conjugates. This guide provides an in-depth overview of the solubility of this compound in commonly used laboratory solvents, outlines experimental protocols for its use, and illustrates its role in synthetic workflows.
Solubility Profile
The solubility of a linker molecule is a critical parameter in the design and execution of conjugation experiments, impacting reaction efficiency and the purification of the final product. This compound exhibits favorable solubility in a range of common solvents.
Qualitative Solubility:
Vendor information consistently indicates that this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. The hydrophilic nature of the PEG2 spacer significantly contributes to its aqueous solubility.
Quantitative Solubility Data:
| Compound | Solvent | Reported Solubility | Reference |
| Methoxy PEG Azide | Water | 10 mg/mL | [1] |
| Methoxy PEG Azide | DMSO | 10 mg/mL | [1] |
| This compound | Water | Soluble (qualitative) | Multiple supplier catalogs |
| This compound | DMSO | Soluble (qualitative) | Multiple supplier catalogs |
Experimental Protocols
General Protocol for Determining Solubility
A standard laboratory protocol to experimentally determine the solubility of this compound in a specific solvent (e.g., water or DMSO) at a given temperature involves the following steps:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve or by gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility in desired units, such as mg/mL or mol/L.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the use of this compound in a typical copper-catalyzed click chemistry reaction.
-
Reactant Preparation: Dissolve the alkyne-containing molecule and this compound (typically in a 1:1.2 molar ratio) in a suitable solvent mixture, such as DMSO/t-BuOH/water.
-
Catalyst Preparation: Prepare a fresh stock solution of a copper(I) source (e.g., CuBr or CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).
-
Reaction Initiation: Add the copper catalyst solution to the reactant mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using appropriate chromatographic techniques.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The azide group allows for its conjugation to one of the PROTAC's binding moieties (either the E3 ligase ligand or the target protein ligand) via click chemistry. The t-Boc protected aminooxy group can be deprotected to reveal a reactive aminooxy group, which can then be conjugated to the other binding moiety, often through the formation of a stable oxime linkage with a ketone or aldehyde.
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound. This example depicts the initial attachment of the linker to an alkyne-functionalized E3 ligase ligand, followed by deprotection and conjugation to a ketone-functionalized target protein ligand.
Logical Flow of Linker Functionality
The design of this compound allows for a sequential and controlled conjugation strategy. The distinct reactivity of the azide and the protected aminooxy groups enables orthogonal ligation steps, which is a significant advantage in the synthesis of complex biomolecules.
Conclusion
This compound is a well-designed chemical tool with properties that are highly advantageous for applications in drug discovery and bioconjugation. Its solubility in both aqueous and common organic solvents provides flexibility in reaction setup. The orthogonal reactivity of its terminal functional groups allows for a controlled and stepwise approach to the synthesis of complex molecules like PROTACs. The inclusion of a PEG spacer further enhances the desirable physicochemical properties of the final conjugate, making it a valuable component in the modern drug development toolkit. Researchers and scientists can leverage these features to streamline their synthetic strategies and improve the characteristics of their novel therapeutic agents.
References
Stability and Storage of t-Boc-Aminooxy-PEG2-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for t-Boc-Aminooxy-PEG2-Azide, a bifunctional linker commonly utilized in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs) and PROTACs. The stability of this reagent is paramount to ensure the reproducibility of experimental results and the integrity of the final conjugate. This document synthesizes available data and chemical principles to guide researchers in the proper handling and storage of this compound.
Chemical Structure and Functional Group Analysis
This compound is comprised of three key functional components that dictate its stability profile:
-
t-Boc (tert-Butyloxycarbonyl) Protecting Group: This group protects the aminooxy functionality. It is known to be stable under basic and nucleophilic conditions but is readily cleaved by strong acids.
-
PEG2 (Polyethylene Glycol) Linker: The short, two-unit polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the molecule. Generally, PEG linkers are considered chemically stable.
-
Azide (B81097) Group: This functional group is essential for click chemistry reactions. Organic azides are energetic molecules, and their stability is influenced by several factors, including their molecular structure and external conditions.
Recommended Storage Conditions
Based on vendor recommendations and the chemical nature of the compound, the following storage conditions are advised to maximize the shelf life of this compound.
| Condition | Solid Form | In Solvent |
| Long-term Storage | -20°C | -80°C |
| Short-term Storage | 4°C | -20°C |
| Shipping | Ambient Temperature | - |
Note: The shelf life at these temperatures can vary between suppliers. One supplier suggests a shelf life of 3 years at -20°C and 2 years at 4°C for the pure compound, and 6 months at -80°C or 1 month at -20°C when in solvent.
Key Factors Influencing Stability
The stability of this compound is influenced by several external factors. Understanding these is critical to prevent degradation of the reagent.
Temperature
Elevated temperatures can promote the decomposition of the azide group. Therefore, storage at low temperatures is crucial. While the PEG linker itself has good thermal stability, the azide is the more sensitive functional group.
Light
Organic azides can be sensitive to light, which can induce photochemical decomposition.[1] It is recommended to store this compound in a light-protected container, such as an amber vial.
pH
The t-Boc protecting group is susceptible to cleavage under acidic conditions. Exposure to strong acids will result in the deprotection of the aminooxy group. The compound is generally stable in neutral and basic aqueous solutions.
Incompatible Materials
Contact with certain materials should be avoided to prevent hazardous reactions and degradation:
-
Heavy Metals: Azides can form explosive salts with heavy metals such as copper, lead, and mercury. Care should be taken to avoid contact with these metals.
-
Strong Acids: As mentioned, strong acids will cleave the t-Boc group and can also react with the azide to form hydrazoic acid, which is toxic and explosive.
-
Reducing Agents: The azide group can be reduced by common reducing agents.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
While specific, validated stability testing protocols for this compound are not published, a general approach to assessing the stability of bifunctional linkers can be adapted.
Protocol: Accelerated Stability Study
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in a relevant solvent (e.g., DMSO, DMF).
-
Storage Conditions: Store the aliquots at a range of elevated temperatures (e.g., 25°C, 40°C, 60°C) and protected from light. Include a control sample stored at the recommended long-term storage temperature (-20°C or -80°C).
-
Time Points: Pull samples at various time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the purity of the samples at each time point using methods such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify structural changes.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature. This data can be used to estimate the shelf life under recommended storage conditions.
Summary of Stability and Handling Recommendations
The following table summarizes the key stability and handling recommendations for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (solid, long-term), 4°C (solid, short-term), -80°C (in solvent, long-term) | Prevents thermal degradation of the azide group. |
| Light Exposure | Store in the dark (e.g., amber vial) | Minimizes photochemical decomposition of the azide group.[1] |
| pH | Avoid strong acids | Prevents cleavage of the t-Boc protecting group. |
| Incompatible Materials | Avoid contact with heavy metals, strong acids, and reducing agents | Prevents hazardous reactions and degradation. |
| Handling | Use non-metal spatulas. Handle in a well-ventilated area. | Prevents formation of shock-sensitive metal azides and ensures safety. |
Logical Workflow for Handling and Use
The following workflow illustrates the key considerations when handling and using this compound.
Caption: Recommended workflow for handling and using this compound.
References
The Purity of t-Boc-Aminooxy-PEG2-Azide: A Technical Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the purity and proper handling of bifunctional linkers are paramount to the success of bioconjugation strategies. This in-depth technical guide focuses on t-Boc-Aminooxy-PEG2-Azide, a versatile heterobifunctional linker, providing a comprehensive overview of its quality assessment and application in bioconjugation.
This guide details the analytical methods for purity determination, provides representative experimental protocols for its use, and offers insights into its handling and storage to ensure optimal performance in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
Introduction to this compound
This compound is a valuable tool in bioconjugation due to its two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide (B81097) group participates in highly selective "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), while the t-Boc protected aminooxy group, after deprotection, can react with carbonyl compounds (aldehydes or ketones) to form a stable oxime linkage.[1][2][3] The PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[2]
Quality Control and Purity Assessment
The purity of this compound is a critical factor that can significantly impact the efficiency and reproducibility of conjugation reactions. Commercially available linkers typically have a purity of ≥95% or higher.[1][2][4] Verification of purity is essential and can be achieved through a combination of analytical techniques.
Summary of Quantitative Purity Data
| Supplier Category | Typical Purity Level | Analytical Methods Cited |
| Various Research Chemical Suppliers | ≥95% - 98% | NMR, HPLC, Mass Spectrometry |
Data synthesized from multiple supplier specifications.[1][2][4][5]
Experimental Protocols for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and detecting any impurities.
-
Principle: The sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases.
-
Methodology:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Eluent A: 0.1% TFA in Water
-
Eluent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Eluent B over 20-30 minutes can be effective for separating the main compound from potential impurities.
-
Detection: UV detection at 210-220 nm is suitable as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve the linker in the mobile phase starting condition (e.g., 95:5 Water:ACN) at a concentration of approximately 1 mg/mL.
-
-
Data Interpretation: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can confirm the identity and purity of the linker.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule.
-
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) are common solvents.
-
Spectra: Both ¹H NMR and ¹³C NMR spectra should be acquired.
-
¹H NMR Analysis: The proton NMR spectrum should show characteristic peaks for the t-Boc group (a singlet at ~1.4 ppm), the PEG chain (multiplets between 3.5-3.8 ppm), and the methylene (B1212753) groups adjacent to the azide and aminooxy functionalities. The integration of these peaks should correspond to the number of protons in each part of the molecule.
-
¹³C NMR Analysis: The carbon NMR will show a characteristic peak for the carbon adjacent to the azide group at approximately 50.6 ppm.[6]
-
-
Data Interpretation: The absence of significant unassignable peaks and the correct integration ratios in the ¹H NMR spectrum are indicative of high purity.
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Principle: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For this compound (C11H22N4O5), the expected monoisotopic mass is approximately 290.16 g/mol .[]
-
-
Data Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound. The absence of significant peaks at other mass-to-charge ratios indicates a lack of major impurities.
Bioconjugation Workflow and Experimental Protocols
The utility of this compound lies in its ability to participate in sequential or orthogonal conjugation schemes.
Logical Flow of Bioconjugation Strategies
Caption: Alternative bioconjugation strategies using this compound.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the azide moiety with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Materials:
-
This compound
-
DBCO-functionalized biomolecule (e.g., protein, antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
-
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
Keep the final concentration of the organic solvent low (e.g., <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.[8]
-
-
Purification:
-
Remove the excess unreacted linker using appropriate techniques such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Protocol 2: t-Boc Deprotection
This protocol details the removal of the t-Boc protecting group to reveal the reactive aminooxy functionality.
-
Materials:
-
t-Boc protected compound (either the initial linker or a conjugate from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or an appropriate reaction solvent
-
-
Procedure:
-
Dissolution: Dissolve the t-Boc protected compound in DCM.
-
Deprotection: Add an excess of TFA to the solution (e.g., 20-50% v/v).[9] The reaction is typically rapid and proceeds at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
The resulting aminooxy compound is often obtained as a TFA salt and can be used directly in the next step or after neutralization.
-
-
Protocol 3: Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone.
-
Materials:
-
Aminooxy-functionalized molecule (from Protocol 2)
-
Aldehyde or ketone-containing biomolecule
-
Reaction Buffer: A slightly acidic buffer (pH 4.5-5.5) is often optimal for oxime ligation. Acetate or MES buffers are suitable choices.
-
-
Procedure:
-
Reactant Preparation:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Dissolve the carbonyl-containing biomolecule in the same buffer.
-
-
Oxime Ligation:
-
Mix the two solutions. A slight molar excess of the aminooxy compound may be used.
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques like SDS-PAGE or LC-MS.
-
-
Purification:
-
Purify the final conjugate using methods such as SEC, ion-exchange chromatography, or affinity chromatography to remove unreacted components.
-
-
Quality Control Workflow for Bioconjugation
A systematic approach to quality control is essential throughout the bioconjugation process to ensure the desired final product is obtained.
Caption: A logical workflow for quality control during a multi-step bioconjugation process.
Conclusion
This compound is a highly effective bifunctional linker for advanced bioconjugation applications. However, its successful implementation relies on a thorough understanding and verification of its purity. By employing the analytical methods and experimental protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible bioconjugation outcomes. A rigorous quality control strategy at each step of the conjugation process is critical for the development of well-defined and effective bioconjugates for therapeutic and diagnostic applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 3. cenmed.com [cenmed.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG2-Azide as a Bifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) moiety, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in constructing advanced therapeutic and research agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The strategic design of this linker allows for a two-step, orthogonal conjugation strategy. The azide group participates in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the stable attachment of the linker to molecules bearing a corresponding alkyne or strained cyclooctyne (B158145) functionality.
Concurrently, the t-Boc protected aminooxy group provides a latent reactive site.[1] Following a straightforward deprotection step under acidic conditions, the revealed aminooxy group can selectively react with aldehydes or ketones to form a stable oxime linkage.[2] The inclusion of a two-unit PEG spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a critical consideration in drug design.[3]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethoxy)carbamate | [4] |
| Molecular Formula | C11H22N4O5 | [1] |
| Molecular Weight | 290.3 g/mol | |
| CAS Number | 252378-68-0 | [4] |
| Purity | Typically ≥95-98% | [1][4] |
| Appearance | White to off-white solid or oil | N/A |
| Storage Conditions | -20°C, in a dry and dark environment | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | N/A |
Core Applications and Reaction Mechanisms
The dual reactivity of this compound makes it a valuable tool in the synthesis of ADCs and PROTACs, enabling the precise and stable linkage of distinct molecular entities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells.[5] The general workflow for creating an ADC using this compound involves a sequential conjugation strategy. First, the azide end of the linker is attached to a payload molecule containing an alkyne group via click chemistry. Subsequently, the t-Boc protecting group is removed, and the exposed aminooxy group is ligated to an aldehyde or ketone moiety on the antibody, which can be introduced through site-specific engineering.
The following diagram illustrates the general experimental workflow for ADC synthesis using this bifunctional crosslinker.
Upon administration, the ADC binds to a specific antigen on the surface of a cancer cell, leading to its internalization.[6] Inside the cell, the payload is released, inducing cell death.[7]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9][10] The this compound linker is well-suited for PROTAC synthesis due to its defined length and ability to connect two different molecular entities through orthogonal chemistry.
The mechanism of action for a PROTAC is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
A common target for PROTACs is the bromodomain-containing protein 4 (BRD4), which is implicated in cancer. PROTACs constructed with PEG linkers have been shown to effectively degrade BRD4, leading to downstream effects on gene transcription and cell proliferation. The signaling pathway affected by BRD4 degradation is illustrated below.
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involving this compound. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
t-Boc Deprotection
This procedure removes the t-Boc protecting group to expose the reactive aminooxy functionality.
-
Materials:
-
This compound containing conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the t-Boc protected compound in DCM (e.g., 10 mL per 100 mg of compound).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.
-
Oxime Ligation
This protocol describes the formation of a stable oxime bond between the deprotected aminooxy group and an aldehyde or ketone.
-
Materials:
-
Deprotected aminooxy-containing molecule
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (as catalyst, optional)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
-
HPLC for purification
-
-
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of a co-solvent to aid dissolution.
-
Add the deprotected aminooxy-containing molecule to the solution (typically 1.1-1.5 molar equivalents).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the conjugate by preparative HPLC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient click chemistry reaction for conjugating the azide moiety of the linker with a terminal alkyne.
-
Materials:
-
Azide-containing molecule (e.g., this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction solvent (e.g., PBS, water/t-butanol mixture)
-
-
Procedure:
-
Prepare stock solutions: 100 mM CuSO4 in water, 200 mM sodium ascorbate in water (freshly prepared), and 100 mM THPTA or TBTA in a suitable solvent.
-
In a reaction vessel, dissolve the azide and alkyne-containing molecules in the reaction solvent.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. Protect from light.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product, for example, by column chromatography or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry variant is ideal for biological applications where copper toxicity is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
-
Materials:
-
Azide-containing molecule (e.g., this compound)
-
DBCO-containing molecule
-
Reaction solvent (e.g., PBS, DMSO, or a mixture)
-
-
Procedure:
-
Dissolve the azide-containing molecule and the DBCO-containing molecule in the chosen reaction solvent.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the progress by TLC or LC-MS.
-
Upon completion, the product can often be used directly or purified by standard methods like HPLC if necessary.
-
Conclusion
This compound stands out as a powerful and versatile bifunctional crosslinker. Its well-defined structure and orthogonal reactive ends provide researchers and drug developers with a robust tool for the synthesis of sophisticated biomolecular constructs. The ability to perform sequential, high-efficiency conjugations via click chemistry and oxime ligation, coupled with the beneficial properties of the PEG spacer, makes it an invaluable component in the development of next-generation targeted therapeutics like ADCs and PROTACs. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective implementation in innovative research and development endeavors.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Aminooxy-PEG3-azide | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boc Protecting Group in t-Boc-Aminooxy-PEG2-Azide
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group as it pertains to the heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques and require a thorough understanding of this versatile chemical tool.
Introduction to this compound and the Role of the Boc Group
This compound is a linker molecule featuring three key components: a Boc-protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group. In organic synthesis, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs) or modified peptides, protecting groups are essential. They act as temporary shields for reactive functional groups to prevent unwanted side reactions during chemical modifications elsewhere in the molecule.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a variety of conditions and its facile removal under specific, mild acidic conditions. In the context of this compound, the Boc group protects the highly nucleophilic aminooxy moiety, allowing for selective reactions involving the azide group first. Once the desired modification via the azide is complete, the Boc group can be removed to expose the aminooxy group for subsequent conjugation.
The molecule's structure is as follows:
-
t-Boc group: An acid-labile protecting group for the aminooxy functionality.
-
Aminooxy group: A nucleophile that, once deprotected, reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.
-
PEG2 spacer: A two-unit polyethylene glycol chain that increases the hydrophilicity and solubility of the molecule and its conjugates in aqueous media.
-
Azide group: A functional group that readily participates in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring.
The Chemistry of the Boc Protecting Group
The effectiveness of the Boc group stems from its chemical structure. It is a carbamate (B1207046) derived from the unstable carbamic acid. The bulky tert-butyl group provides steric hindrance and electronic stabilization, making the carbamate resistant to many nucleophiles and basic conditions.
The Boc group is robust and stable under conditions used for many common organic transformations, including:
-
Base-catalyzed reactions.
-
Nucleophilic attack.
-
Catalytic hydrogenation (in contrast to other protecting groups like Cbz).
This stability allows for a high degree of chemoselectivity, enabling modifications at other sites of the molecule, such as the azide terminus of this compound, without premature cleavage of the Boc group.
The removal of the Boc group, known as deprotection, is typically achieved under anhydrous acidic conditions. The most common reagents are strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This forms a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free aminooxy group.
-
Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, forming an amine salt.
The evolution of carbon dioxide and isobutylene (B52900) (from the tert-butyl cation) are hallmarks of this reaction.
Caption: Mechanism of Acidic Boc Deprotection.
Quantitative Data for Boc Deprotection
The selection of a deprotection method depends on the sensitivity of the substrate to acidic conditions. The following table summarizes common conditions.
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) |
The Azide Group in t-Boc-Aminooxy-PEG2-Azide: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug development, precision and efficiency are paramount. Heterobifunctional linkers are critical tools that enable the covalent linkage of two different molecular entities, such as a drug to a targeting moiety or a probe to a biomolecule. t-Boc-Aminooxy-PEG2-Azide is a versatile linker that offers two distinct reactive handles: a protected aminooxy group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an in-depth technical overview of the function of the azide group within this molecule, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and development.
The this compound molecule is comprised of three key functional components:
-
t-Boc (tert-Butoxycarbonyl) protected Aminooxy group: The t-Boc group is an acid-labile protecting group that masks the reactive aminooxy functionality.[1] This protection prevents unwanted side reactions during the modification of the azide terminus.[1] Deprotection under acidic conditions reveals the aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[1]
-
PEG2 (Polyethylene Glycol) spacer: The short, two-unit PEG spacer is a hydrophilic linker that increases the aqueous solubility of the molecule and the resulting conjugate.[2] This property is particularly advantageous when working with biomolecules in physiological buffers.[2]
-
Azide group (-N3): The terminal azide group is the primary focus of this guide. It is a highly selective and stable functional group that serves as a key component for "click chemistry".[3]
The Core Function of the Azide Group: A Gateway to "Click Chemistry"
The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[3] The primary role of the azide group in this compound is to participate in azide-alkyne cycloaddition reactions, a prominent class of "click chemistry".[3] These reactions are characterized by their high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage.[4]
There are two main types of azide-alkyne cycloaddition reactions relevant to the application of this linker:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, exclusively forming a 1,4-disubstituted triazole.[5] CuAAC is known for its fast reaction kinetics.[5] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with an azide to release ring strain.[5] SPAAC offers excellent biocompatibility, making it ideal for live-cell imaging and in vivo studies.[5] The trade-off is that the reaction kinetics can be slower compared to CuAAC.[5]
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics with the requirement for biocompatibility.[5]
Quantitative Data Presentation
The following tables summarize representative quantitative data for the key reactions involving the azide group. It is important to note that specific reaction rates and yields can be influenced by various factors, including the specific alkyne used, solvent, temperature, and the nature of the molecules being conjugated.
| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne | 1 - 100 | Aqueous buffer, room temperature, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Fast kinetics, high yields, regiospecific (1,4-triazole) | Potential copper cytotoxicity |
| SPAAC | Cyclooctyne (e.g., DBCO) | 0.1 - 1.0 | Physiological conditions (aqueous buffer, 37°C) | Biocompatible (catalyst-free), highly selective | Generally slower kinetics than CuAAC, cyclooctynes can be sterically bulky |
| Parameter | CuAAC | SPAAC |
| Biocompatibility | Moderate (copper toxicity is a concern)[5] | High (catalyst-free)[5] |
| Reaction Kinetics | Generally faster[5] | Varies with cyclooctyne, can be slower[5] |
| Reagent Cost & Accessibility | Terminal alkynes are generally inexpensive and readily available. | Strained cyclooctynes are typically more expensive.[5] |
| Byproducts | Potential for reactive oxygen species (ROS) generation.[6] | Generally clean, with minimal byproducts.[5] |
| Regioselectivity | Forms the 1,4-disubstituted triazole exclusively.[5] | Can form a mixture of regioisomers.[7] |
Experimental Protocols
The following are detailed methodologies for the key reactions involving the functional groups of this compound.
Protocol 1: t-Boc Deprotection to Expose the Aminooxy Group
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the this compound in a solution of 50% TFA in DCM. A common concentration is 10 mg of the compound in 1 mL of the TFA/DCM solution.[8][9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[8]
-
The deprotected product, Aminooxy-PEG2-Azide as a TFA salt, can be precipitated by adding cold diethyl ether.[8]
-
Isolate the product by centrifugation and decantation or by filtration.[8]
-
Wash the product pellet with cold diethyl ether to remove any remaining impurities.[8]
-
Dry the final product under vacuum.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group to a terminal alkyne-containing molecule.
Materials:
-
Aminooxy-PEG2-Azide (or the t-Boc protected form if the aminooxy group is not required for subsequent steps)
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents. For example, a 10 mM solution of the azide-PEG linker, a 10 mM solution of the alkyne-functionalized molecule, a 50 mM solution of CuSO₄, a 100 mM solution of sodium ascorbate, and a 50 mM solution of THPTA or TBTA.
-
In a reaction vessel, combine the azide-PEG linker and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific application, but typical final concentrations are in the range of 100 µM to 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, the resulting triazole-linked conjugate can be purified using a suitable method, such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free conjugation of the azide group to a strained cyclooctyne-containing molecule.
Materials:
-
Aminooxy-PEG2-Azide (or the t-Boc protected form)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of the azide-PEG linker and the cyclooctyne-functionalized molecule in the reaction buffer.
-
In a reaction vessel, combine the azide-PEG linker and the cyclooctyne-functionalized molecule. A slight molar excess of one of the components can be used.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the specific cyclooctyne used and the concentration of the reactants, typically ranging from 1 to 24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS).
-
Purify the final conjugate using a suitable chromatographic technique.
Protocol 4: Oxime Ligation with the Deprotected Aminooxy Group
This protocol details the reaction of the free aminooxy group with an aldehyde or ketone.
Materials:
-
Aminooxy-PEG2-Azide (from Protocol 1)
-
Aldehyde- or ketone-functionalized molecule
-
Aniline (B41778) (as catalyst)
-
Reaction Buffer (e.g., Sodium acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.4)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer.
-
Add the Aminooxy-PEG2-Azide to the solution. A 1.5 to 5-fold molar excess of the aminooxy compound is often used.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, the oxime-linked conjugate can be purified by a suitable method like size-exclusion chromatography or reverse-phase HPLC.
Mandatory Visualization
Caption: Experimental workflow for dual conjugation using this compound.
Caption: Logical relationships of the functional groups in this compound.
Conclusion
The azide group is a critical component of the this compound heterobifunctional linker, providing a stable and highly selective handle for bioorthogonal "click chemistry". Its ability to efficiently form stable triazole linkages with alkynes via either copper-catalyzed or strain-promoted pathways offers researchers a powerful tool for the construction of complex bioconjugates. The combination of this versatile azide functionality with a protected aminooxy group and a hydrophilic PEG spacer makes this compound an invaluable reagent for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The careful selection of the appropriate azide-alkyne cycloaddition strategy and optimization of reaction conditions, as outlined in this guide, will enable the successful implementation of this linker in diverse scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
An In-Depth Technical Guide to Click Chemistry with t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Versatile Bifunctional Linker
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring an azide (B81097) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, provides researchers with a versatile tool for molecular assembly and bioconjugation. This guide delves into the core principles of utilizing this compound in click chemistry, offering insights into its properties, reaction mechanisms, and practical applications.
The azide moiety serves as a reactive handle for "click chemistry," a term coined for reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Specifically, the azide group readily participates in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages. The t-Boc-protected aminooxy group, on the other hand, provides an orthogonal reactive site. Following deprotection under acidic conditions, the resulting aminooxy group can selectively react with aldehydes or ketones to form stable oxime bonds. The diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₅ |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 252378-68-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG spacer imparts some aqueous solubility. |
| Purity | Typically >95% |
Key Reactions and Experimental Protocols
The utility of this compound lies in its ability to undergo several distinct and controllable chemical transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient ligation of the azide group of this compound with a terminal alkyne-containing molecule. This reaction is characterized by its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole isomer), and mild reaction conditions.
Experimental Protocol: General Procedure for CuAAC
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) in deionized water (e.g., 100 mM).
-
Freshly prepare a stock solution of a reducing agent, typically sodium ascorbate (B8700270), in deionized water (e.g., 1 M).
-
(Optional but recommended) Prepare a stock solution of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the alkyne and the azide.
-
Add the copper-stabilizing ligand (if used) to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC. Reaction times can range from 1 to 12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.
-
Purify the resulting triazole conjugate using standard chromatographic methods (e.g., column chromatography or preparative HPLC).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. This bioorthogonal reaction is particularly valuable for in vivo and in vitro applications where the cytotoxicity of copper is a concern.
Experimental Protocol: General Procedure for SPAAC
-
Reagent Preparation:
-
Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) and this compound in a suitable solvent. For biological applications, aqueous buffers like PBS are commonly used.
-
-
Reaction Setup:
-
Combine the solutions of the strained alkyne and the azide in a reaction vessel. The reaction is often performed at a 1:1 to 1:1.5 molar ratio.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
SPAAC reactions are typically slower than CuAAC, with reaction times ranging from a few hours to overnight.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC.
-
Deprotection of the t-Boc Group
The t-Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the reactive aminooxy group.
Experimental Protocol: General Procedure for t-Boc Deprotection
-
Reaction Setup:
-
Dissolve the t-Boc protected compound in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A common condition is a 20-50% solution of TFA in DCM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Deprotection is usually rapid, often completing within 30 minutes to a few hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Work-up:
-
Remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base if necessary.
-
Oxime Ligation
Following t-Boc deprotection, the free aminooxy group can be chemoselectively ligated to an aldehyde or ketone to form a stable oxime linkage. This reaction is highly specific and proceeds under mild conditions.
Experimental Protocol: General Procedure for Oxime Ligation
-
Reagent Preparation:
-
Dissolve the deprotected aminooxy-containing molecule and the aldehyde or ketone-functionalized molecule in a suitable buffer, typically at a slightly acidic to neutral pH (pH 4.5-7). Aniline can be used as a catalyst to accelerate the reaction.
-
-
Reaction Setup:
-
Combine the solutions of the two reactants.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Reaction times can vary from a few hours to overnight.
-
Monitor the formation of the oxime conjugate by LC-MS or HPLC.
-
-
Purification:
-
Purify the final conjugate using standard chromatographic methods.
-
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound allows for the sequential attachment of a ligand for the target protein and a ligand for the E3 ligase.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound, where one ligand is attached via a click reaction and the other via oxime ligation.
Caption: PROTAC synthesis workflow.
Targeted Protein Degradation Signaling Pathway
Once synthesized, the PROTAC molecule can enter the cell and initiate the targeted degradation of a specific protein. The following diagram illustrates this signaling pathway.
Caption: Targeted protein degradation pathway.
Quantitative Data Summary
While specific reaction yields and kinetics are highly dependent on the substrates and reaction conditions, the following tables provide a general overview of expected outcomes for reactions involving this compound based on typical click chemistry and bioconjugation literature.
Table 1: Typical Reaction Parameters and Yields for Click Chemistry
| Reaction Type | Reactants | Typical Solvent(s) | Typical Temperature | Typical Time | Typical Yield |
| CuAAC | Terminal Alkyne | Water/t-BuOH, Water/DMSO | Room Temperature | 1 - 12 h | > 85% |
| SPAAC | DBCO-functionalized molecule | PBS, Water, DMSO | Room Temperature | 2 - 24 h | > 80% |
Table 2: Deprotection and Ligation Reaction Parameters
| Reaction Type | Reagents | Typical Solvent(s) | Typical Temperature | Typical Time | Typical Yield |
| t-Boc Deprotection | TFA or HCl | DCM, Dioxane | Room Temperature | 0.5 - 2 h | > 95% |
| Oxime Ligation | Aldehyde or Ketone | Aqueous Buffer (pH 4.5-7) | Room Temperature | 2 - 16 h | > 70% |
Conclusion
This compound stands out as a powerful and versatile tool for researchers engaged in the synthesis of complex molecular architectures. Its dual reactivity, coupled with the beneficial properties of the PEG spacer, makes it particularly well-suited for the construction of bioconjugates and innovative therapeutic modalities like PROTACs. By understanding the fundamental principles of the click chemistry and orthogonal ligation strategies outlined in this guide, scientists can effectively harness the potential of this linker to advance their research and development efforts.
References
Methodological & Application
Application Notes and Protocols for t-Boc-Aminooxy-PEG2-Azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. Its unique structure offers a versatile platform for covalently linking biomolecules. This linker contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a terminal azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The t-Boc group provides a stable protecting group for the aminooxy functionality, which can be selectively removed under acidic conditions to allow for reaction with carbonyl-containing molecules (aldehydes or ketones) to form a stable oxime linkage.[1] The azide group enables highly efficient and specific "click chemistry" reactions with alkyne-containing molecules, either through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1]
These application notes provide detailed protocols for the use of this compound in a sequential bioconjugation strategy, involving t-Boc deprotection followed by either oxime ligation or a click chemistry reaction.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₅ |
| Molecular Weight | 290.3 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances water solubility. |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
The bioconjugation strategy using this compound typically involves a two-step process:
-
Deprotection of the t-Boc group: This step exposes the reactive aminooxy group.
-
Conjugation: The deprotected linker can then be reacted via its aminooxy group (Oxime Ligation) or its azide group (Click Chemistry).
The following diagram illustrates the general workflow:
Protocol 1: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 1 mL of DCM, add 1 mL of TFA.[2]
-
Allow the reaction to stir at room temperature for 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting residue, Aminooxy-PEG2-Azide TFA salt, can be used directly in the subsequent conjugation step or purified further if necessary.
Mechanism of Boc Deprotection:
References
Application Notes and Protocols for t-Boc-Aminooxy-PEG2-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker that serves as a versatile tool in the field of bioconjugation and drug development. Its unique structure, featuring a t-Boc protected aminooxy group, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal azide (B81097), enables a variety of strategic conjugations. The azide moiety allows for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1] Following deprotection of the t-Boc group, the revealed aminooxy functionality can react with aldehydes or ketones to form a stable oxime bond.[1][2]
The incorporated PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, which can improve the pharmacokinetic properties of bioconjugates and reduce the potential for aggregation.[3] This makes this compound an ideal linker for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various labeled probes for imaging and diagnostic applications.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells. The hydrophilic PEG spacer can help to overcome solubility issues often associated with hydrophobic drug payloads.
-
PROTACs: In the development of PROTACs, this linker can bridge the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.
-
Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, peptides, or nucleic acids for use in a wide range of biological assays and imaging techniques.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and biomaterials.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 252378-68-0 |
| Molecular Formula | C11H22N4O5 |
| Molecular Weight | 290.3 g/mol |
| Appearance | Please refer to the supplier's datasheet. |
| Solubility | Soluble in most organic solvents. |
Experimental Workflows
The use of this compound typically involves a multi-step process, which can be tailored to the specific application. The following diagrams illustrate the general workflows for its use in click chemistry and subsequent oxime ligation.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific applications and substrates.
Protocol 1: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% (v/v) TFA in DCM.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected Aminooxy-PEG2-Azide can be used directly in the next step or purified if necessary.
Side Reactions to Consider:
-
The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups on the substrate. The use of scavengers like triethylsilane (TES) or thioanisole (B89551) can mitigate this side reaction, though this is less of a concern with this specific small molecule linker.[4]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of this compound (or its deprotected form) with a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper catalyst. For example, a 10 mM solution can be made by mixing equal volumes of 20 mM CuSO4 and 20 mM THPTA or TBTA.
-
Add the copper catalyst solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the triazole-linked conjugate can be purified using appropriate chromatographic techniques (e.g., column chromatography, HPLC).
Quantitative Data: The yield of CuAAC reactions is generally high, often exceeding 90%, provided that the reactants are pure and the conditions are optimized.[5] The reaction rate can be significantly accelerated by the use of copper-chelating ligands.[5][6]
| Parameter | Typical Range/Value |
| Reactant Ratio | 1:1 to 1:1.2 (Azide:Alkyne) |
| Catalyst Loading | 1-5 mol% Cu(I) |
| Reaction Time | 1-12 hours |
| Temperature | Room Temperature |
| Expected Yield | >90% |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications involving sensitive biological molecules where the cytotoxicity of copper is a concern.[]
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO, BCN, or DIFO derivative)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer for biological applications)
Procedure:
-
Dissolve the this compound and the strained alkyne-containing molecule in a suitable solvent. For biological applications, aqueous buffers such as PBS are commonly used.
-
Mix the solutions of the azide and the strained alkyne. The reaction proceeds without the need for a catalyst.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by TLC, LC-MS, or by observing the disappearance of the DBCO absorbance at around 310 nm if applicable.
-
Purify the resulting triazole-linked conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.
Quantitative Data: The kinetics of SPAAC reactions are dependent on the ring strain of the cyclooctyne. The presence of a PEG linker has been shown to potentially increase reaction rates.[8]
| Strained Alkyne | Relative Reactivity |
| DIFO | ++++ |
| BCN | +++ |
| DBCO | ++ |
Protocol 4: Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime linkage.[2]
Materials:
-
Deprotected Aminooxy-PEG2-Azide conjugate
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or phosphate (B84403) buffer, pH 6.5-7.5)
Procedure:
-
Dissolve the deprotected aminooxy-containing molecule and the aldehyde or ketone-containing molecule in the reaction buffer.
-
For reactions at neutral pH, the addition of aniline (10-100 mM) as a catalyst can significantly accelerate the reaction rate.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the final oxime-linked bioconjugate using appropriate techniques such as dialysis, size-exclusion chromatography, or HPLC.
Quantitative Data: Oxime ligation is a highly efficient and chemoselective reaction. The stability of the resulting oxime bond is significantly higher than that of imine or hydrazone linkages.[2]
| Parameter | Condition |
| pH | 4.5-5.5 (uncatalyzed) or 6.5-7.5 (catalyzed) |
| Catalyst | Aniline (optional, for neutral pH) |
| Reaction Time | 2-24 hours |
| Temperature | Room Temperature |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the application of this compound for creating a targeted drug delivery system, such as an ADC.
Caption: Logical workflow for ADC synthesis using the bifunctional linker.
References
- 1. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with t-Boc-Aminooxy-PEG2-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker that leverages the power of click chemistry for the straightforward conjugation of molecules. This linker contains two key reactive functionalities: an azide (B81097) group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a t-Boc-protected aminooxy group. The CuAAC reaction enables the efficient and specific formation of a stable triazole linkage with an alkyne-containing molecule. Subsequent deprotection of the t-Boc group under acidic conditions yields a free aminooxy group, which can then react with an aldehyde or ketone to form a stable oxime ether bond. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This dual reactivity makes this compound an invaluable tool in chemical biology, drug development, and materials science for applications such as the synthesis of antibody-drug conjugates (ADCs), surface functionalization, and the creation of complex biomolecular architectures.
Key Applications
-
Bioconjugation: Linking proteins, peptides, or nucleic acids to small molecules, labels, or other biomolecules.
-
Drug Delivery: Synthesis of complex drug delivery systems and prodrugs.
-
Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic or screening purposes.
-
Fragment-Based Drug Discovery: Linking molecular fragments to create novel therapeutic candidates.
Reaction Scheme and Workflow
The overall process involves a two-stage reaction pathway. First, the azide group is coupled with an alkyne-modified molecule via CuAAC. Second, the t-Boc protecting group is removed to allow for the conjugation of a carbonyl-containing molecule through oxime ligation.
Figure 1: Two-stage reaction pathway for this compound.
Figure 2: General experimental workflow for CuAAC and subsequent conjugation.
Experimental Protocols
Protocol 1: CuAAC Reaction with this compound
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an alkyne-containing substrate with this compound.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), t-BuOH, and deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction flask, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a mixture of t-BuOH and water (1:1, v/v).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
While stirring the solution from step 1, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary to yield the pure t-Boc-protected triazole product.
Protocol 2: t-Boc Deprotection and Oxime Ligation
This protocol outlines the removal of the t-Boc protecting group and subsequent conjugation to a carbonyl-containing molecule.
Materials:
-
t-Boc-protected triazole product (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as catalyst, optional)
-
Methanol (B129727) or appropriate buffer (e.g., acetate buffer, pH 4.5)
Procedure: t-Boc Deprotection
-
Dissolve the t-Boc-protected product in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or methanol may be necessary).
-
The resulting crude aminooxy-functionalized product can often be used directly in the next step or purified by reverse-phase HPLC if required.
Procedure: Oxime Ligation
-
Dissolve the deprotected aminooxy-functionalized intermediate and the carbonyl-containing molecule (1.0-1.2 eq) in a suitable solvent like methanol or an acidic buffer (e.g., 100 mM acetate buffer, pH 4.5).
-
For less reactive carbonyls, a catalyst such as aniline (0.1-1.0 eq) can be added to accelerate the reaction.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the oxime conjugate by LC-MS.
-
Upon completion, the final conjugate can be purified by an appropriate method, such as reverse-phase HPLC.
Data Presentation
The efficiency of the CuAAC reaction can vary depending on the substrate and reaction conditions. Below is a table with representative data for the CuAAC reaction between this compound and various alkyne substrates.
| Alkyne Substrate | Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
| Propargyl Alcohol | t-BuOH/H₂O (1:1) | 1.5 | >95% | >98% |
| 4-Ethynyltoluene | DMSO/H₂O (3:1) | 2 | 92% | >97% |
| N-propargyl-biotin | DMSO | 4 | 88% | >95% |
| 5-Ethynyl-dU | t-BuOH/H₂O (1:1) | 3 | 90% | >96% |
Table 1: Representative reaction data for the CuAAC conjugation of this compound. Data is illustrative and based on typical outcomes for similar click chemistry reactions. Purity is typically assessed by HPLC or LC-MS analysis.
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[3][4] The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward, forming a stable triazole linkage under physiological conditions.[5]
t-Boc-Aminooxy-PEG2-Azide is a versatile heterobifunctional linker that incorporates an azide (B81097) moiety for SPAAC, a polyethylene (B3416737) glycol (PEG) spacer, and a t-Boc protected aminooxy group.[3][4] The PEG spacer enhances aqueous solubility and reduces steric hindrance, which can improve reaction kinetics.[6][7] The protected aminooxy group provides a latent reactive handle that, after deprotection, can be reacted with aldehydes or ketones to form stable oxime ethers. This dual functionality makes this compound an invaluable tool for the modular synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions and subsequent manipulations of the protected aminooxy group.
Data Presentation
| Strained Alkyne | Azide Reactant (Proxy) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne (DBCO) | Benzyl (B1604629) Azide | ~0.6 - 1.0 | [9][10] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [9][11] |
Mandatory Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for protein labeling and subsequent t-Boc deprotection.
Caption: Logical workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation to a DBCO-Functionalized Protein
This protocol describes the conjugation of this compound to a protein previously functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)[12]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns for protein purification
-
Reaction tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture:
-
In a reaction tube, add the DBCO-functionalized protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.[13]
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[12] The reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the protein or linker has a suitable chromophore.
Protocol 2: t-Boc Deprotection of the Aminooxy Group
This protocol describes the removal of the t-Boc protecting group from the conjugated protein to expose the reactive aminooxy functionality.
Materials:
-
t-Boc-Aminooxy-PEG2-conjugated protein from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or an appropriate aqueous buffer system
-
Desalting columns or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare the deprotection solution: Prepare a solution of 5-50% TFA in an appropriate solvent. For proteins, an aqueous buffer system compatible with the protein's stability should be used, and the TFA concentration and reaction time should be optimized to avoid denaturation. A common starting point is 10% TFA in water. For small molecules, 20-50% TFA in DCM is typically used.[14][15]
-
Deprotection reaction:
-
Purification: Immediately after the reaction is complete, remove the TFA and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Confirmation: Confirm the deprotection by mass spectrometry. The resulting protein with a free aminooxy group is now ready for conjugation to an aldehyde or ketone.
Protocol 3: Solid-Phase Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, where a warhead ligand is attached to a resin, followed by the addition of the this compound linker, and finally the E3 ligase ligand.[16]
Materials:
-
Solid support resin (e.g., Rink Amide resin)
-
Warhead ligand with a suitable functional group for resin attachment (e.g., a carboxylic acid) and a strained alkyne (e.g., DBCO).
-
This compound
-
E3 ligase ligand with a ketone or aldehyde functionality.
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents for solid-phase synthesis (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC for purification
Procedure:
-
Warhead Immobilization:
-
Swell the resin in DMF.
-
Couple the warhead ligand to the resin using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Wash the resin thoroughly with DMF and DCM.
-
-
SPAAC Reaction on Solid Support:
-
Swell the resin-bound warhead in DMF.
-
Add a solution of this compound (2-5 equivalents) in DMF to the resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Wash the resin with DMF and DCM to remove excess azide linker.
-
-
t-Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes.[14]
-
Wash the resin with DCM, neutralize with a solution of 10% DIPEA in DMF, and then wash again with DMF and DCM.
-
-
Oxime Ligation of E3 Ligase Ligand:
-
Swell the resin in a suitable solvent (e.g., DMF or a buffer solution).
-
Add a solution of the E3 ligase ligand (containing a ketone or aldehyde) to the resin.
-
Allow the oxime ligation to proceed for 4-12 hours at room temperature.
-
Wash the resin with the reaction solvent, followed by DMF and DCM.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the solid support.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of t-Boc-Aminooxy-PEG2-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the fields of bioconjugation and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The molecule t-Boc-Aminooxy-PEG2-Azide is a valuable heterobifunctional linker, featuring a protected aminooxy group for conjugation to carbonyl-containing molecules (aldehydes and ketones) and an azide (B81097) group for click chemistry applications, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[1][2][3]
This document provides detailed application notes and protocols for the acidic deprotection of the Boc group from this compound to yield the corresponding free aminooxy compound. The resulting Aminooxy-PEG2-Azide can then be used for subsequent conjugation reactions. The protocols described herein utilize trifluoroacetic acid (TFA) and hydrochloric acid (HCl), two of the most common and effective reagents for Boc deprotection.[4][5]
Reaction Mechanism and Considerations
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation. This cation is then neutralized, typically by forming isobutylene (B52900) gas and a proton, or it can be scavenged by nucleophiles present in the reaction mixture. The final products are the deprotected amine (as its corresponding acid salt), carbon dioxide, and isobutylene.
Key Considerations:
-
Acid Strength and Concentration: The rate of deprotection is dependent on the strength and concentration of the acid. Stronger acids and higher concentrations lead to faster reaction times.
-
Solvent Choice: The solvent must be inert to the acidic conditions and capable of dissolving the starting material. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections, while dioxane or methanol (B129727) are often used with HCl.[4][5]
-
Stability of Other Functional Groups: The azide group is generally stable under the acidic conditions used for Boc deprotection, provided that no sulfur-containing scavengers are used.[4] However, researchers should always consider the acid sensitivity of other functional groups within their specific molecule.
-
Work-up Procedure: The final product is typically obtained as the corresponding salt of the acid used for deprotection (e.g., a TFA or HCl salt). Depending on the subsequent application, this salt can be used directly or neutralized with a base.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the Boc deprotection of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the specific requirements of the subsequent steps.
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
| Parameter | Condition | Expected Outcome |
| Reagent | Trifluoroacetic Acid (TFA) | High Yield (>95%) |
| Solvent | Dichloromethane (DCM) | High Purity (>95%) |
| TFA Concentration | 20-50% (v/v) in DCM | Reaction Time: 30 min - 2 h |
| Temperature | Room Temperature (20-25°C) | Complete conversion |
| Work-up | Evaporation of solvent and excess TFA | Product as TFA salt |
Table 2: Hydrochloric Acid (HCl) Mediated Deprotection
| Parameter | Condition | Expected Outcome |
| Reagent | 4M HCl in 1,4-Dioxane (B91453) | High Yield (>95%) |
| Solvent | 1,4-Dioxane or Methanol | High Purity (>95%) |
| Temperature | Room Temperature (20-25°C) | Reaction Time: 1 - 4 h |
| Work-up | Evaporation of solvent | Product as HCl salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the deprotection of this compound using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply (optional, for anhydrous conditions)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
To the stirred solution, add TFA to achieve the desired final concentration (e.g., 20-50% v/v). The addition can be performed at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material. On TLC, the product spot should have a lower Rf value. In LC-MS, monitor the disappearance of the starting material mass peak and the appearance of the product mass peak.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) (3 x 10 mL).
-
The resulting residue is the Aminooxy-PEG2-Azide as its TFA salt, which can be used directly in the next step or further purified if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection using a commercially available solution of 4M HCl in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply (optional, for anhydrous conditions)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Upon completion of the reaction, remove the solvent and excess HCl by rotary evaporation.
-
The resulting residue is the Aminooxy-PEG2-Azide as its HCl salt.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the deprotection of this compound.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
References
Application Notes and Protocols: Oxime Ligation for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is a cornerstone of modern bioconjugation chemistry.[1][2][3][4] This chemoselective ligation, often referred to as oxime ligation, offers a robust and versatile method for linking molecules in complex biological environments.[1][3][4] Its high specificity, the stability of the resulting oxime linkage, and the mild reaction conditions make it an invaluable tool in drug development, diagnostics, and various research applications.[1][3][4]
The reaction is highly chemoselective due to the rarity of aldehydes and ketones in native biological systems.[5] While the reaction is fastest at an acidic pH, the use of catalysts such as aniline (B41778) and its derivatives can significantly accelerate the reaction rate at neutral pH, making it more suitable for sensitive biological samples.[1][3][4][5]
Applications in Research and Drug Development
Oxime ligation has been successfully employed in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Carbonyl groups can be introduced into monoclonal antibodies, allowing for the site-specific conjugation of potent cytotoxic drugs via an oxime bond.[6]
-
Peptide and Protein Labeling: The high chemoselectivity of the reaction allows for the specific labeling of proteins and peptides with probes, tags, or other functional molecules.[1][3][4][7]
-
PET Imaging: The rapid kinetics of catalyzed oxime ligation are advantageous for the preparation of 18F-labeled PET tracers, which have short half-lives.[1][3][4]
-
Glycoconjugates and Oligonucleotide-Peptide Conjugates: This method is used to create complex biomolecules for studying biological processes.[1][3][4]
-
Hydrogel Formation: The formation of stable oxime crosslinks is utilized in the development of biocompatible hydrogels.[1][3][4]
Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the oxime.
Caption: General scheme of oxime ligation.
The experimental workflow for a typical bioconjugation experiment using oxime ligation can be summarized as follows:
Caption: Experimental workflow for oxime ligation.
Quantitative Data Summary
The efficiency and stability of oxime ligation are critical for its successful application. The following tables summarize key quantitative parameters.
| Feature | Oxime Ligation |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[5] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[5] |
| Stability of Conjugate | High hydrolytic stability[1][3][4][5][8] |
| Specificity | Highly specific for aldehydes/ketones and aminooxy groups[5] |
Table 1: General Quantitative Parameters of Oxime Ligation
| Reactants | Catalyst | pH | Second-Order Rate Constant (k₁) | Equilibrium Constant (Keq) |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 7 | 8.2 ± 1.0 M⁻¹s⁻¹[8] | >10⁸ M⁻¹[8] |
| 6-Hydrazinopyridyl group + Benzaldehyde | 100 mM Aniline | 7 | ~164 M⁻¹s⁻¹ | 10⁴ - 10⁶ M⁻¹[8] |
Table 2: Comparative Kinetic Data for Imine-Forming Ligations
Experimental Protocols
Below are detailed protocols for performing oxime ligation. Optimization of reaction conditions may be necessary depending on the specific substrates.
Protocol 1: General Aqueous Oxime Ligation for Water-Soluble Reactants
This protocol is suitable for the conjugation of water-soluble biomolecules such as proteins and peptides.
Materials:
-
Aldehyde or ketone-functionalized molecule
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM Phosphate buffer, pH 6.0-7.0[5]
-
Aniline Catalyst Stock Solution: 100 mM in DMSO or DMF[5]
-
Purification system: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess over the biomolecule is recommended.
-
-
Ligation Reaction:
-
Combine the solutions of the functionalized biomolecule and the aminooxy compound in a reaction vessel.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[5]
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and the catalyst.
-
Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins through the oxidation of cis-diols in sugar residues, followed by aminooxy labeling.[9]
Materials:
-
Glycoprotein (B1211001) to be labeled (e.g., IgG)
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[9]
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aminooxy-functionalized dye or probe
-
PBS buffer
-
Purification system (e.g., Sephadex G-25 column)[10]
Procedure:
-
Antibody Preparation: Dissolve the antibody in 1X PBS buffer at a concentration of 3-15 mg/mL.[9]
-
Oxidation of Carbohydrate Groups:
-
To your antibody solution, add 1/10 volume of 10X reaction buffer.
-
Add sodium periodate to a final concentration of 10 mM.[11]
-
Incubate the reaction for 10-30 minutes on ice or at 4°C, protected from light.[9][11]
-
Quench the oxidation reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.[10]
-
-
Buffer Exchange: Remove excess periodate and ethylene glycol by buffer exchange into a neutral coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column.[11]
-
Aminooxy Labeling:
-
Add the aminooxy-functionalized probe to the oxidized glycoprotein solution at a desired molar excess (typically 20-50 fold).
-
If desired, add an aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction for 2 hours at room temperature.[9]
-
-
Purification: Purify the labeled glycoprotein conjugate using a Sephadex desalting column or a similar method to remove unreacted probe and catalyst.[10]
Protocol 3: Oxime Ligation in Organic Solvents
This protocol is suitable for less water-soluble molecules.
Materials:
-
Ketone-functionalized molecule
-
Aminooxy-functionalized molecule (e.g., 2-(aminooxy)-2-methylpropanoic acid)
-
Pure acetic acid
-
Purification system: Flash chromatography or preparative HPLC
Procedure:
-
Reagent Preparation:
-
Dissolve the ketone-functionalized molecule (1 equivalent) in pure acetic acid.
-
Dissolve the aminooxy compound (1.5-3 equivalents) in pure acetic acid.
-
-
Ligation Reaction:
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a suitable solvent system for purification.
-
Purify the product by flash chromatography or preparative HPLC.
-
Conclusion
The reaction of aminooxy groups with aldehydes and ketones is a powerful and reliable method for the conjugation of biomolecules. Its high chemoselectivity, the stability of the resulting oxime bond, and the possibility of catalysis under physiological conditions have led to its widespread adoption in both academic research and the pharmaceutical industry. The protocols provided here offer a starting point for the implementation of this versatile chemistry in a variety of applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG2-Azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the overall efficacy, stability, and pharmacokinetic profile of the ADC. t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker that offers a versatile platform for the site-specific conjugation of payloads to antibodies.
This linker possesses two key functionalities: a t-Boc protected aminooxy group and a terminal azide (B81097) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The t-Boc (tert-butyloxycarbonyl) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive aminooxy group. This aminooxy functional group can then be chemoselectively ligated to a carbonyl (aldehyde or ketone) moiety on a payload molecule to form a stable oxime bond. The azide group on the other end of the linker allows for covalent attachment to an alkyne-modified antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] The short PEG2 spacer helps to improve the solubility and reduce the potential for aggregation of the final ADC.[]
These application notes provide a detailed overview and experimental protocols for the use of this compound in the development of ADCs.
Data Presentation
The inclusion of a PEG linker, even a short one like PEG2, can influence the physicochemical properties of an ADC. The following table summarizes representative data on how PEGylation can impact key ADC characteristics. While specific data for a PEG2 linker is not always available in comparative studies, the trends observed with varying PEG lengths provide valuable insights.
| ADC Construct | Linker Type | Average Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 7 days) |
| ADC-Payload-X | Non-PEGylated | 3.8 | 0.5 | 75 |
| ADC-PEG2-Payload-X | PEG2 | 3.9 | 0.7 | 85 |
| ADC-PEG8-Payload-X | PEG8 | 3.7 | 1.2 | 95 |
| ADC-PEG12-Payload-X | PEG12 | 3.5 | 1.5 | >95 |
Note: The data presented in this table are illustrative and compiled from general trends reported in ADC literature. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The overall workflow involves the preparation of the linker-payload conjugate, modification of the antibody to introduce an alkyne handle, and finally, the conjugation of the linker-payload to the antibody.
Diagram: Overall Workflow for ADC Synthesis
Caption: A schematic of the ADC synthesis workflow.
Protocol 1: Synthesis of Azide-PEG2-Payload via Oxime Ligation
This protocol describes the deprotection of the t-Boc group from the linker and the subsequent conjugation to a carbonyl-containing payload.
1.1. Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carbonyl-containing payload (e.g., a ketone derivative of a cytotoxic drug)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (B41778) or other suitable catalyst
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)
-
Reverse-phase HPLC for purification
1.2. Procedure: t-Boc Deprotection
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting aminooxy-PEG2-azide salt is typically used in the next step without further purification.
1.3. Procedure: Oxime Ligation
-
Dissolve the deprotected aminooxy-PEG2-azide and a 1.1 to 1.5 molar excess of the carbonyl-containing payload in a minimal amount of DMF or DMSO.
-
Add the reaction mixture to the sodium acetate buffer. The final concentration of the organic solvent should be kept low to maintain the solubility of the reactants.
-
Add a catalytic amount of aniline (e.g., 10-20 mM final concentration).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the formation of the oxime-linked product by LC-MS.
-
Upon completion, purify the Azide-PEG2-Payload conjugate by reverse-phase HPLC.
Diagram: Oxime Ligation Reaction
Caption: The chemical reaction for oxime ligation.
Protocol 2: Preparation of Alkyne-Modified Antibody
This protocol provides a general method for introducing alkyne groups onto the antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues with an NHS-alkyne reagent.
2.1. Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-alkyne reagent (e.g., DBCO-NHS ester for SPAAC or a terminal alkyne-NHS ester for CuAAC)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
2.2. Procedure:
-
Prepare a stock solution of the NHS-alkyne reagent in anhydrous DMSO (e.g., 10-20 mM).
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
Add a 5- to 20-fold molar excess of the NHS-alkyne reagent to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted NHS-alkyne reagent using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration and degree of alkyne labeling of the modified antibody.
Protocol 3: ADC Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to conjugate the azide-functionalized payload to the alkyne-modified antibody.
3.1. Materials:
-
Alkyne-modified antibody
-
Azide-PEG2-Payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper-coordinating ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) or other suitable purification method
3.2. Procedure:
-
In a reaction vial, combine the alkyne-modified antibody and a 3- to 5-fold molar excess of the Azide-PEG2-Payload in PBS.
-
Prepare a fresh stock solution of the copper catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst premix to the antibody-payload mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the resulting ADC from excess linker-payload and reaction reagents using SEC.
Diagram: CuAAC Click Chemistry
Caption: The CuAAC reaction for ADC synthesis.
Protocol 4: Characterization of the ADC
After purification, the ADC must be thoroughly characterized to determine its key quality attributes.
4.1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), from which the DAR can be calculated.
4.2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
4.3. In Vitro Cell-Based Assays:
-
Cytotoxicity Assays: The potency of the ADC is evaluated by determining its IC50 value against antigen-positive and antigen-negative cancer cell lines.
-
Binding Assays: The binding affinity of the ADC to its target antigen can be assessed by ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding properties.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation strategy, enabling the synthesis of well-defined and homogeneous ADCs. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. The rational design of the linker is a critical aspect of ADC development, and the use of versatile linkers like this compound will continue to drive innovation in this exciting area of medicine.
References
Application Notes and Protocols for PROTAC Synthesis using t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a transformative therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By inducing the formation of a ternary complex between the POI and the E3 ligase, a PROTAC hijacks the cell's own ubiquitin-proteasome system (UPS) to tag the target protein for degradation.[1]
The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex.[2][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and pharmacokinetic properties of these often large and lipophilic molecules.[3][5]
This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG2-Azide , a versatile bifunctional linker for the modular synthesis of PROTACs. This linker features an azide (B81097) handle for efficient "click chemistry" conjugation and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, which upon deprotection, allows for stable amide bond formation.
Mechanism of Action of a PROTAC
The fundamental role of a PROTAC is to act as a molecular bridge. By simultaneously binding to a target protein and an E3 ligase, it induces proximity between the two. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.
Synthetic Strategy and Workflow
This compound is ideally suited for a convergent, modular synthetic approach. Typically, a warhead targeting the POI is functionalized with an alkyne group, while an E3 ligase ligand is prepared with a carboxylic acid handle. The synthesis proceeds by first using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the linker to the warhead. This is followed by the deprotection of the t-Boc group and a final amide coupling step to attach the E3 ligase ligand.
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis, characterization, and evaluation of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC using this compound. BRD4 is a well-validated target for PROTAC-mediated degradation.[6][7] The warhead is derived from the known BRD4 inhibitor JQ1, and the E3 ligase ligand is a derivative of pomalidomide (B1683931), which recruits Cereblon (CRBN).
Protocol 1: Solution-Phase Synthesis of a BRD4-Targeting PROTAC
Step 1a: Synthesis of Alkyne-Functionalized Warhead (JQ1-alkyne)
This procedure should be adapted from established literature methods for functionalizing the JQ1 scaffold. A common strategy involves modifying the tert-butyl ester of JQ1 to a carboxylic acid, which is then coupled with propargylamine.
Step 1b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve JQ1-alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol (B103910) and water.
-
To this solution, add sodium ascorbate (B8700270) (0.5 equivalents) followed by copper(II) sulfate (B86663) pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude t-Boc-Linker-Warhead intermediate, which can be purified by flash chromatography or used directly in the next step.
Step 1c: t-Boc Deprotection
-
Dissolve the crude intermediate from Step 1b in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-30% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (B28343) several times to remove excess TFA. The resulting crude H2N-O-Linker-Warhead intermediate (as a TFA salt) is typically used in the next step without further purification.
Step 1d: Amide Coupling to E3 Ligase Ligand
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the crude H2N-O-Linker-Warhead intermediate from Step 1c (1.2 equivalents) in DMF to the reaction mixture. Note: Additional DIPEA (2-3 equivalents) may be needed to neutralize the TFA salt.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
Step 1e: Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in DCM).
-
For final high purity, perform preparative reverse-phase HPLC (RP-HPLC) to yield the final PROTAC.
Protocol 2: Characterization of the Final PROTAC
The identity and purity of the final PROTAC must be confirmed by analytical methods. The following data are representative for a BRD4-targeting PROTAC with a PEG2 linker, based on similar structures reported in the literature.[4]
-
¹H NMR and ¹³C NMR: The spectra should be consistent with the proposed structure, showing characteristic peaks for the JQ1 moiety, the pomalidomide moiety, the triazole ring, and the PEG spacer.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z value should match the calculated exact mass for the protonated molecular ion [M+H]⁺, confirming the molecular formula. For a PROTAC with a JQ1 warhead, a pomalidomide E3 ligand, and a PEG2 linker, the expected molecular weight would be in the range of 900-1000 g/mol .
Protocol 3: In-Cell BRD4 Degradation Assay (Western Blot)
This protocol determines the efficacy of the synthesized PROTAC in degrading its target protein within cells.
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., HeLa or MM.1S multiple myeloma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for BRD4. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal for each sample. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).[8]
Quantitative Data Presentation
The efficacy of PROTACs is highly dependent on the specific combination of warhead, linker, and E3 ligase ligand. The following table provides representative biological activity data for a BRD4-targeting PROTAC with a PEG2 linker, based on published results for structurally similar molecules, to illustrate typical performance metrics.[4]
| Parameter | Representative Value | Description |
| Compound | JQ1-PEG2-Pomalidomide | A representative BRD4-targeting PROTAC. |
| Molecular Weight | ~950 g/mol | Approximate molecular weight. |
| Cell Line | HeLa / MM.1S | Human cell lines expressing endogenous BRD4. |
| Treatment Time | 18-24 hours | Duration of cell exposure to the PROTAC. |
| DC₅₀ (BRD4) | < 50 nM | The half-maximal degradation concentration.[9][10] |
| Dₘₐₓ (BRD4) | > 90% | The maximal level of protein degradation observed.[9][10] |
Signaling Pathway Visualization
BRD4 acts as an epigenetic reader, regulating the transcription of key oncogenes, most notably c-MYC. A BRD4-targeting PROTAC induces the degradation of BRD4 protein, preventing it from binding to acetylated histones at gene promoters and enhancers. This leads to the downregulation of c-MYC transcription, resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Protein Labeling with t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker designed for the precise and versatile labeling of proteins and other biomolecules. This reagent incorporates two key functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and an azide (B81097) moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step, orthogonal labeling strategy.
The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, which can be particularly beneficial when working with hydrophobic payloads in applications like antibody-drug conjugate (ADC) development.[1]
This document provides detailed protocols for two primary applications of this compound in protein labeling:
-
Labeling of Aldehyde- or Ketone-Containing Proteins via Oxime Ligation: This method involves the deprotection of the t-Boc group to reveal the aminooxy functionality, which then reacts specifically with a carbonyl group on the target protein to form a stable oxime bond.
-
Introduction of an Azide Handle for Subsequent "Click Chemistry": This approach utilizes the azide group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. This allows for the attachment of a wide range of alkyne-modified molecules, such as fluorescent dyes, biotin, or cytotoxic drugs.
Data Presentation
Quantitative Data on Labeling Reactions
The efficiency of protein labeling is a critical parameter. The following tables provide representative quantitative data for the key reactions involved in the use of this compound.
Table 1: Representative Efficiency of Boc Deprotection
| Substrate | Deprotection Reagent | Reaction Time | Temperature | Yield | Reference |
| N-Boc aliphatic and aromatic amines | Oxalyl chloride in methanol | 1–4 hours | Room Temperature | Up to 90% | [2] |
| Boc-protected amino acids | 2 equivalents of TFA in ionic liquid | 10 minutes | 110°C | >95% | [3] |
Note: The specific yield for Boc deprotection on a protein will vary depending on the protein's stability in acidic conditions and the accessibility of the protected group.
Table 2: Representative Efficiency of Oxime Ligation
| Reactants | Catalyst | Reaction Time | pH | Conjugate Yield | Reference |
| Aldehyde-functionalized protein and aminooxy-reagent | Aniline (B41778) | 90 seconds | 7.0 | >95% | [4] |
| Aldehyde-functionalized peptide and aminooxy-fluorophore | Aniline | 5 minutes | 7.0 | High | [4] |
Table 3: Representative Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactants | Catalyst System | Reaction Time | Temperature | Conjugation Efficiency | Reference |
| Azide-modified antibody and alkyne-drug | CuSO₄, THPTA, Sodium Ascorbate (B8700270) | 1 hour | Room Temperature | >95% | [5] |
| Azide- and alkyne-modified peptides | Copper wire | 5 hours | 50°C | 100% |
Table 4: Stability of Linkages
| Linkage Type | Condition | Half-life (t₁/₂) | Stability after 7 days | Reference |
| Oxime | pH 7.2 | 183 hours (for a similar hydrazone linkage) | High | [4] |
| 1,2,3-Triazole (from CuAAC) | Resistant to proteases, oxidation, and hydrolysis | Very High | Very High | [6] |
Experimental Protocols
Protocol 1: Labeling of Aldehyde/Ketone-Containing Proteins via Oxime Ligation
This protocol describes a two-step process: first, the deprotection of the t-Boc group on the linker, followed by the conjugation of the deprotected linker to a protein containing an aldehyde or ketone group.
Materials:
-
Protein of interest with an aldehyde or ketone group (in a suitable buffer, pH 6.0-7.0)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step 1: Deprotection of this compound
-
Reagent Preparation: Dissolve this compound in a minimal amount of DCM.
-
Deprotection Reaction: Add a solution of 25-50% TFA in DCM to the dissolved linker.[7] The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete (usually within 30 minutes to 2 hours at room temperature), remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[7] The resulting product is the TFA salt of Aminooxy-PEG2-Azide.
Step 2: Oxime Ligation to the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable buffer at pH 6.0-7.0.
-
Reagent Preparation: Immediately before use, dissolve the deprotected Aminooxy-PEG2-Azide in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-50 fold molar excess of the dissolved Aminooxy-PEG2-Azide reagent. The optimal molar ratio may need to be determined empirically for each protein.
-
(Optional) Catalysis: For faster reaction kinetics, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for downstream applications or further modification via click chemistry.
Protocol 2: Labeling of Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the protein has already been functionalized with an alkyne group. The this compound is used to introduce the azide moiety, which will then be "clicked" to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound (deprotected as described in Protocol 1, Step 1)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 100 mM CuSO₄ in ultrapure water.[5]
-
Prepare a stock solution of 200 mM THPTA ligand in ultrapure water.[5]
-
Prepare a fresh stock solution of 100 mM sodium ascorbate in ultrapure water.[5]
-
Dissolve the deprotected Aminooxy-PEG2-Azide in DMSO or water to a stock concentration of 10 mM.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of the Aminooxy-PEG2-Azide.
-
Prepare the catalyst solution immediately before use:
-
Add the THPTA ligand to the protein-azide mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Gently vortex the mixture.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using a spin desalting column or dialysis to remove excess reagents and the copper catalyst.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Chemical reaction pathways for labeling.
Caption: ADC targeted drug delivery pathway.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification Using t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker designed for the versatile modification of surfaces. This reagent incorporates two key functional groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a terminal azide (B81097) group. This unique structure allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool in bioconjugation, drug delivery, and the development of advanced biomaterials.[1]
The azide moiety facilitates covalent attachment to surfaces or molecules functionalized with alkyne groups via "click chemistry," including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The t-Boc-protected aminooxy group, upon deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime linkages.[1] The PEG spacer enhances hydrophilicity, which can reduce non-specific protein adsorption and improve the biocompatibility of modified surfaces.
These application notes provide detailed protocols for the use of this compound in surface modification, methods for characterization, and examples of its application in life sciences research.
Product Specifications
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethoxy)carbamate |
| Synonyms | This compound |
| CAS Number | 252378-68-0 |
| Molecular Formula | C11H22N4O5 |
| Molecular Weight | 290.3 g/mol |
| Purity | ≥95% |
| Appearance | Pale yellow oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Applications
-
Surface Functionalization for Cell Culture: Creation of biocompatible and cell-adhesive surfaces by immobilizing cell-binding ligands such as RGD peptides.
-
Targeted Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting moieties to enhance specific cell uptake.
-
Biosensor Development: Immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces.
-
Proteomics and Glycomics: Attachment of biomolecules to surfaces for analysis.
Experimental Protocols
Protocol 1: Surface Modification via Click Chemistry (CuAAC)
This protocol describes the immobilization of this compound onto an alkyne-functionalized surface using a copper-catalyzed reaction.
Materials:
-
Alkyne-functionalized substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMF).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in DI water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in DI water).
-
(Optional) Prepare a stock solution of THPTA (e.g., 100 mM in DI water).
-
In a reaction vessel, add the alkyne-functionalized substrate.
-
Prepare the reaction mixture by adding the reagents in the following order under a nitrogen atmosphere to prevent oxidation of the Cu(I) catalyst:
-
Solvent (e.g., a mixture of PBS and DMF)
-
This compound solution (final concentration 1-5 mM)
-
(Optional) THPTA solution (final concentration 1-5 mM)
-
CuSO4 solution (final concentration 0.1-1 mM)
-
Sodium ascorbate solution (final concentration 1-5 mM)
-
-
Ensure the substrate is fully immersed in the reaction mixture.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrate and wash it thoroughly with DI water, followed by the reaction solvent, and finally with DI water again to remove any unreacted reagents and the copper catalyst.
-
Dry the modified surface under a stream of nitrogen.
-
The surface now presents the t-Boc-protected aminooxy group for further functionalization.
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Surface modified with this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare a deprotection solution of 10-50% TFA in DCM.
-
Immerse the t-Boc-functionalized surface in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the substrate and wash it extensively with DCM to remove TFA and the cleaved t-Boc groups.
-
Wash the surface with DI water.
-
Dry the surface under a stream of nitrogen.
-
The surface is now functionalized with a free aminooxy group, ready for oxime ligation.
Protocol 3: Oxime Ligation
This protocol details the conjugation of an aldehyde or ketone-containing molecule to the aminooxy-functionalized surface.
Materials:
-
Aminooxy-functionalized surface
-
Aldehyde or ketone-containing molecule (e.g., RGD peptide with a terminal aldehyde)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.4)
-
DI water
-
Nitrogen gas
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mM).
-
(Optional) For catalysis, particularly at neutral pH, add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Immerse the aminooxy-functionalized surface in the solution.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction time will depend on the reactivity of the carbonyl compound and the use of a catalyst.
-
After incubation, remove the substrate and wash it thoroughly with the reaction buffer, followed by DI water.
-
Dry the surface under a stream of nitrogen.
-
The surface is now functionalized with the desired molecule via a stable oxime linkage.
Surface Characterization
Successful surface modification can be confirmed using various analytical techniques.
| Technique | Expected Outcome for Successful Modification |
| X-ray Photoelectron Spectroscopy (XPS) | - Initial Alkyne Surface: Presence of characteristic peaks for the substrate material and carbon. - After Click Chemistry: Appearance of a nitrogen (N 1s) peak from the azide and carbamate (B1207046) groups. - After t-Boc Deprotection: A decrease in the intensity of the C 1s peak associated with the t-Boc group (at ~289 eV) and a change in the N 1s spectrum.[2] - After Oxime Ligation: Further changes in the C 1s and N 1s spectra, and potentially the appearance of new elemental peaks corresponding to the immobilized molecule. |
| Contact Angle Goniometry | - Initial Hydrophobic Surface: High water contact angle. - After PEGylation: A significant decrease in the water contact angle, indicating increased hydrophilicity. The exact angle will depend on the underlying substrate and the density of the PEG chains. |
| Atomic Force Microscopy (AFM) | Changes in surface topography and roughness may be observed after each modification step. |
| Ellipsometry | An increase in the thickness of the surface layer after each successive modification step. |
Application Example: Creating a Cell-Adhesive Surface with RGD Peptide
This example demonstrates the use of this compound to immobilize the cell-adhesive peptide, RGD, onto a surface.
Experimental Workflow
Integrin-Mediated Cell Adhesion Signaling
The immobilized RGD peptide on the surface will be recognized by integrin receptors on the cell membrane, triggering downstream signaling pathways that lead to cell adhesion, spreading, and survival.
Quantitative Data
The following tables provide representative data for the characterization of surfaces at different stages of modification. The exact values will vary depending on the substrate, reaction conditions, and analytical instrument used.
Table 1: Representative XPS Elemental Analysis
| Surface | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) |
| Bare Silicon Wafer | 15.2 | 45.8 | - | 39.0 |
| Alkyne-Functionalized Si | 25.5 | 40.1 | - | 34.4 |
| After CuAAC with Linker | 35.8 | 35.5 | 5.1 | 23.6 |
| After RGD Ligation | 48.2 | 28.9 | 10.3 | 12.6 |
Note: Data is illustrative and based on typical results for similar surface modifications.
Table 2: Representative Water Contact Angle Measurements
| Surface | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) |
| Bare Silicon Wafer | 45 ± 3 | 20 ± 2 | 25 |
| Alkyne-Functionalized Si | 78 ± 4 | 55 ± 3 | 23 |
| After PEGylation | 55 ± 3 | 30 ± 2 | 25 |
| After RGD Ligation | 62 ± 4 | 35 ± 3 | 27 |
Note: The increase in contact angle after RGD ligation is expected due to the presence of the relatively hydrophobic amino acid residues in the peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low efficiency of click reaction | - Oxidation of Cu(I) catalyst - Inactive reagents | - Perform the reaction under an inert atmosphere (N2 or Ar). - Use freshly prepared sodium ascorbate solution. - Add a Cu(I)-stabilizing ligand like THPTA. |
| Incomplete t-Boc deprotection | - Insufficient deprotection time or TFA concentration | - Increase the incubation time or the concentration of TFA in the deprotection solution. |
| Low yield of oxime ligation | - Unfavorable pH - Steric hindrance | - Optimize the pH of the reaction buffer (typically slightly acidic for oxime formation). - Add aniline as a catalyst, especially for reactions at neutral pH. - Increase the concentration of the carbonyl-containing molecule or the reaction time. |
| High non-specific cell binding | - Incomplete surface coverage with PEG | - Increase the concentration of the PEG linker during the click chemistry step or increase the reaction time to achieve a higher grafting density. |
Conclusion
This compound is a versatile and powerful tool for the functionalization of surfaces. Its orthogonal reactive groups allow for a stepwise and controlled immobilization of a wide range of molecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this linker in their surface modification applications, from fundamental biomaterial science to the development of advanced therapeutic and diagnostic platforms.
References
Revolutionizing Drug Delivery: Applications of t-Boc-Aminooxy-PEG2-Azide
FOR IMMEDIATE RELEASE
San Diego, CA – December 11, 2025 – The biopharmaceutical landscape is witnessing a paradigm shift with the advent of highly specific and potent drug delivery systems. At the forefront of this innovation is the versatile heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide. This advanced crosslinker is proving instrumental in the development of next-generation Antibody-Drug Conjugates (ADCs), targeted nanoparticle systems, and advanced hydrogel-based drug depots, offering researchers unprecedented control over drug conjugation, stability, and release.
The unique architecture of this compound, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, enables a modular and efficient approach to bioconjugation. This linker is particularly valuable in enhancing the therapeutic index of potent drug molecules by improving their pharmacokinetic and pharmacodynamic profiles.
Key Applications in Drug Delivery:
-
Antibody-Drug Conjugates (ADCs): The linker facilitates the precise attachment of cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances the solubility and stability of the ADC, while the dual functionality allows for controlled, site-specific conjugation strategies. This leads to more homogeneous ADC populations with predictable drug-to-antibody ratios (DAR), ultimately improving their safety and efficacy.
-
Nanoparticle Functionalization: The azide group of the linker allows for its efficient conjugation to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles) via "click chemistry." The exposed (after deprotection) aminooxy group can then be used to attach drugs, targeting ligands, or imaging agents that contain a carbonyl group (aldehyde or ketone), forming a stable oxime linkage. This surface modification enhances the biocompatibility and circulation time of the nanoparticles, reducing non-specific uptake and improving targeted delivery.
-
Hydrogel Formation for Sustained Release: The bifunctional nature of this compound can be exploited to crosslink polymers, forming hydrogels. These hydrogels can encapsulate therapeutic agents, providing a scaffold for sustained and localized drug release. The biocompatible PEG component ensures minimal immunogenicity of the hydrogel matrix.
The strategic incorporation of this compound into drug delivery systems is a testament to the power of advanced chemical linkers in overcoming the challenges of targeted therapy. Its application is paving the way for more effective and safer treatments for a multitude of diseases, including cancer.
Application Notes
Enhancing Antibody-Drug Conjugate (ADC) Performance
The this compound linker offers a dual-pronged approach to ADC development. The azide functionality allows for conjugation to alkyne-modified antibodies or drug payloads through highly efficient and bioorthogonal click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The t-Boc protected aminooxy group, upon deprotection, provides a reactive handle for conjugation to drugs bearing a ketone or aldehyde moiety, forming a stable oxime bond.[1][2] The short PEG2 spacer improves the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads and enhance the overall pharmacokinetic profile of the conjugate.
Advantages:
-
Improved Hydrophilicity: The PEG spacer increases the water solubility of the ADC, reducing the propensity for aggregation.[3][4]
-
Enhanced Stability: The formation of a stable triazole ring via click chemistry and a robust oxime linkage contributes to the overall stability of the ADC in circulation.[5][6]
-
Controlled Drug Loading: The use of bioorthogonal chemistries allows for more precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous product.[7][8]
Surface Modification of Nanoparticles for Targeted Drug Delivery
Functionalizing nanoparticles with this compound is a versatile strategy to enhance their therapeutic potential. The azide group can be readily "clicked" onto nanoparticles that have been surface-functionalized with a strained alkyne, such as DBCO or BCN. Following this, the t-Boc protecting group is removed under acidic conditions to expose the aminooxy group. This allows for the subsequent conjugation of aldehyde or ketone-containing drug molecules or targeting ligands via a stable oxime linkage. The PEG spacer provides a hydrophilic shield on the nanoparticle surface, which can reduce opsonization and prolong circulation time.
Advantages:
-
Biocompatibility: The PEGylated surface minimizes non-specific interactions with proteins and cells, reducing immunogenicity.
-
Versatility: Allows for a modular "two-step" conjugation strategy, enabling the attachment of a wide range of therapeutic and targeting moieties.
-
Improved Pharmacokinetics: The hydrophilic surface can lead to longer circulation half-lives of the nanoparticles.[9]
Formation of Drug-Eluting Hydrogels
The bifunctional nature of this compound can be utilized in the formation of crosslinked hydrogel networks. For instance, a polymer backbone functionalized with alkyne groups can be crosslinked with the azide end of the linker. After deprotection of the aminooxy group, aldehyde or ketone-modified drugs can be conjugated to the hydrogel matrix. This creates a drug depot system from which the therapeutic agent can be released in a sustained manner, which is particularly advantageous for localized therapies.
Advantages:
-
Sustained Release: Allows for the prolonged delivery of therapeutic agents at the target site.
-
Biocompatible Matrix: The PEG component contributes to the biocompatibility of the hydrogel.
-
Tunable Properties: The degree of crosslinking and drug loading can be controlled to modulate the release kinetics.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of PEGylated linkers and specific conjugation chemistries in drug delivery systems.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-DrugX | Non-PEGylated | 35 | 0.45 |
| ADC-PEG2-DrugX | PEG2 Linker | 50 | 0.32 |
| ADC-PEG4-DrugX | PEG4 Linker | 65 | 0.21 |
| ADC-PEG8-DrugX | PEG8 Linker | 80 | 0.15 |
Note: Data are representative and synthesized from literature trends to illustrate the general effect of PEGylation. Actual values will vary depending on the specific antibody, payload, and linker chemistry.
Table 2: Stability of Oxime Linkage vs. Other Conjugation Bonds
| Linkage Type | Relative Hydrolysis Rate at pH 7.4 | Half-life in Buffer (pD 7.0) |
| Simple Hydrazone | ~600x faster than oxime | ~ 2 hours |
| Acylhydrazone | ~300x faster than oxime | ~ 4 hours |
| Oxime | Baseline | > 1200 hours [5][6] |
This data highlights the significantly greater stability of the oxime linkage compared to hydrazone linkages, making it a preferred choice for stable drug conjugation.[5][6][10]
Table 3: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Drug-Loaded Nanoparticles
| Formulation | Drug | Cell Line | IC50 (µg/mL) |
| Free Drug | Doxorubicin | MCF-7 | 0.5 |
| Non-PEGylated Nanoparticles | Doxorubicin | MCF-7 | 1.2 |
| PEGylated Nanoparticles | Doxorubicin | MCF-7 | 0.8 |
| Non-PEGylated Niosomes | Curcumin & Doxorubicin | MCF-7 | 0.98 |
| PEGylated Niosomes | Curcumin & Doxorubicin | MCF-7 | 0.49 [11] |
PEGylation can enhance the cellular uptake and cytotoxicity of nanoparticle-based drug delivery systems.[11][12][13]
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound via SPAAC and Oxime Ligation
Objective: To conjugate a ketone-containing cytotoxic drug to an antibody that has been functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized monoclonal antibody (mAb-DBCO)
-
This compound
-
Ketone-containing cytotoxic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Sodium Acetate
-
Acetic Acid
Methodology:
-
Step 1: Conjugation of the Linker to the Antibody (SPAAC) a. Prepare a solution of mAb-DBCO in PBS (pH 7.4) at a concentration of 5-10 mg/mL. b. Dissolve this compound in DMSO to prepare a 10 mM stock solution. c. Add a 5-10 fold molar excess of the linker solution to the antibody solution. d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. e. Remove the excess, unreacted linker by size-exclusion chromatography using a desalting column equilibrated with PBS (pH 7.4).
-
Step 2: Deprotection of the Aminooxy Group a. To the solution of the antibody-linker conjugate, add a solution of 10% TFA in water to achieve a final TFA concentration of 1-2%. b. Incubate the reaction at room temperature for 30-60 minutes. c. Immediately purify the deprotected antibody-linker conjugate using a desalting column equilibrated with an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) to remove the TFA and the cleaved t-Boc group.
-
Step 3: Conjugation of the Drug to the Linker (Oxime Ligation) a. Prepare a stock solution of the ketone-containing drug in DMSO. b. Add a 5-20 fold molar excess of the drug solution to the deprotected antibody-linker conjugate solution. c. Adjust the pH of the reaction mixture to 4.5-5.0 using a suitable buffer (e.g., sodium acetate). d. Incubate the reaction for 4-16 hours at room temperature with gentle shaking. e. Purify the final ADC by size-exclusion chromatography using a desalting column equilibrated with PBS (pH 7.4) to remove the excess drug and any residual reagents.
-
Step 4: Characterization of the ADC a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[7][8]
Protocol 2: Functionalization of Nanoparticles with a Targeting Ligand using this compound
Objective: To functionalize alkyne-modified nanoparticles with an aldehyde-containing targeting ligand.
Materials:
-
Alkyne-functionalized nanoparticles (e.g., DBCO-liposomes)
-
This compound
-
Aldehyde-containing targeting ligand (e.g., a peptide)
-
Reaction buffer (e.g., HEPES buffer, pH 7.2)
-
Deprotection solution (e.g., 1 M HCl)
-
Conjugation buffer (e.g., Acetate buffer, pH 5.0)
-
DMSO
-
Centrifugal filter units or dialysis cassettes for purification
Methodology:
-
Step 1: Attachment of the Linker to Nanoparticles (SPAAC) a. Disperse the alkyne-functionalized nanoparticles in the reaction buffer. b. Prepare a stock solution of this compound in DMSO. c. Add a 10-50 fold molar excess of the linker solution to the nanoparticle dispersion. d. Incubate the mixture for 2-4 hours at room temperature with gentle stirring. e. Purify the linker-modified nanoparticles by repeated centrifugation and resuspension or by dialysis to remove the excess linker.
-
Step 2: Deprotection of the Aminooxy Group a. Resuspend the purified nanoparticles in the deprotection solution (e.g., 1 M HCl). b. Incubate for 30 minutes at room temperature. c. Neutralize the suspension with an appropriate base (e.g., NaOH) and purify the deprotected nanoparticles using centrifugal filters or dialysis against the conjugation buffer.
-
Step 3: Conjugation of the Targeting Ligand (Oxime Ligation) a. Prepare a solution of the aldehyde-containing targeting ligand in the conjugation buffer. b. Add the targeting ligand solution to the dispersion of deprotected nanoparticles. c. Incubate the reaction mixture for 4-16 hours at room temperature with gentle stirring. d. Purify the final functionalized nanoparticles by centrifugation and resuspension or dialysis to remove the unreacted targeting ligand.
-
Step 4: Characterization of the Functionalized Nanoparticles a. Characterize the size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated ligand using a suitable assay (e.g., HPLC, fluorescence spectroscopy if the ligand is labeled).
Visualizations
Caption: Structure and dual reactivity of the this compound linker.
References
- 1. youtube.com [youtube.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Targeted Therapies with t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted therapies represent a paradigm shift in the treatment of diseases like cancer, offering the potential for enhanced efficacy and reduced side effects compared to traditional systemic treatments. The precision of these therapies hinges on the ability to selectively deliver a potent therapeutic payload to its site of action. Bifunctional linkers are critical components in the design of these targeted agents, bridging the targeting moiety (e.g., an antibody) and the therapeutic payload.
This document provides detailed application notes and experimental protocols for the use of t-Boc-Aminooxy-PEG2-Azide , a versatile heterobifunctional linker, in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a t-Boc protected aminooxy group for conjugation to carbonyl groups (aldehydes or ketones) via a stable oxime linkage, and an azide (B81097) group for attachment to alkyne- or cyclooctyne-containing molecules through "click chemistry".[1][2][3][4] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[2][5][6]
Key Features of this compound
-
Orthogonal Reactivity : The protected aminooxy and azide functionalities allow for sequential, controlled conjugation reactions.[1][3]
-
Stable Oxime Bond Formation : The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime bond.[7][8]
-
Versatile Click Chemistry Handle : The azide group enables efficient and specific ligation to terminal alkynes (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or strained cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][3][9]
-
PEG Spacer : The short PEG2 spacer can improve the solubility and stability of the conjugate.[2][5][6]
Applications in Targeted Therapy
The unique properties of this compound make it an ideal tool for the construction of various targeted therapies:
-
Antibody-Drug Conjugates (ADCs) : Forging a stable link between a monoclonal antibody and a potent cytotoxic drug.[10] The antibody directs the ADC to tumor-associated antigens, whereupon the cytotoxic payload is internalized, leading to cancer cell death.[10]
-
PROTACs : Connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1][3][11] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[12][13]
-
Targeted Imaging Agents : Conjugating imaging probes (e.g., fluorophores, radioisotopes) to targeting molecules for diagnostic applications.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of targeted therapies using this compound. Note that actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Conditions and Yields for ADC Synthesis
| Step | Reagents & Conditions | Typical Molar Excess of Reagent | Reaction Time | Typical Yield/Efficiency |
| Boc Deprotection | 20-50% TFA in DCM, 0°C to RT | N/A | 1-2 hours | >95% |
| Oxime Ligation | Deprotected linker, aldehyde-modified antibody, 10-100 mM aniline (B41778) catalyst, pH 4.5-6.0 | 5-20 fold | 2-24 hours | 70-95% |
| Click Chemistry (SPAAC) | Azide-modified antibody, DBCO-payload, PBS pH 7.4 | 1.5-5 fold | 1-4 hours | >90% |
| Click Chemistry (CuAAC) | Azide-modified antibody, alkyne-payload, CuSO4, sodium ascorbate (B8700270), ligand (e.g., TBTA) | 1.5-5 fold | 1-2 hours | >95% |
Table 2: Characterization of a Representative Antibody-Drug Conjugate
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | 2-4 |
| Purity | Size Exclusion Chromatography (SEC-HPLC) | >95% monomer |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT, CellTiter-Glo) | Dependent on payload and target cell line |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Comparable to unmodified antibody |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation and SPAAC
This protocol describes a two-step process for conjugating a drug payload to an antibody. First, the this compound linker is attached to an aldehyde-functionalized antibody via oxime ligation. Second, a DBCO-functionalized drug payload is attached to the azide-modified antibody via SPAAC.
Materials:
-
Aldehyde-functionalized monoclonal antibody (mAb)
-
This compound
-
DBCO-functionalized drug payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aniline
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer, pH 4.5-6.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filter units
Step 1: Deprotection of this compound
-
Dissolve this compound in DCM to a concentration of 10 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of a 50% TFA in DCM solution (final TFA concentration of 25%).
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Evaporate the solvent and TFA under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected Aminooxy-PEG2-Azide TFA salt can be used directly in the next step.
Step 2: Oxime Ligation to Aldehyde-Functionalized Antibody
-
Prepare the aldehyde-functionalized antibody in sodium acetate buffer (pH 4.5-6.0). The antibody concentration should typically be between 1-10 mg/mL.
-
Dissolve the deprotected Aminooxy-PEG2-Azide in the same buffer.
-
Add a 10-20 fold molar excess of the deprotected linker to the antibody solution.
-
Add an aniline catalyst from a stock solution in DMSO to a final concentration of 10-100 mM. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Remove the excess linker and catalyst using a desalting column or dialysis against PBS pH 7.4.
-
Concentrate the azide-modified antibody using a centrifugal filter unit.
-
Characterize the azide incorporation by mass spectrometry.
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the DBCO-functionalized drug payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
To the azide-modified antibody in PBS pH 7.4, add a 1.5-5 fold molar excess of the DBCO-payload stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Purify the ADC from excess payload and organic solvent using a desalting column or size exclusion chromatography (SEC) equilibrated with PBS pH 7.4.
-
Concentrate the final ADC and store at 4°C for short-term use or at -80°C for long-term storage.
Step 4: Characterization of the ADC
-
Determine Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas.[14][]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise DAR value and distribution.[][16]
-
-
Assess Purity and Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomer, dimer, and higher-order aggregates.
-
-
Evaluate Antigen Binding:
-
ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
-
In Vitro Cytotoxicity Assay:
-
Perform a cell-based assay (e.g., MTT or CellTiter-Glo) on a target-expressing cancer cell line to determine the potency (e.g., IC50) of the ADC.
-
Protocol 2: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein for degradation. It involves the conjugation of an alkyne-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) to the azide of the this compound linker, followed by deprotection and conjugation to a pomalidomide (B1683931) derivative containing a ketone.
Materials:
-
This compound
-
Alkyne-functionalized BRD4 inhibitor
-
Pomalidomide-ketone derivative (E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aniline
-
Appropriate organic solvents for synthesis and purification (e.g., DMF, DMSO)
-
HPLC for purification
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve this compound (1 equivalent) and the alkyne-functionalized BRD4 inhibitor (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/water or DMSO/water).
-
In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and TBTA (0.2 equivalents) in the same solvent.
-
Add sodium ascorbate (0.5 equivalents) to the reaction mixture, followed by the catalyst solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the t-Boc-protected PROTAC intermediate.
Step 2: Boc Deprotection
-
Follow the deprotection procedure outlined in Protocol 1, Step 1, using the t-Boc-protected PROTAC intermediate as the starting material.
Step 3: Oxime Ligation to E3 Ligase Ligand
-
Dissolve the deprotected PROTAC intermediate (1 equivalent) and the pomalidomide-ketone derivative (1.2 equivalents) in a suitable solvent (e.g., sodium acetate buffer, pH 5.0, with a co-solvent like DMSO if needed).
-
Add aniline catalyst (10-100 mM final concentration).
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Step 4: Characterization of the PROTAC
-
Confirm Identity and Purity:
-
LC-MS and NMR: To confirm the molecular weight and structure of the final PROTAC and assess its purity.
-
-
In Vitro Degradation Assay:
-
Western Blot: Treat a relevant cell line (e.g., one that expresses BRD4) with the synthesized PROTAC at various concentrations and time points. Analyze cell lysates by Western blot to quantify the degradation of BRD4.[17]
-
-
Binding Affinity Assays:
-
Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity of the PROTAC to both the BRD4 bromodomain and the Cereblon (CRBN) E3 ligase.
-
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a PROTAC.
Caption: Orthogonal reactivity of this compound.
References
- 1. t-Boc-Aminooxy-PEG7-Mal | BroadPharm [broadpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Conjugation Strategies with t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthogonal conjugation chemistry is a powerful strategy for the precise construction of complex biomolecular architectures. This approach allows for the sequential and site-specific modification of molecules, enabling the creation of well-defined bioconjugates with diverse functionalities. The heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide , is a versatile tool in this field, offering two distinct reactive handles for orthogonal ligation.
This linker features an azide (B81097) group, which readily participates in bioorthogonal "click chemistry" reactions, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group.[1] The azide allows for highly efficient and specific conjugation to alkyne- or cyclooctyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[2][3] The t-Boc protecting group masks the aminooxy functionality, which, upon deprotection under acidic conditions, can selectively react with aldehydes or ketones to form a stable oxime linkage.[4][5] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.
These application notes provide detailed protocols for the use of this compound in a sequential orthogonal conjugation strategy, quantitative data on reaction parameters, and methods for the purification and characterization of the final bioconjugate.
Chemical Properties and Reaction Scheme
The orthogonal reactivity of this compound is central to its utility. The azide and the protected aminooxy group exhibit distinct reactivity profiles, allowing for their selective and sequential conjugation.
Quantitative Data Summary
The selection of a conjugation strategy often depends on reaction kinetics, stability of the resulting linkage, and reaction conditions. The following tables summarize key quantitative parameters for SPAAC and oxime ligation.
Table 1: Reaction Kinetics and Conditions
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Oxime Ligation |
| Reaction Rate Constant (k) | 10⁻¹ - 1 M⁻¹s⁻¹[3] | 10⁻³ - 10³ M⁻¹s⁻¹ (can be catalyzed)[6] |
| Optimal pH | 4.0 - 9.0[3] | 4.0 - 7.0 (catalyzed at neutral pH)[6] |
| Temperature | Room Temperature (25°C) or 37°C | Room Temperature to 37°C |
| Catalyst | Not required (Copper-free)[3] | Aniline (B41778) or its derivatives (optional, accelerates reaction at neutral pH)[5] |
| Typical Reactant Molar Excess | 1.5 - 10 fold excess of one reactant | 10 - 50 fold excess of aminooxy reagent |
Table 2: Stability of Resulting Linkages
| Linkage | pH Stability | Temperature Stability | Proteolytic Stability |
| Triazole (from SPAAC) | High hydrolytic stability across a broad pH range.[7] | High | High |
| Oxime | High hydrolytic stability, especially compared to hydrazones. More stable at neutral and basic pH than acidic pH.[7][8] | Moderate to High | High |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a sequential orthogonal conjugation strategy using this compound. The model system involves the conjugation of a DBCO-functionalized peptide (Molecule 1) followed by a ketone-containing fluorescent dye (Molecule 2).
Materials:
-
This compound
-
DBCO-functionalized peptide (e.g., DBCO-GRGDS)
-
Ketone-functionalized fluorescent dye (e.g., a ketone derivative of Alexa Fluor™)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Aniline (optional, for catalysis)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Protocol:
Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the DBCO-functionalized peptide in DMF at a concentration of 10 mg/mL.
-
Dissolve this compound in DMF to a concentration of 20 mg/mL.
-
In a microcentrifuge tube, combine the DBCO-peptide solution with a 1.5 molar excess of the this compound solution.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the peptide-PEG-aminooxy (t-Boc) conjugate.
Step 2: Purification of the Intermediate Conjugate
-
Dilute the reaction mixture with an appropriate volume of mobile phase A for HPLC.
-
Purify the crude reaction mixture using reversed-phase HPLC on a C18 column.[9]
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity of the purified product by mass spectrometry.
-
Lyophilize the pure fractions to obtain the peptide-PEG-aminooxy (t-Boc) conjugate as a white powder.
Step 3: t-Boc Deprotection
-
Dissolve the lyophilized intermediate conjugate in a solution of 50% TFA in DCM.
-
Incubate the reaction at room temperature for 30 minutes.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Co-evaporate with DCM three times to ensure complete removal of residual TFA.
Step 4: Purification of the Deprotected Conjugate
-
Purify the deprotected peptide-PEG-aminooxy conjugate by reversed-phase HPLC as described in Step 2 to remove any byproducts and excess TFA.
-
Confirm the mass of the deprotected product by mass spectrometry.
-
Lyophilize the pure fractions.
Step 5: Oxime Ligation
-
Dissolve the deprotected peptide-PEG-aminooxy conjugate in PBS (pH 6.5-7.0) at a concentration of 5 mg/mL.
-
Dissolve the ketone-functionalized fluorescent dye in a minimal amount of DMF and then dilute with PBS to a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of the ketone-dye solution to the peptide solution.
-
If a neutral pH is used, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.[5]
-
Allow the reaction to proceed at room temperature for 4-16 hours, protected from light.
-
Monitor the reaction by LC-MS.
Step 6: Final Purification
-
Purify the dual-labeled peptide by reversed-phase HPLC as described in Step 2. The increased hydrophobicity from the dye may require adjustment of the gradient.[10]
Step 7: Characterization
-
Confirm the identity and purity of the final dual-labeled peptide conjugate by analytical HPLC and mass spectrometry.[10] The final mass should correspond to the sum of the peptide, linker, and dye masses.
Applications in Drug Development
The orthogonal conjugation strategy enabled by this compound is highly valuable in various areas of drug development, including the construction of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and targeted drug delivery systems.
In the context of targeted drug delivery, a targeting moiety (e.g., a peptide or antibody fragment) functionalized with a DBCO group can be conjugated to the azide of the linker. Subsequently, a therapeutic agent containing a ketone or aldehyde can be attached via oxime ligation after deprotection of the aminooxy group. This modular approach allows for the rapid assembly and optimization of targeted therapeutics.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and controlled synthesis of complex bioconjugates. Its orthogonal reactive groups, the azide and the protected aminooxy, enable sequential conjugation via click chemistry and oxime ligation. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers in the fields of chemical biology, drug discovery, and materials science to harness the potential of this valuable chemical tool.
References
- 1. Aminooxy-PEG-Azide | Azido-PEG-Aminooxy | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for t-Boc-Aminooxy-PEG2-Azide in Nanoparticle Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG2-Azide is a heterobifunctional linker designed for the versatile and efficient conjugation of molecules to nanoparticles. This linker possesses three key chemical features: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities enables a two-step, orthogonal conjugation strategy, providing precise control over the linking process.
The azide group facilitates covalent attachment to alkyne-modified nanoparticles or molecules via "click chemistry," specifically the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugate.[3] Following nanoparticle attachment, the Boc protecting group on the aminooxy moiety can be removed under acidic conditions to reveal a reactive aminooxy group.[4][5] This aminooxy group can then readily react with aldehyde or ketone functionalities on a target molecule (e.g., a protein, peptide, or drug) to form a stable oxime linkage.[6]
These application notes provide a comprehensive overview of the chemical properties of this compound, detailed protocols for its use in nanoparticle conjugation, and methods for the characterization and quantification of the resulting bioconjugates.
Chemical Properties and Reaction Scheme
The power of this compound lies in its orthogonal reactive ends, allowing for sequential conjugation reactions.
-
Azide Group (-N₃): This group is stable under most biological conditions and reacts specifically with terminal alkynes or strained cyclooctynes. This "click chemistry" reaction is highly efficient and forms a stable triazole ring.[1][2]
-
t-Boc-Protected Aminooxy Group (-ONH-Boc): The Boc group is a robust protecting group that is stable to a wide range of reaction conditions. It can be selectively removed using mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free aminooxy group (-ONH₂).[5][7]
-
Aminooxy Group (-ONH₂): Once deprotected, the aminooxy group exhibits high chemoselectivity towards aldehydes and ketones, forming a stable oxime bond.[6]
-
PEG₂ Spacer: The short diethylene glycol spacer enhances the aqueous solubility of the linker and the final nanoparticle conjugate, which can help to prevent aggregation and improve biocompatibility.[3]
Reaction Scheme:
The overall strategy for using this compound to link a molecule to a nanoparticle is a two-stage process. First, the linker is attached to the nanoparticle via its azide group. In the second stage, the aminooxy group is deprotected and reacted with the target molecule.
Caption: General workflow for nanoparticle-molecule conjugation.
Data Presentation
The efficiency of each conjugation step is critical for the successful synthesis of the final nanoparticle-molecule conjugate. The following tables provide representative data for the characterization and quantification of each stage of the process. Actual results will vary depending on the specific nanoparticle, target molecule, and reaction conditions used.
Table 1: Characterization of Nanoparticles at Each Stage
| Stage | Method | Parameter | Typical Value |
| Unmodified Nanoparticles | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 100 ± 5 |
| Zeta Potential Analyzer | Zeta Potential (mV) | -25 ± 5 | |
| Linker-Functionalized Nanoparticles | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 105 ± 5 |
| Zeta Potential Analyzer | Zeta Potential (mV) | -20 ± 5 | |
| Final Nanoparticle-Molecule Conjugate | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 115 ± 7 |
| Zeta Potential Analyzer | Zeta Potential (mV) | -15 ± 5 |
Note: Changes in hydrodynamic diameter and zeta potential can indicate successful surface modification. An increase in size is expected after each conjugation step. The change in zeta potential will depend on the charge of the attached linker and molecule.[1][8]
Table 2: Quantification of Surface Ligand Density
| Quantification Method | Analyte | Result | Ligand Density (molecules/nm²) |
| UV-Vis Spectroscopy | Azide-functionalized linker | Molar concentration of linker | ~1500 |
| Fluorescence Spectroscopy | Fluorescently-tagged molecule | Fluorescence intensity | ~1200 |
Note: The number of molecules per nanoparticle can be estimated using various techniques. For example, by reacting the azide on the nanoparticle surface with a fluorescently-tagged alkyne, the number of attached linkers can be quantified. Similarly, the final conjugated molecule can be quantified if it has a fluorescent label or a characteristic UV-Vis absorbance.[6][9][10]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in using this compound to link molecules to nanoparticles. These protocols assume the use of carboxylated nanoparticles as a starting material, which are first functionalized with an alkyne group.
Protocol 1: Functionalization of Carboxylated Nanoparticles with an Alkyne Group
This protocol describes the amidation reaction to attach an alkyne-amine to the surface of carboxylated nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica, or magnetic beads)
-
Propargylamine (B41283) (or other suitable alkyne-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer.
-
To the nanoparticle suspension, add EDC and sulfo-NHS to a final concentration of 5 mM each.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Discard the supernatant and resuspend the nanoparticles in Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and sulfo-NHS.
-
-
Alkyne Coupling:
-
Dissolve propargylamine in Coupling Buffer to a concentration of 10 mM.
-
Add the propargylamine solution to the washed, activated nanoparticles.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Final Washing:
-
Add Quenching Buffer to the nanoparticle suspension and incubate for 15 minutes to block any unreacted NHS-esters.
-
Pellet the nanoparticles by centrifugation and wash three times with Washing Buffer.
-
Resuspend the alkyne-functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
-
Caption: Workflow for alkyne-functionalization of nanoparticles.
Protocol 2: Ligation of this compound via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the linker to the alkyne-functionalized nanoparticles. A protocol for strain-promoted azide-alkyne cycloaddition (SPAAC) is also provided as a catalyst-free alternative.
2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: PBS, pH 7.4
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound (10 mM in DMSO), CuSO₄ (50 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (100 mM in water).
-
Degas all buffers to minimize oxidation of the Cu(I) catalyst.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized nanoparticles (1 mg/mL in Reaction Buffer).
-
Add this compound to a final concentration of 1 mM.
-
If using a ligand, add THPTA to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Wash the nanoparticles three times with PBS containing 10 mM EDTA to remove copper ions.
-
Perform a final wash with PBS to remove EDTA.
-
Resuspend the linker-functionalized nanoparticles in a suitable buffer.
-
Caption: Workflow for CuAAC conjugation.
2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This method requires nanoparticles functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-functionalized nanoparticles (e.g., DBCO-nanoparticles)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Resuspend the strained alkyne-functionalized nanoparticles in Reaction Buffer (1 mg/mL).
-
Add this compound to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Wash three times with PBS to remove excess linker.
-
Resuspend the linker-functionalized nanoparticles in a suitable buffer.
-
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the t-Boc protecting group to reveal the reactive aminooxy group.
Materials:
-
Linker-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: PBS, pH 7.4
Procedure:
-
Deprotection Cocktail:
-
Prepare a deprotection solution of 50% TFA in DCM. (Caution: TFA is corrosive, handle in a fume hood).
-
-
Deprotection Reaction:
-
Pellet the linker-functionalized nanoparticles and remove the supernatant.
-
Resuspend the nanoparticle pellet in the deprotection solution.
-
Incubate for 30 minutes at room temperature with occasional vortexing.
-
-
Washing and Neutralization:
-
Pellet the nanoparticles by centrifugation.
-
Carefully remove the acidic supernatant.
-
Wash the nanoparticles once with DCM.
-
Wash the nanoparticles three times with Neutralization Buffer to remove residual acid.
-
Resuspend the aminooxy-functionalized nanoparticles in the desired buffer for the next step.
-
Protocol 4: Oxime Ligation to an Aldehyde/Ketone-Containing Molecule
This protocol describes the final conjugation step to link the target molecule to the aminooxy-functionalized nanoparticles.
Materials:
-
Aminooxy-functionalized nanoparticles
-
Aldehyde or ketone-containing target molecule
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
Resuspend the aminooxy-functionalized nanoparticles in Reaction Buffer (1 mg/mL).
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer.
-
Add the target molecule to the nanoparticle suspension at a 10-50 fold molar excess relative to the estimated number of aminooxy groups on the nanoparticles.
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Wash three times with PBS to remove the unreacted target molecule and catalyst.
-
Resuspend the final nanoparticle-molecule conjugate in a suitable storage buffer.
-
Conclusion
This compound is a versatile and powerful tool for the creation of well-defined nanoparticle bioconjugates. The orthogonal nature of its reactive groups allows for a controlled, stepwise approach to conjugation, minimizing side reactions and enabling the precise attachment of a wide variety of molecules to nanoparticle surfaces. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this technology in their drug development and research applications. Careful optimization of reaction conditions and thorough characterization of the intermediates and final products are essential for achieving reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. oceannanotech.com [oceannanotech.com]
- 5. Ligand density quantification on colloidal inorganic nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Oxime Ligation with t-Boc-Aminooxy-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction used for the covalent conjugation of molecules. This method facilitates the formation of a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone).[1] The reaction's specificity and biocompatibility, proceeding under mild aqueous conditions, make it an invaluable tool in drug delivery, bioconjugation, and the synthesis of complex biomolecules.[2] This document provides a detailed protocol for the use of t-Boc-Aminooxy-PEG2-Azide, a heterobifunctional linker, in oxime ligation. The presence of a t-Boc protected aminooxy group allows for controlled ligation, while the azide (B81097) moiety enables subsequent conjugation via click chemistry.[3]
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific to the aminooxy and carbonyl groups, minimizing side reactions with other functional groups.
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds.
-
Biocompatible Conditions: The ligation can be performed in aqueous buffers, often at or near physiological pH.
-
Catalyst-Mediated Rate Enhancement: The reaction rate can be significantly increased by the use of aniline (B41778) or its derivatives as catalysts.[1][4]
Chemical Reaction Pathway
The overall process involves two key steps: the deprotection of the t-Boc group to liberate the reactive aminooxy functionality, followed by the oxime ligation with a carbonyl-containing molecule.
Caption: Chemical workflow for t-Boc deprotection and subsequent oxime ligation.
Experimental Workflow
The following diagram outlines the general workflow for performing oxime ligation with this compound.
Caption: Experimental workflow for oxime ligation.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors. The following table summarizes typical reaction parameters that should be optimized for specific applications.
| Parameter | Aqueous Ligation | Acetic Acid Ligation |
| Substrates | Aldehyde or Ketone, Aminooxy-PEG2-Azide | Aldehyde or Ketone, Aminooxy-PEG2-Azide |
| Solvent | Aqueous Buffer (e.g., PBS, Sodium Acetate) | Glacial Acetic Acid |
| pH | 4.0 - 7.0 | N/A |
| Catalyst | Aniline or p-phenylenediamine (B122844) (10-100 mM) | None required |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Reaction Time | 2 - 24 hours | 1.5 - 5 hours |
| Aminooxy Reagent (Equivalents) | 1.5 - 5 | 1.5 - 3 |
| Typical Yield | 70 - 95% | >90% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane for deprotection
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 6.0-7.4 or Sodium Acetate Buffer pH 4.5-5.5
-
Aniline (catalyst)
-
Organic Co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: Acetone
-
Solvents for purification (e.g., Acetonitrile, Water, Ethyl Acetate, Hexanes)
Protocol 1: t-Boc Deprotection
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., Dichloromethane).
-
Add an excess of deprotecting agent (e.g., 50% TFA in Dichloromethane or 4M HCl in Dioxane).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or Mass Spectrometry.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting Aminooxy-PEG2-Azide can be used directly or purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Aqueous Oxime Ligation
This protocol is suitable for water-soluble reactants.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer.
-
Prepare a stock solution of the deprotected Aminooxy-PEG2-Azide in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., 200 mM in DMF).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the Aminooxy-PEG2-Azide (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
The reaction progress can be monitored by analytical HPLC or mass spectrometry.
-
-
Work-up and Purification:
-
Once the reaction is complete, unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC.
-
Protocol 3: Ligation in Acetic Acid
This protocol is particularly effective for less reactive ketone substrates and can significantly reduce reaction times.[5]
-
Reagent Preparation:
-
Dissolve the ketone-functionalized molecule (1 equivalent) in glacial acetic acid.
-
Dissolve the deprotected Aminooxy-PEG2-Azide (1.5-3 equivalents) in glacial acetic acid.
-
-
Ligation Reaction:
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction mixture at room temperature for 1.5-5 hours. Quantitative or near-quantitative conversion is often observed within this timeframe.
-
-
Work-up and Purification:
-
Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a suitable solvent system for purification.
-
Purify the product by flash chromatography or preparative HPLC.
-
Characterization
The successful formation of the oxime-linked conjugate can be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the formation of the oxime bond and the overall structure of the conjugate.[6][8][9] The characteristic proton signal for the oxime C=N-OH can often be observed in the 1H-NMR spectrum.[10]
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. This compound|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Nuclear Magnetic Resonance Structural Evaluation of Oxime-Linked Oligosialic Acid-Based Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosciencejournals.com [biosciencejournals.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Efficiency of t-Boc-Aminooxy-PEG2-Azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of experiments involving the bifunctional linker, t-Boc-Aminooxy-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1]
-
t-Boc-protected Aminooxy group: This end is used for "oxime ligation," where it reacts with an aldehyde or ketone functional group on a target molecule to form a stable oxime bond.[2] The t-Boc (tert-butoxycarbonyl) is a protecting group that must be removed under acidic conditions to reveal the reactive aminooxy group.
-
Azide (B81097) group: This end is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The azide group reacts with an alkyne-containing molecule to form a stable triazole linkage.
This dual functionality allows for the sequential and orthogonal conjugation of two different molecules, making it a valuable tool in drug development (e.g., for creating Antibody-Drug Conjugates or PROTACs), protein modification, and the construction of complex biomolecular architectures.[3]
Q2: What is the recommended order of reactions when using this linker?
A2: For optimal results, it is highly recommended to perform the oxime ligation first, followed by the azide-alkyne click chemistry reaction. This is because the aldehyde or ketone group required for oxime ligation can be sensitive to the reagents used in CuAAC, particularly the copper catalyst. Performing the oxime ligation first ensures the stability of all functional groups throughout the conjugation sequence.
Q3: How stable are the oxime and triazole linkages formed?
A3: Both linkages are highly stable under typical physiological conditions.
-
Oxime linkage: Oxime bonds are significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, especially at neutral pH.[4]
-
Triazole linkage: The 1,2,3-triazole ring formed during the click chemistry reaction is exceptionally stable and does not undergo cleavage under common biological conditions.
Q4: Can these reactions be performed in a "one-pot" synthesis?
A4: A sequential one-pot protocol is feasible, particularly when the oxime ligation is performed before the click chemistry step.[5] This approach can improve efficiency by eliminating the need for intermediate purification. However, careful consideration of buffer and catalyst compatibility is crucial. It is often necessary to quench or remove the oxime ligation catalyst before initiating the click chemistry reaction to prevent interference.
Experimental Protocols & Methodologies
Workflow for Orthogonal Bioconjugation
This workflow outlines the sequential conjugation of two molecules (Molecule A with an aldehyde/ketone and Molecule B with an alkyne) using this compound.
Caption: General workflow for orthogonal bioconjugation.
Protocol 1: t-Boc Deprotection of Aminooxy Group
-
Dissolution: Dissolve the this compound in an anhydrous organic solvent like dichloromethane (B109758) (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v). To prevent side reactions from the tert-butyl cation generated, include a scavenger such as triethylsilane (TES) (5-10% v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by precipitation from cold diethyl ether or by chromatography.
Protocol 2: Oxime Ligation
-
Reactant Preparation: Dissolve the deprotected Aminooxy-PEG2-Azide and the aldehyde- or ketone-containing molecule in a suitable buffer. A common choice is a phosphate (B84403) or acetate (B1210297) buffer at a pH between 6.0 and 7.0.
-
Catalyst Addition: Add a catalyst to accelerate the reaction at near-neutral pH. Aniline (B41778) or its derivatives, such as p-phenylenediamine (B122844), are effective.[6][7] Prepare a stock solution of the catalyst and add it to the reaction mixture.
-
Reaction: Incubate the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group, the concentration of reactants, and the catalyst used. Monitor the formation of the oxime-linked product by LC-MS.
-
Purification: After the reaction is complete, the product can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.
Protocol 3: Azide-Alkyne Click Chemistry (CuAAC)
-
Reactant Preparation: Dissolve the Molecule A-Oxime-PEG2-Azide conjugate and the alkyne-containing Molecule B in a suitable solvent mixture, which can include water and organic co-solvents like t-butanol or DMSO.
-
Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a copper(I)-stabilizing ligand (e.g., THPTA or TBTA). Mix the CuSO₄ and ligand solutions.
-
Reaction Initiation: Add the copper/ligand mixture to the solution of the azide and alkyne. Initiate the reaction by adding a freshly prepared solution of a reducing agent, typically sodium ascorbate.
-
Incubation: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques to remove the copper catalyst, excess reagents, and byproducts.[8]
Quantitative Data Summary
| Parameter | t-Boc Deprotection | Oxime Ligation | Azide-Alkyne Click Chemistry (CuAAC) |
| Typical Reagents | TFA in DCM with scavenger (e.g., TES) | Aniline, p-phenylenediamine | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) |
| Typical pH | N/A (Acidic) | 4.5-7.0 (Catalyzed at 6-7) | 4.0-12.0 |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 2-24 hours | 1-12 hours |
| Typical Yields | >95% | >90% (with catalyst) | >95% |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in t-Boc Deprotection | Incomplete reaction due to insufficient acid or time. | Increase TFA concentration or extend the reaction time. Monitor by LC-MS until the starting material is consumed. |
| Degradation of the product. | Ensure the reaction is performed at room temperature and not for an excessively long time. | |
| Side Products in t-Boc Deprotection | Alkylation of nucleophilic sites by the tert-butyl cation. | Always include a scavenger like triethylsilane (TES) or thioanisole (B89551) in the deprotection mixture. |
| Low Yield in Oxime Ligation | Suboptimal pH. | The reaction is generally faster at a more acidic pH (around 4.5), but if your biomolecule is not stable, use a catalyst like aniline or p-phenylenediamine at pH 6-7. |
| Low reactivity of the carbonyl group (ketones are less reactive than aldehydes). | Increase the concentration of the aminooxy-PEG-azide, increase the reaction time, or use a more efficient catalyst. | |
| Catalyst concentration is too low. | Optimize the catalyst concentration. For p-phenylenediamine, concentrations as low as 2 mM can be effective.[6][7] | |
| Low Yield in CuAAC Reaction | Oxidation of the Cu(I) catalyst. | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. Use a stabilizing ligand like THPTA or TBTA. |
| Interference from other buffer components. | Avoid buffers containing thiols, as they can poison the copper catalyst.[9] | |
| Impure starting materials. | Ensure the azide and alkyne starting materials are pure. | |
| Cross-Reactivity/Interference | Oxime ligation catalyst (e.g., aniline) interfering with the CuAAC reaction. | Purify the oxime-linked intermediate before proceeding to the click chemistry step to remove the aniline catalyst. Alternatively, some studies suggest that in a one-pot reaction, the components of the oxime ligation do not significantly interfere with the subsequent CuAAC if the click chemistry reagents are added directly, but purification is the safer approach. |
| Degradation of the oxime bond during click chemistry. | The oxime bond is generally stable under CuAAC conditions. However, ensure the pH of the click reaction is not strongly acidic or basic. |
Signaling and Logical Relationships
t-Boc Deprotection Mechanism
Caption: Mechanism of t-Boc deprotection and scavenger action.
Catalyzed Oxime Ligation Pathway
Caption: Catalytic cycle of aniline in oxime ligation.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of t-Boc-Aminooxy-PEG2-Azide
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group from t-Boc-Aminooxy-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection?
The deprotection of a Boc-protected aminooxy group is an acid-catalyzed process. It begins with the protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free aminooxy group as an ammonium (B1175870) salt.
Q2: Are there specific challenges associated with deprotecting this compound?
Yes, the main challenges stem from the molecule's trifunctional nature:
-
Incomplete Deprotection: The PEG linker can introduce steric hindrance, potentially slowing down the reaction rate compared to smaller molecules.[1]
-
Side Reactions: The released tert-butyl cation is a reactive electrophile that can cause side reactions.
-
Azide (B81097) Group Stability: While generally stable to acidic conditions, the azide group's integrity can be compromised under certain conditions or with specific reagents.
Q3: Is the azide functional group stable under standard TFA deprotection conditions?
Yes, the azide group is generally stable to the acidic conditions required for both Boc and Fmoc chemistries. However, it is crucial to avoid sulfur-containing scavengers during deprotection or cleavage steps, as these can potentially reduce the azide.
Q4: What are the most common side reactions observed during this deprotection?
The most prevalent side reaction is the alkylation of the desired product by the tert-butyl cation generated during the reaction.[2] This results in a byproduct with a mass increase of +56 Da. While less common for this specific molecule, if other sensitive residues were present (like tryptophan or methionine), they would also be susceptible to this modification.[3]
Q5: Why is the use of "scavengers" recommended?
Scavengers are added to the reaction mixture to trap the highly reactive tert-butyl cation.[4] This prevents the cation from reacting with nucleophilic sites on your starting material or product, thereby minimizing the formation of t-butylated byproducts.[4] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment.
Problem 1: Incomplete reaction with significant starting material remaining.
This is a common issue, often detected by TLC or LC-MS analysis showing a persistent peak for the starting material.[4]
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the TFA concentration. If using 20-25% TFA in DCM, increase it to 50%. For very resistant cases, neat TFA may be required.[1][3] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time for complete conversion.[1][3] Most deprotections are run at room temperature, but gentle warming may be necessary for difficult substrates.[1] |
| Poor Solubility | Ensure the chosen solvent, typically Dichloromethane (DCM), provides good solubility for your PEGylated compound to allow the reaction to proceed efficiently.[1] |
Problem 2: A significant byproduct with a mass of +56 Da is observed in the LC-MS.
This indicates tert-butylation, where the released t-butyl cation has alkylated your product or starting material.[3]
| Cause | Recommended Solution |
| Reactive t-Butyl Cation Intermediate | Add a scavenger to the reaction cocktail to trap the t-butyl cation. A standard and effective cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[3] TIS is particularly effective at preventing this type of alkylation. |
Problem 3: Low overall yield after workup and purification.
This can be caused by incomplete reaction, significant side product formation, or issues during the isolation process.
| Cause | Recommended Solution |
| Residual Acid | After removing the solvent and excess TFA under reduced pressure, ensure all residual acid is removed by co-evaporating with a solvent like toluene (B28343) (2-3 times).[1][3] |
| Product Isolation Issues | If precipitating the product with an ether, ensure the ether is ice-cold and allow sufficient time at low temperatures (e.g., -20°C for 30 minutes) to maximize precipitation.[3] Wash the pellet thoroughly with cold ether to remove scavengers and byproducts.[3] |
| Hydrolysis during Workup | If performing a basic aqueous wash (e.g., with sodium bicarbonate) to neutralize the TFA salt, do so carefully and quickly to avoid potential hydrolysis of other sensitive functional groups.[1] |
Quantitative Data Summary
The choice of deprotection conditions can significantly impact reaction time and final product purity. The following table summarizes typical conditions and their effects.
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Expected Outcome & Considerations | Reference(s) |
| 20-25% | 1-2 hours | Room Temp | A common and generally effective starting point for many substrates. May be slow or incomplete for sterically hindered molecules. | [5] |
| 50% | 30-60 minutes | Room Temp | Faster deprotection. Preferred for more stable or sterically hindered substrates. | [1][5] |
| 55% | 30 minutes | Room Temp | Has been shown in some solid-phase syntheses to yield higher purity peptides compared to 100% TFA, possibly due to better solvent properties. | [1][5] |
| 100% (Neat TFA) | 5-15 minutes | Room Temp | Very rapid deprotection but carries a higher risk of side reactions. Use with caution and ensure effective scavenging. | [5] |
Experimental Protocols
Standard Protocol for Boc Deprotection using TFA/DCM
This protocol is a general starting point and may require optimization based on your specific results.
-
Preparation: Dissolve the this compound in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Prepare a deprotection cocktail. For a standard reaction, add an equal volume of TFA (to achieve a 50% v/v concentration). For a more robust system that minimizes side reactions, use a pre-mixed cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS and add it to the substrate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis until the starting material is consumed.[1]
-
Work-up:
-
Purification/Isolation (Optional):
-
Precipitation: Dissolve the crude residue in a minimal amount of DCM and add it dropwise to a centrifuge tube containing ~10 volumes of ice-cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the product salt.[3]
-
Neutralization: To obtain the free amine, dissolve the crude TFA salt in an organic solvent, wash carefully with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Visualizations
Caption: Standard experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: t-Boc-Aminooxy-PEG2-Azide
Welcome to the technical support center for t-Boc-Aminooxy-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing three key components:
-
A t-Boc protected aminooxy group : This functionality, after deprotection, reacts with aldehydes or ketones to form a stable oxime linkage.[1][2][3][4][5][6][7]
-
A short polyethylene (B3416737) glycol (PEG2) spacer : This hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates.[2][4][5][7]
-
An azide (B81097) group : This group is used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to react with alkyne-containing molecules.[1][2][3][4][5][6][7]
Its primary applications are in bioconjugation and drug development, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for labeling biomolecules.[3]
Q2: What are the key reaction steps when using this compound?
A2: A typical workflow involves a two-step sequential ligation:
-
Click Chemistry : The azide group is reacted with an alkyne-functionalized molecule via CuAAC or SPAAC.
-
t-Boc Deprotection : The t-Boc protecting group is removed from the aminooxy group under acidic conditions.
-
Oxime Ligation : The deprotected aminooxy group is then reacted with a molecule containing an aldehyde or ketone.
The order of these steps can be reversed depending on the specific experimental design.
Q3: Is the azide group stable under the acidic conditions required for t-Boc deprotection?
A3: Generally, the azide functionality is stable under most conditions, including the mild acidic conditions used for t-Boc deprotection.[8] However, prolonged exposure to harsh acidic conditions should be avoided.
Q4: What are the storage and handling recommendations for this compound?
A4: For long-term stability, it is recommended to store this compound at -20°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Incomplete or Low-Yield t-Boc Deprotection
Symptoms:
-
Mass spectrometry analysis shows the presence of the starting material (mass + 100 Da compared to the deprotected product).
-
Subsequent oxime ligation fails or gives very low yields.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of the acid (e.g., Trifluoroacetic Acid - TFA). A common starting point is 20-50% TFA in a solvent like Dichloromethane (DCM).[8] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS. Reaction times can range from 30 minutes to a few hours.[8] |
| Low Reaction Temperature | Most deprotections are carried out at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial, but be cautious of potential side reactions. |
| Inadequate Quenching/Work-up | After deprotection, the acidic reagent must be thoroughly removed. This is typically achieved by evaporation (for volatile acids like TFA) or by neutralization with a mild base. |
Issue 2: Side Reactions During t-Boc Deprotection
Symptom:
-
Mass spectrometry analysis reveals unexpected peaks, often with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.
Cause & Solution:
-
Alkylation by tert-butyl cation : The acidic removal of the t-Boc group generates a stable tert-butyl cation, which can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols).[9]
Solution:
-
Use of Scavengers : To prevent alkylation, add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[9]
| Scavenger | Typical Concentration (v/v) | Notes |
| Triethylsilane (TES) | 5-10% | Reduces the tert-butyl cation to isobutane. |
| Thioanisole | 5-10% | Commonly used in solid-phase peptide synthesis. |
| Water | ~5% | Reacts with the cation to form tert-butanol. |
Issue 3: Low Yield in Click Chemistry Reaction (CuAAC or SPAAC)
Symptoms:
-
Incomplete consumption of the starting materials (azide or alkyne).
-
Low yield of the desired triazole product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| (CuAAC) Copper Catalyst Oxidation | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.[2] |
| (CuAAC) Catalyst Inhibition | Certain functional groups can coordinate with and inhibit the copper catalyst. The use of a stabilizing ligand like TBTA can mitigate this.[2] |
| (SPAAC) Insufficient Ring Strain of Cyclooctyne (B158145) | The rate of SPAAC is dependent on the ring strain of the cyclooctyne. Ensure you are using a sufficiently reactive cyclooctyne derivative (e.g., DBCO, BCN).[3] |
| Steric Hindrance | Bulky groups near the azide or alkyne can hinder the reaction. Consider using a linker with a longer PEG spacer to increase the distance between the reactive moiety and the bulky group. |
| Incorrect Stoichiometry | A slight excess (1.1 - 1.5 equivalents) of one of the components (e.g., the PEG-azide) can drive the reaction to completion.[2] |
Issue 4: Failed or Low-Yield Oxime Ligation
Symptoms:
-
No formation of the desired oxime-linked product.
-
The starting materials (aminooxy and aldehyde/ketone) remain unreacted.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | Oxime ligation is pH-dependent. The optimal pH is typically between 4.0 and 7.0.[9] |
| Slow Reaction Kinetics | The reaction between an aminooxy group and an aldehyde or ketone can be slow, especially with ketones.[10][11] The use of a catalyst, such as aniline (B41778) or its derivatives, can significantly accelerate the reaction.[10][11] |
| Highly Reactive Aldehyde/Ketone | If your aldehyde or ketone is unstable, it may degrade before reacting. Ensure the purity and stability of your carbonyl-containing compound. |
| Reversibility of Oxime Bond | While generally stable, the oxime linkage can be cleaved under acidic conditions.[3] Ensure that the final product is not subjected to harsh acidic conditions during purification or storage. |
Data Presentation
Table 1: Comparison of Common Acidic Reagents for t-Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp[8] | 0.5 - 4 h[8] | Highly effective, volatile (easy removal) | Corrosive, can cause side reactions (alkylation) |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp[8] | 1 - 12 h[8] | Cost-effective, readily available | Can be less selective, potential for chlorinated byproducts |
| p-Toluenesulfonic Acid (pTSA) | Catalytic amounts in suitable solvent | Varies | Milder acid, can be more selective | Slower reaction times, non-volatile |
Table 2: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents[2] | A slight excess of the azide can improve yield. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to maintain Cu(I) state.[2] |
| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents (1-10 mol%)[2] | Stabilizes the Cu(I) catalyst and prevents side reactions. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS. |
Table 3: Comparison of Reaction Rates for Oxime Ligation
| Carbonyl Compound | Catalyst | Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Aldehyde | Aniline (50 mM) | ~48.6[10][11] |
| Aldehyde | m-Phenylenediamine (mPDA) (50 mM) | ~78.2 |
| Ketone | Aniline (100 mM) | ~0.082[10][11] |
| Ketone | m-Phenylenediamine (mPDA) (100 mM) | ~0.20 |
Experimental Protocols
Protocol 1: t-Boc Deprotection
-
Dissolve the this compound conjugate in Dichloromethane (DCM).
-
Add a scavenger, such as Triethylsilane (TES) (5% v/v).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50%.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure.
-
The resulting deprotected product can be used in the next step, often without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule and this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).[2]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[2]
-
Prepare fresh stock solutions of Copper(II) Sulfate (100 mM in water) and Sodium Ascorbate (1 M in water).[2]
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[2]
-
Initiate the reaction by adding the Copper(II) Sulfate solution (0.01-0.1 equivalents) followed by the Sodium Ascorbate solution (0.1-1.0 equivalents).[2]
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product using an appropriate method (e.g., chromatography).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO or BCN derivative) in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Dissolve the this compound in a compatible solvent (e.g., DMSO) and add it to the cyclooctyne solution (typically in a 2-4 fold molar excess).[4]
-
Keep the final concentration of the organic solvent low (<10%) to avoid denaturation if working with proteins.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]
-
Monitor the reaction progress by a suitable analytical method.
-
Purify the conjugate as required.
Protocol 4: Oxime Ligation
-
Dissolve the deprotected aminooxy-PEG2-azide conjugate in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[9]
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Prepare a stock solution of a catalyst, such as aniline (e.g., 100 mM in DMSO).[9]
-
Add the aminooxy-functionalized molecule to the aldehyde/ketone solution.
-
Add the aniline catalyst to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.[9]
-
Monitor the reaction progress by a suitable analytical method.
-
Purify the final conjugate.
Visualizations
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for t-Boc deprotection side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 7. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid aggregation in t-Boc-Aminooxy-PEG2-Azide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions with t-Boc-Aminooxy-PEG2-Azide, with a specific focus on preventing aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My protein-PEG conjugate is aggregating after the reaction. What are the common causes?
Aggregation during PEGylation reactions can stem from several factors, often related to the inherent instability of the biomolecule under the reaction conditions or undesirable side reactions. Key causes include:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer being too close to the isoelectric point (pI) of the protein can reduce its solubility and lead to aggregation.[1]
-
High Protein Concentration: While higher concentrations can increase reaction rates, they also raise the risk of intermolecular interactions and aggregation.[1]
-
Hydrophobic Interactions: The attachment of linkers and payloads can increase the overall hydrophobicity of a biomolecule, promoting self-association to minimize exposure to the aqueous environment.[2]
-
Presence of Pre-existing Aggregates: If the starting biomolecule solution already contains small aggregates, these can act as seeds for further aggregation during the reaction.
-
Oxidative Damage: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the catalyst can generate reactive oxygen species that may damage the protein and induce aggregation.[3][4]
-
Non-specific Cross-linking: Although this compound is a heterobifunctional linker designed for sequential reactions, impurities or suboptimal reaction control could potentially lead to unintended cross-linking.
Q2: How can I optimize my reaction conditions to minimize aggregation?
Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. A systematic approach is recommended, starting with the conditions outlined below and adjusting based on the specific characteristics of your biomolecules.
| Parameter | Recommended Starting Conditions | Rationale & Troubleshooting Tips |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can enhance reaction efficiency but may increase aggregation risk. If aggregation is observed, try reducing the protein concentration.[1] |
| Molar Ratio (PEG Linker : Biomolecule) | 3:1 to 10:1 | A molar excess of the PEG linker drives the reaction to completion. However, a very high excess should be avoided as it can increase the risk of side reactions. Start with a lower ratio and gradually increase it. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help to improve the stability of many proteins and reduce the rate of aggregation. Reactions may proceed slower and require longer incubation times. |
| Reaction pH | See specific protocols below | Maintain the pH at least 1-2 units away from your protein's pI to ensure its solubility.[1] The optimal pH will also depend on the specific reaction (Click Chemistry vs. Oxime Ligation). |
| Reaction Time | 1-24 hours | Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, LC-MS) to determine the optimal reaction time and avoid prolonged incubation that could lead to degradation or aggregation. |
Q3: What are the best buffer systems and additives to use to prevent aggregation?
The choice of buffer and the inclusion of stabilizing additives can significantly impact protein stability and prevent aggregation during the conjugation reaction.
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulate electrostatic interactions that can lead to aggregation.[1] |
| Stabilizing Osmolytes (e.g., Sucrose, Glycerol) | 5-20% (v/v) | Promote the native, folded state of the protein.[1] |
| Amino Acids (e.g., L-Arginine, L-Glycine) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[1] |
| Non-ionic Detergents (e.g., Tween 20, Polysorbate 80) | 0.01-0.1% (w/v) | Help to solubilize protein aggregates without causing denaturation.[1][2] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds, which can cause aggregation. Ensure the reducing agent is compatible with your reaction chemistry.[1] |
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES.
-
The addition of a copper-chelating ligand like TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. These ligands stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the biomolecule from oxidative damage.[3][4][5]
For Oxime Ligation:
-
This reaction is typically performed at a slightly acidic pH (around 4-5) to facilitate the reaction between the aminooxy group and a ketone or aldehyde.[6]
-
Aniline (B41778) can be used as a catalyst to increase the reaction rate.[6][7]
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol outlines the general workflow for a two-step bioconjugation. The first step is the deprotection of the t-Boc group to reveal the reactive aminooxy functionality. The subsequent steps will depend on which end of the linker is being reacted first. Below are protocols for both scenarios.
Step 1: t-Boc Deprotection of this compound
-
Dissolve the this compound linker in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Evaporate the solvent and TFA under reduced pressure. The resulting deprotected aminooxy-PEG2-azide is often obtained as a TFA salt and can be used directly in the next step.
Scenario A: Oxime Ligation followed by Click Chemistry
Protocol 2A: Oxime Ligation
-
Dissolve your aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Add the deprotected aminooxy-PEG2-azide (from Step 1) to the biomolecule solution at a desired molar ratio.
-
If desired, add aniline as a catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-24 hours.
-
Purify the resulting Biomolecule-Oxime-PEG2-Azide conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker.
Protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare stock solutions:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).
-
Azide-containing conjugate (from Protocol 2A) in the same buffer.
-
Copper(II) sulfate (B86663) (CuSO4) in deionized water (e.g., 100 mM).
-
Sodium ascorbate (B8700270) in deionized water (e.g., 1 M, prepare fresh).[9]
-
TBTA or THPTA ligand in a compatible solvent (e.g., DMSO or water, respectively).[9]
-
-
In a reaction vessel, combine the azide-containing conjugate and the alkyne-functionalized biomolecule.
-
Add the copper(II) sulfate solution (final concentration ~0.1-1 mM).
-
Add the ligand solution (at a 5-fold molar excess to copper).[3][4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).[9]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the final conjugate using SEC, dialysis, or another appropriate method.
Scenario B: Click Chemistry followed by Oxime Ligation
Protocol 2B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Follow the same procedure as Protocol 3A, but use the this compound as the azide-containing component.
-
After the reaction, purify the t-Boc-Aminooxy-PEG2-Triazole-Biomolecule conjugate to remove the copper catalyst, excess linker, and other reagents.
Protocol 3B: t-Boc Deprotection of the Conjugate
-
After purification, perform the t-Boc deprotection on the conjugate by following Step 1 of the general protocol.
-
Ensure that the biomolecule is stable under the acidic conditions of the deprotection. If not, alternative milder deprotection methods may need to be explored.[8]
Protocol 4B: Oxime Ligation
-
Follow the same procedure as Protocol 2A, using the deprotected Aminooxy-PEG2-Triazole-Biomolecule conjugate as the aminooxy-containing component.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: t-Boc-Aminooxy-PEG2-Azide Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions involving t-Boc-Aminooxy-PEG2-Azide. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and what reactions can they participate in?
A1: this compound is a heterobifunctional linker with two key reactive groups:
-
t-Boc protected Aminooxy group (-ONH-Boc): This group, after deprotection to a free aminooxy group (-ONH2), reacts with aldehydes or ketones to form a stable oxime linkage.[1][2] This is a type of chemoselective ligation.[1]
-
Azide (B81097) group (-N3): This group participates in "click chemistry" reactions. Specifically, it can react with:
Q2: What are the common causes for low yield in my bioconjugation reaction?
A2: Low yields in bioconjugation can stem from several factors:
-
Inefficient t-Boc Deprotection: Incomplete removal of the Boc protecting group will result in a non-reactive aminooxy group, thus lowering the yield of the subsequent oxime ligation.
-
Suboptimal Reaction Conditions: pH, temperature, reactant concentrations, and the presence of catalysts can significantly impact reaction efficiency. For instance, oxime ligation is often more efficient at a slightly acidic pH (around 4.5-7), while CuAAC reactions are sensitive to oxygen.[1][10][11]
-
Reagent Instability or Degradation: Improper storage or handling of reagents, particularly the this compound and any catalysts, can lead to their degradation and reduced reactivity.
-
Side Reactions: The generation of a tert-butyl cation during Boc deprotection can lead to alkylation of other nucleophilic sites on your molecule.[12] In CuAAC, side reactions can be promoted by reactive oxygen species generated in the presence of the copper catalyst and ascorbate (B8700270).[3][5]
-
Steric Hindrance: The accessibility of the reactive groups on your biomolecule can be limited by its three-dimensional structure, leading to incomplete conjugation.
-
Purification Losses: The purification process itself can lead to a loss of the final product. Choosing the appropriate purification method is crucial.
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the reagent's activity. It is recommended to store this compound at -20°C for long-term storage. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent. For solutions in organic solvents like DMSO, storage at -20°C is also recommended.
Troubleshooting Guides
Issue 1: Low Yield in Oxime Ligation (Post t-Boc Deprotection)
This guide will help you troubleshoot low yields when conjugating your aldehyde or ketone-containing biomolecule with the aminooxy functionality of the linker.
Caption: Troubleshooting decision tree for low yield in oxime ligation.
| Parameter | Recommended Range | Potential Impact of Deviation |
| pH | 4.5 - 7.0[1][10] | Outside this range, the reaction rate can decrease significantly. |
| Reactant Molar Ratio | 1.5 - 5 equivalents of aminooxy-PEG | A lower ratio may lead to incomplete conjugation. |
| Temperature | Room Temperature to 37°C[13] | Higher temperatures can sometimes improve reaction rates. |
| Reaction Time | 2 - 24 hours | Insufficient time will result in an incomplete reaction. |
| Catalyst (optional) | 10-100 mM Aniline (B41778) | Can significantly increase the reaction rate. |
Protocol 1: t-Boc Deprotection
-
Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane (B109758) - DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).[14]
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting deprotected linker can be used directly in the next step or after purification.
-
Note on Side Reactions: The generation of a tert-butyl cation during deprotection can alkylate nucleophilic residues. Including a scavenger like triisopropylsilane (B1312306) (TIS) in the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) can mitigate this.[15]
-
Protocol 2: Oxime Ligation
-
Dissolve your aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.4.
-
Prepare a stock solution of the deprotected aminooxy-PEG2-azide in the same buffer or a compatible co-solvent like DMSO.
-
Add the aminooxy-PEG2-azide solution to the biomolecule solution at a molar excess (e.g., 1.5 to 5 equivalents).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Once the reaction is complete, purify the conjugate.
Issue 2: Low Yield in Azide-Alkyne Click Chemistry (CuAAC or SPAAC)
This guide will help you troubleshoot low yields when using the azide functionality of the linker to conjugate with an alkyne-containing molecule.
Caption: General workflow for azide-alkyne cycloaddition bioconjugation.
| Parameter | CuAAC | SPAAC | Potential Impact of Deviation |
| Catalyst | Copper(I) | None required[6][] | CuAAC: Inactive or insufficient catalyst leads to no reaction. |
| Reactant Molar Ratio | 2-10 fold excess of one reagent | 2-4 fold excess of one reagent[6] | Lower ratios can result in incomplete conjugation. |
| Temperature | Room Temperature | 4°C to 37°C[6][7] | SPAAC: Temperature can affect reaction rate. |
| Reaction Time | 1 - 12 hours[3] | 4 - 24 hours[6] | Shorter times may lead to incomplete reactions. |
| Solvent | Aqueous buffers, often with co-solvents (e.g., DMSO) | Aqueous buffers | Both: Poor solubility of reactants will lower the yield. |
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare stock solutions of your alkyne-modified biomolecule and this compound in an appropriate buffer (e.g., PBS).
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4), a stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[4]
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-linker.
-
Prepare a premixed solution of CuSO4 and the stabilizing ligand (typically a 1:5 molar ratio). Add this to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[11] The final concentration of copper is typically in the range of 50-250 µM.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction should be protected from oxygen as much as possible (e.g., by working in a sealed tube or under an inert atmosphere).[3][11]
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Ensure your strained alkyne-modified biomolecule (e.g., containing DBCO or BCN) is in an amine-free buffer like PBS at pH 7.4.[6]
-
Add the this compound to the biomolecule solution, typically at a 2-4 fold molar excess.[6]
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6]
-
Purify the conjugate to remove unreacted linker.
Purification of Bioconjugates
The purification of the final PEGylated bioconjugate is a critical step to ensure high purity and to remove unreacted starting materials and byproducts. The choice of method depends on the size and properties of your biomolecule.
Purification Workflow
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
Technical Support Center: t-Boc-Aminooxy-PEG2-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of t-Boc-Aminooxy-PEG2-Azide conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound revolves around the acid-lability of the t-Boc (tert-butyloxycarbonyl) protecting group.[1][2] Premature deprotection can expose the reactive aminooxy group, leading to unintended reactions or degradation. The azide (B81097) group is generally stable but should be handled with care, avoiding conditions that could lead to its reduction or the formation of hazardous metal azides.[3][4]
Q2: How should I store this compound?
A2: For long-term stability, the compound should be stored at -20°C.[5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components. For short-term storage, refrigeration at 2-8°C may be acceptable, but always refer to the supplier's specific recommendations.
Q3: My click chemistry reaction with the azide terminus is failing. What could be the issue?
A3: Failure in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be due to several factors. Common issues include oxidation of the Cu(I) catalyst, poor quality of reagents, or steric hindrance.[6] Ensure that your solvents are degassed, use a freshly prepared sodium ascorbate (B8700270) solution to reduce the Cu(II) salt, and consider using a copper-chelating ligand to stabilize the Cu(I) catalyst.[7] If steric hindrance is suspected, extending the reaction time or slightly increasing the temperature may help.
Q4: I am observing incomplete t-Boc deprotection. How can I resolve this?
A4: Incomplete deprotection is often due to insufficient acid concentration, short reaction times, or low temperatures.[8] A common method for t-Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][9] If deprotection is incomplete, you can try increasing the TFA concentration or extending the reaction time. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.
Q5: Are there any known intramolecular reactions I should be aware of?
A5: While not extensively documented for this specific molecule, bifunctional linkers can potentially undergo intramolecular reactions under certain conditions. However, the t-Boc protected aminooxy and azide functionalities are generally considered orthogonal and should not react with each other under standard conditions. The primary concern remains the premature deprotection of the t-Boc group.
Troubleshooting Guides
Troubleshooting Failed or Low-Yield Click Chemistry Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or low product formation | Oxidation of Cu(I) catalyst to inactive Cu(II) | - Degas all solvents thoroughly before use.- Use freshly prepared sodium ascorbate solution.- Consider using a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst.[6][7] |
| Poor quality of the this compound reagent | - Verify the integrity of the linker using an analytical method like NMR or Mass Spectrometry before use.- Purchase from a reputable supplier. | |
| Incompatible reaction conditions | - Ensure the pH of the reaction mixture is within the optimal range for CuAAC (typically around 4-7).- Test different solvent systems (e.g., DMSO/water, t-BuOH/water). | |
| Side product formation | Dimerization of the alkyne starting material (Glaser coupling) | - Ensure thorough degassing to remove oxygen.- Use a slight excess of the reducing agent (sodium ascorbate).[8] |
Troubleshooting t-Boc Deprotection and Subsequent Oxime Ligation
| Symptom | Potential Cause | Suggested Solution |
| Incomplete t-Boc deprotection | Insufficient acid strength or concentration | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8] |
| Short reaction time | - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. | |
| Low yield in subsequent oxime ligation | Degradation of the deprotected aminooxy-PEG2-azide | - Use the deprotected linker immediately in the next step.- Avoid basic conditions after deprotection, as the free aminooxy group can be unstable. |
| Suboptimal pH for oxime ligation | - Adjust the pH of the reaction mixture to the optimal range for oxime formation (typically pH 4-5). | |
| Inefficient reaction kinetics | - Consider adding a catalyst, such as aniline, to accelerate the oxime ligation. | |
| Formation of alkylated side products | Trapping of the tert-butyl cation by nucleophiles on your substrate | - Add a scavenger, such as anisole (B1667542) or thioanisole, to the deprotection reaction mixture to quench the tert-butyl cation.[1] |
Experimental Protocols
Protocol 1: Quality Control of this compound
-
Visual Inspection: Check for any change in appearance (e.g., color, viscosity) from the manufacturer's description.
-
Solubility Test: Ensure the compound dissolves in the recommended solvents as per the supplier's data sheet.
-
Mass Spectrometry (MS): Prepare a dilute solution of the linker and analyze by ESI-MS to confirm the correct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum to verify the presence of characteristic peaks for the t-Boc group (singlet around 1.4 ppm), the PEG linker, and to ensure the absence of significant impurities.
Protocol 2: General Procedure for t-Boc Deprotection
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once complete, remove the TFA and DCM under reduced pressure.
-
Use the resulting deprotected aminooxy-PEG2-azide immediately in the subsequent reaction.
Protocol 3: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC)
-
Dissolve the alkyne-containing substrate and this compound in a suitable solvent mixture (e.g., 1:1 t-BuOH/water or DMSO/water).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product using an appropriate method (e.g., chromatography).
Visualizations
Caption: A logical workflow for using this compound.
Caption: Troubleshooting guide for low-yield click chemistry reactions.
Caption: The acid-catalyzed deprotection pathway of the t-Boc group.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Oxime Ligation with t-Boc-Aminooxy-PEG2-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for oxime ligation reactions involving t-Boc-Aminooxy-PEG2-Azide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: The optimal pH for oxime ligation is a balance between the protonation of the carbonyl group and the nucleophilicity of the aminooxy group. Generally, a mildly acidic pH of around 4.5 is considered optimal for achieving the fastest reaction rates.[1] However, the reaction can also be effectively carried out at a neutral pH (6.5-7.5), although the reaction rate will be significantly slower.[1][2] For many biological applications where sensitive molecules are involved, performing the reaction at or near physiological pH is often necessary.[1]
Q2: Can I perform the oxime ligation at neutral pH?
A2: Yes, oxime ligation can be performed at neutral pH (e.g., pH 7.0-7.4). However, the reaction is notably slower at this pH compared to acidic conditions.[2] To enhance the reaction rate at neutral pH, the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), is highly recommended.[3][4] These catalysts can increase the reaction rate by up to 40-fold at neutral pH.[5]
Q3: What is the role of a catalyst in oxime ligation?
A3: Catalysts like aniline accelerate the rate-limiting dehydration step in oxime formation. They function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy nucleophile.[5][6] This is particularly beneficial at neutral pH where the carbonyl group is less protonated and therefore less electrophilic.
Q4: How do I remove the t-Boc protecting group from this compound?
A4: The tert-butyloxycarbonyl (t-Boc) protecting group is acid-labile and can be removed under mild acidic conditions.[7][8] A common method is to treat the compound with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The deprotection reaction is typically rapid. It is crucial to neutralize the resulting amine salt before proceeding with the ligation reaction if it is to be performed at a neutral or basic pH.
Q5: What is the stability of this compound?
A5: this compound should be stored at -20°C for long-term stability. The aminooxy group can be reactive towards aldehydes and ketones present in some solvents, so it is advisable to use high-purity, aldehyde-free solvents. The azide (B81097) group is generally stable under a wide range of conditions but can be reduced by phosphines like TCEP. If a reduction step is necessary prior to ligation, DTT is a preferable reducing agent over TCEP to avoid azide reduction.
Data Presentation
The following table summarizes the effect of pH on the relative reaction rate of oxime ligation. The data is a generalized representation based on literature findings and illustrates the trend of pH dependence. Actual rates will vary based on specific substrates, concentrations, and the presence of catalysts.
| pH | Relative Reaction Rate (Uncatalyzed) | Relative Reaction Rate (Aniline Catalyzed) | Notes |
| 2-3 | Low | Low | Oxime bond can be acid-sensitive and may degrade.[5] |
| 4.5 | High (Optimal) | Very High | Generally the recommended pH for the fastest reaction. [1] |
| 6.0 | Moderate | High | A good compromise for acid-sensitive biomolecules. |
| 7.0-7.4 | Low | Moderate to High | Common for biological applications; catalyst is highly recommended.[2] |
| > 8.0 | Very Low | Low | The reaction is very slow, and side reactions may become more prevalent.[6] |
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Neutralization (Optional): If the subsequent ligation is to be performed at neutral or basic pH, co-evaporate the residue with toluene (B28343) to remove residual TFA and then dissolve in the reaction buffer, adjusting the pH as needed.
Protocol 2: General Oxime Ligation at Optimal pH (4.5)
-
Reagent Preparation:
-
Dissolve the deprotected Aminooxy-PEG2-Azide in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5).
-
Dissolve the aldehyde- or ketone-containing molecule in the same buffer.
-
-
Ligation Reaction:
-
Combine the two solutions in a reaction vessel. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG reagent is often used.
-
If desired, a catalyst such as aniline can be added to a final concentration of 10-100 mM to further accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography or reverse-phase HPLC.
Mandatory Visualization
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 8. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
Technical Support Center: CuAAC Reactions with t-Boc-Aminooxy-PEG2-Azide
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG2-Azide . Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and data to help you select the optimal catalyst system for your "click chemistry" needs.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for a CuAAC reaction with a PEGylated azide (B81097) like this compound?
A1: The most robust and widely used system for aqueous or semi-aqueous conditions is generated in situ from a Copper(II) source, a reducing agent, and a stabilizing ligand.[1] A typical and highly effective combination includes:
-
Copper Source: Copper(II) sulfate (B86663) (CuSO₄). It is inexpensive, stable, and water-soluble.[2][3][4]
-
Reducing Agent: Sodium Ascorbate (B8700270). It efficiently reduces Cu(II) to the active Cu(I) catalytic species.[3][4] Always use a freshly prepared solution.[5]
-
Ligand: A water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. Ligands accelerate the reaction and protect biomolecules or sensitive functional groups from damage by preventing copper-mediated generation of reactive oxygen species.[4][6]
For reactions in organic solvents, a direct Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, often with ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance solubility and catalytic activity.[2][7]
Q2: Is the t-Boc protecting group stable under standard CuAAC reaction conditions?
A2: Yes, the t-Boc group is generally stable under the neutral or slightly acidic pH conditions of a standard CuAAC reaction. It is an acid-labile protecting group, meaning it is cleaved under strong acidic conditions (e.g., with trifluoroacetic acid or HCl in methanol), which are not typically employed in CuAAC.[8][9] The reaction conditions for CuAAC are mild and highly chemoselective, making them compatible with many common protecting groups, including t-Boc.[]
Q3: My reaction yield is low. What are the common causes when using a PEGylated azide?
A3: Low yields with PEGylated substrates can stem from several factors:
-
Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[5] Ensure your solvents are degassed and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: The bulky t-Boc group and the flexible PEG chain can sterically hinder the approach of the azide to the copper-alkyne complex.[11] Increasing the reaction temperature moderately (e.g., to 35-50 °C) or extending the reaction time can help overcome this.[5][12]
-
Reagent Quality: Ensure the purity of your azide and alkyne. The sodium ascorbate reducing agent should be fresh, as it can oxidize over time.[5]
-
Purification Challenges: PEGylated compounds can be difficult to purify due to their solubility in various solvents.[5] This can lead to product loss during workup and chromatography, appearing as a low reaction yield.
Q4: Can I use a pre-formed Cu(I) catalyst instead of generating it in situ?
A4: Yes, well-defined Cu(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly efficient catalysts.[1][13] These can be advantageous as they may offer higher activity at lower catalyst loadings and can sometimes be used without a reducing agent.[14] However, they are often more expensive and may require stricter anaerobic conditions due to the sensitivity of Cu(I) to oxygen.[13]
Catalyst System Selection Guide
The choice of catalyst depends on factors like solvent, substrate solubility, and the presence of sensitive functional groups. The following diagram provides a logical workflow for selecting an appropriate catalyst system.
Caption: Catalyst selection workflow for CuAAC reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Very Slow Reaction | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II).[5] 2. Poor Reagent Quality: Degradation of azide, alkyne, or reducing agent.[5] 3. Steric Hindrance: Bulky groups impeding reaction.[11] | 1. Degas solvents thoroughly. Use fresh sodium ascorbate. Work under an inert atmosphere. 2. Verify reagent purity via analytical methods (NMR, MS). 3. Increase reaction temperature (e.g., to 40°C) or prolong reaction time.[5] |
| Multiple Spots on TLC/LC-MS (Side Products) | 1. Alkyne Homocoupling (Glaser Coupling): Insufficient reducing agent or excess oxygen.[5] 2. Biomolecule Degradation: Reactive oxygen species (ROS) generated by Cu/ascorbate.[6] | 1. Ensure sufficient sodium ascorbate is present and minimize oxygen exposure. 2. Add or increase the concentration of a protective, accelerating ligand (e.g., THPTA). Use aminoguanidine (B1677879) as an additive to scavenge ROS.[3][4] |
| Difficulty in Product Purification | 1. PEG Solubility: PEGylated product is soluble in a wide range of solvents, causing streaking on silica (B1680970) gel.[5] 2. Residual Copper: Catalyst is retained with the product. | 1. Consider alternative purification methods like precipitation, dialysis, or size-exclusion chromatography.[5] 2. After reaction, add a copper chelator (e.g., EDTA) or use a copper-scavenging resin during workup. |
Quantitative Data: Comparison of Catalyst Systems
The efficiency of a CuAAC reaction is highly dependent on the chosen catalyst system. The following table summarizes performance data for common systems, providing a basis for comparison.
| Copper Source | Ligand/Additive | Reducing Agent | Solvent | Temp. (°C) | Time | Yield (%) |
| CuSO₄ (5 mol%) | THPTA (25 mol%) | Sodium Ascorbate | Water/t-BuOH | RT | 1 h | >95 |
| CuI (1 mol%) | None | None | CH₂Cl₂/Glycerol | RT | 24 h | ~99 |
| CuI (1 mol%) | L-Proline | None | Glycerol | 80 | 1 h | >90 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | N/A (Pre-formed complex) | None | Neat | RT | 5 min | >99 |
| CuO Nanowires | None | Sodium Ascorbate | Water | 60 | 12 h | 84-94 |
Note: Yields are highly substrate-dependent. This table is a general guide based on reactions with various azides and alkynes.[1][12][15]
Detailed Experimental Protocol
This protocol describes a general procedure for the CuAAC reaction of This compound with a generic alkyne in an aqueous/organic solvent mixture.
Materials:
-
This compound
-
Alkyne substrate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvents: Deionized water, tert-Butanol (or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Azide/Alkyne Solution: Dissolve this compound (1.0 eq) and the alkyne substrate (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/Water).
-
CuSO₄ Solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [5]
-
-
Reaction Setup:
-
In a clean reaction vessel, add the Azide/Alkyne solution.
-
To this mixture, add the THPTA solution (final concentration ~1.25 mM).
-
Next, add the CuSO₄ solution (final concentration ~0.25 mM). The recommended ligand-to-copper ratio is 5:1.[4] The order of addition is important to pre-form the copper-ligand complex.[5][6]
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[4]
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
If residual copper is a concern, wash the organic layer with a solution of EDTA.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. Due to the PEG linker, a polar solvent system may be required.
-
CuAAC Catalytic Cycle Mechanism
The following diagram illustrates the widely accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified mechanism of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
preventing non-specific binding of t-Boc-Aminooxy-PEG2-Azide
Welcome to the technical support center for t-Boc-Aminooxy-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer solutions to other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It features two distinct reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3] The key functional groups are:
-
An azide (B81097) group (-N3): This group is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules.[1][4]
-
A t-Boc protected aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group.[1][2] This aminooxy group can then react with an aldehyde or ketone to form a stable oxime bond.[1][2]
The PEG2 spacer enhances the water solubility of the molecule and the resulting conjugate.[3][] This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for the immobilization of biomolecules on surfaces.[4][6]
Q2: What are the main causes of non-specific binding when using this linker?
A2: Non-specific binding can arise from several factors during the multi-step conjugation process:
-
Hydrophobic and Electrostatic Interactions: The molecules being conjugated can non-specifically adhere to surfaces or other proteins due to hydrophobic or electrostatic interactions. The PEG linker itself is designed to minimize this by creating a hydrophilic shield.[][7]
-
Side Reactions of Reactive Groups: In CuAAC, copper ions can bind non-specifically to proteins.[8] Additionally, the alkyne reaction partner, especially strained cyclooctynes used in SPAAC, can sometimes react with free thiols (e.g., in cysteine residues).[8][9]
-
Excess Reagents: Using a large excess of the linker or other labeling reagents can lead to non-specific binding.[8]
-
Reagent Impurities: Impurities in the linker or other reagents can contribute to background signal.[8]
Q3: How does the PEG spacer in this compound help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible.[10] When conjugated to a molecule, it creates a hydration shell that can mask hydrophobic regions and reduce non-specific protein adsorption.[7][10] This "stealth" effect minimizes unwanted interactions with other proteins and surfaces, which can improve the signal-to-noise ratio in assays and enhance the biocompatibility of the final conjugate.[11][12] Studies have shown that modifying surfaces with PEG can significantly reduce non-specific protein binding.[12][13]
Q4: What are the general best practices to prevent non-specific binding?
A4: Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Incubating with a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on surfaces and other proteins.[8]
-
Optimize Buffer Conditions: Adjusting the pH and increasing the salt concentration of your buffers can help disrupt electrostatic interactions.[8]
-
Inclusion of Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to reduce hydrophobic interactions.
-
Thorough Washing: Increasing the number and duration of washing steps after the conjugation reaction can help remove unbound reagents.[8]
-
Purification of Conjugates: It is crucial to purify the final conjugate to remove excess linkers and unreacted molecules using methods like size-exclusion chromatography (SEC), dialysis, or affinity purification.[14]
Troubleshooting Guides
Issue 1: High background signal in Click Chemistry (CuAAC) reaction.
This guide addresses non-specific binding observed during the copper-catalyzed azide-alkyne cycloaddition step.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-specific binding of copper ions to biomolecules. | Use a copper-chelating ligand such as THPTA or BTTAA in a 5-fold excess over the copper sulfate.[8][15] After the reaction, consider a final wash with a copper chelator like EDTA.[8] | Reduced background signal and protection of biomolecules from potential damage by free copper. |
| Excess azide or alkyne reagents. | Titrate the concentration of your azide and alkyne probes to find the optimal ratio that provides a good signal without high background. Avoid using a large excess of the labeling reagent.[8][16] | A cleaner signal with a better signal-to-noise ratio. |
| Side reactions with thiols. | Free thiols in cysteine residues can sometimes lead to off-target labeling.[8] Consider adding a reducing agent like TCEP to your reaction buffer to minimize this. | A decrease in off-target labeling. |
| Reagent Impurity. | Use high-purity reagents. Ensure that the sodium ascorbate (B8700270) solution is freshly prepared, as it can degrade over time.[8] | Reduced variability and lower background. |
Issue 2: Incomplete t-Boc deprotection or side reactions.
This guide focuses on the acidic deprotection of the aminooxy group.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete removal of the Boc group. | Ensure sufficient acid strength and reaction time. Trifluoroacetic acid (TFA) is commonly used for complete and rapid deprotection.[17] A typical condition is a solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature.[18] | Complete deprotection, allowing for efficient subsequent oxime ligation. |
| Alkylation of the target molecule by the released tert-butyl cation. | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[19] Include a scavenger, such as thiophenol or triethylsilane, in the deprotection reaction mixture to trap the t-butyl cations.[20] | Prevention of unwanted side-product formation and preservation of the integrity of the target molecule. |
| Acid-lability of the target molecule. | If your molecule is sensitive to strong acids like TFA, consider using milder acidic conditions. A solution of 4M HCl in dioxane is a common alternative that can be effective.[17][18] | Successful deprotection without degrading the target molecule. |
Issue 3: Low yield or non-specific binding in oxime ligation.
This guide addresses issues related to the reaction between the deprotected aminooxy group and a carbonyl (aldehyde or ketone).
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal pH for oxime ligation. | The optimal pH for oxime ligation is typically between 4.5 and 7.[21] For some substrates, acidic conditions (pH 1-2) without a catalyst, or using acetic acid as a solvent, can be effective.[22] Perform small-scale pilot reactions to determine the optimal pH for your specific molecules. | Increased reaction rate and higher yield of the desired conjugate. |
| Slow reaction kinetics. | Oxime ligation can be accelerated by the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, at a concentration of 10-100 mM.[21] | A significant increase in the reaction rate, potentially reducing the required reaction time from hours to minutes. |
| Hydrophobic interactions leading to aggregation. | If working with hydrophobic molecules, aggregation can be an issue in aqueous buffers. Consider using an organic co-solvent such as DMSO or DMF, or performing the reaction in acetic acid.[22] | Improved solubility of reactants and reduced aggregation, leading to a higher yield of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for specific applications.
-
Preparation of Stock Solutions:
-
Prepare a 20 mM solution of CuSO4 in water.
-
Prepare a 50 mM or 100 mM solution of a copper ligand (e.g., THPTA) in water.[15]
-
Prepare a 100 mM or 300 mM solution of sodium ascorbate in water. This solution should be made fresh.[23]
-
Dissolve your alkyne-modified molecule and this compound in a suitable buffer or solvent (e.g., PBS, DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the azide linker. A slight molar excess of one reagent may be beneficial.
-
Add the copper ligand solution to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper can be adjusted as needed, typically between 0.05 and 0.25 mM.[15] The ligand to copper ratio should be 5:1.[15]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[15]
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[23]
-
-
Purification:
-
Purify the conjugate to remove excess reagents and catalyst. This can be done by size-exclusion chromatography, dialysis, or protein precipitation with cold acetone.[8]
-
Protocol 2: General Procedure for t-Boc Deprotection
-
Reaction Setup:
-
Dissolve the t-Boc protected compound in a suitable solvent such as dichloromethane (DCM).
-
If necessary, add a scavenger (e.g., triethylsilane) to the solution.
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50%.[18]
-
-
Incubation:
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Remove the solvent and TFA under reduced pressure (e.g., using a rotary evaporator).
-
The resulting deprotected aminooxy compound can be used directly in the next step or purified if necessary.
-
Protocol 3: General Procedure for Oxime Ligation
-
Reaction Setup:
-
Dissolve the deprotected aminooxy-containing molecule and the aldehyde or ketone-containing molecule in a reaction buffer (e.g., PBS or sodium acetate (B1210297) buffer, pH 4.5-7).
-
A 1.5 to 5-fold molar excess of the aminooxy compound is often used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the final conjugate using an appropriate method such as HPLC or SEC.
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: A logical flowchart for troubleshooting non-specific binding issues.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. chempep.com [chempep.com]
- 11. purepeg.com [purepeg.com]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. precisepeg.com [precisepeg.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Characterization of t-Boc-Aminooxy-PEG2-Azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG2-Azide. Here, you will find detailed information to help you overcome common challenges in the synthesis and characterization of its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1][2] It features two reactive ends: a t-Boc protected aminooxy group and an azide (B81097) group, connected by a hydrophilic PEG2 spacer. Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1][2][] The azide group allows for "click chemistry" reactions, while the aminooxy group can react with carbonyl compounds (aldehydes and ketones) after deprotection.[4][5][6]
Q2: What are the key reactions involving this compound?
A2: The two main reactions are:
-
Oxime Ligation: The t-Boc protecting group is first removed from the aminooxy group under mild acidic conditions.[4][5] The deprotected aminooxy group then reacts with an aldehyde or ketone to form a stable oxime linkage.[7]
-
Click Chemistry: The azide group can undergo cycloaddition reactions. The most common are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or the strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1][2][8]
Q3: What are the storage and handling recommendations for this compound?
A3: For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, it can be shipped at ambient temperature. The compound is soluble in water, DMSO, DCM, and DMF.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 290.32 g/mol .[4]
Troubleshooting Guides
t-Boc Deprotection
Problem: Incomplete or no deprotection of the t-Boc group.
Symptoms:
-
No reaction in the subsequent oxime ligation step.
-
Mass spectrometry (MS) analysis of the deprotected product shows the mass of the starting material.
-
¹H NMR still shows the characteristic peak for the t-butyl group around 1.4 ppm.
| Potential Cause | Recommended Solution |
| Inadequate acidic conditions | Use a stronger acid or increase the reaction time. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly effective. |
| Insufficient reagent | Ensure a sufficient molar excess of the acid is used. |
| Water contamination | Perform the reaction under anhydrous conditions, as water can interfere with the reaction. |
Oxime Ligation
Problem: Low yield of the oxime-linked product.
Symptoms:
-
MS analysis shows a mixture of starting materials and product.
-
Purification is difficult due to the presence of unreacted starting materials.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction is pH-dependent. The optimal pH is typically between 4 and 6. Adjust the pH of your reaction mixture accordingly. |
| Steric hindrance | If the carbonyl group is sterically hindered, the reaction may be slow. Increase the reaction temperature or time. |
| Reversibility of the reaction | While generally stable, the oxime linkage can be reversible under certain conditions. Ensure the workup conditions are not strongly acidic.[7] |
Click Chemistry (CuAAC)
Problem: Failed or low-yield click chemistry reaction.
Symptoms:
-
Starting materials (azide and alkyne) remain unreacted.
-
MS analysis does not show the expected triazole product.
| Potential Cause | Recommended Solution |
| Copper catalyst oxidation | Use a freshly prepared solution of the Cu(I) catalyst. The use of a reducing agent like sodium ascorbate (B8700270) can help maintain the copper in its active Cu(I) state. |
| Ligand issues | The choice of ligand for the copper catalyst is crucial. TBTA is a common and effective ligand. |
| Impurities in starting materials | Ensure your azide and alkyne starting materials are pure. Impurities can chelate the copper catalyst and inhibit the reaction. |
Characterization of Reaction Products
The characterization of PEGylated reaction products can be challenging due to the heterogeneity of PEG chains, though this compound itself has a discrete PEG length.[9][10]
Mass Spectrometry (MS)
MS is a powerful tool for confirming the identity of your reaction products.
| Technique | Application | Expected Results & Notes |
| ESI-MS | To confirm the mass of the final conjugate. | For PEGylated products, you may observe a distribution of multiply charged ions. Deconvolution software can be used to determine the zero-charge mass.[10] The addition of amines post-column can simplify the mass spectrum.[11][12] |
| MALDI-TOF MS | Useful for analyzing larger biomolecules and heterogeneous samples. | Provides the average molecular weight and information on the degree of PEGylation. |
Troubleshooting MS Analysis:
-
Broad peaks or poor resolution: This is common for PEGylated compounds.[9] Optimize LC conditions and consider using post-column amine addition to reduce charge state complexity.[11]
-
No signal: The compound may not be ionizing well. Adjust the ESI source parameters or try a different ionization technique like MALDI.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation.[13][14]
| Nucleus | Application | Key Signals to Observe |
| ¹H NMR | To confirm functional group transformations. | * t-Boc deprotection: Disappearance of the singlet around 1.4 ppm. * Oxime formation: Appearance of a new signal for the C=N-O- proton. * Triazole formation (CuAAC): A new singlet in the aromatic region (around 7.5-8.5 ppm). |
| ¹³C NMR | To confirm the carbon skeleton of the product. | Look for the appearance of new signals corresponding to the oxime and triazole carbons. |
Troubleshooting NMR Analysis:
-
Complex spectra: PEG signals can dominate the spectrum. Using a deuterated solvent that effectively solubilizes the compound is crucial. 2D NMR techniques like COSY and HSQC can help in assigning complex spectra.[14]
-
Broad signals: This can be due to aggregation or conformational exchange. Try acquiring the spectrum at a higher temperature.
Experimental Protocols
Protocol 1: t-Boc Deprotection
-
Dissolve this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure.
Protocol 2: Oxime Ligation
-
Dissolve the deprotected aminooxy-PEG2-azide and the carbonyl-containing molecule in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by HPLC or other suitable chromatographic techniques.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing molecule and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Add a solution of sodium ascorbate.
-
Add a solution of copper(II) sulfate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by chromatography.
Visualizations
Caption: Reaction workflow for the synthesis of a conjugate using this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 6. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 8. Azide | BroadPharm [broadpharm.com]
- 9. sciex.com [sciex.com]
- 10. enovatia.com [enovatia.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 14. Synthesis and Nuclear Magnetic Resonance Structural Evaluation of Oxime-Linked Oligosialic Acid-Based Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up t-Boc-Aminooxy-PEG2-Azide Synthesis
Welcome to the technical support center for the synthesis of t-Boc-Aminooxy-PEG2-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process starting from the commercially available t-Boc-Aminooxy-PEG2-alcohol. The first step involves the activation of the terminal hydroxyl group, usually by converting it into a good leaving group such as a mesylate. The second step is a nucleophilic substitution where the mesylate is displaced by an azide (B81097) ion to yield the final product.
Q2: What are the critical parameters to control during the mesylation step?
A2: Temperature control is crucial. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions. The purity of the starting material and reagents, as well as anhydrous conditions, are also important for achieving high yields.
Q3: What safety precautions should be taken when working with azides, especially on a larger scale?
A3: Organic azides can be energetic and potentially explosive, especially low molecular weight azides. When scaling up, it is critical to:
-
Avoid friction and shock: Use appropriate non-metallic spatulas and avoid grinding the azide product.[1]
-
Maintain strict temperature control: The azidation reaction can be exothermic, and accumulation of heat can be dangerous.[1]
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, face shields, and blast shields, particularly when working with larger quantities.[1]
-
Avoid contact with strong acids: Azides can form highly toxic and explosive hydrazoic acid in the presence of strong acids.[2]
-
Avoid heavy metals: Sodium azide can form explosive heavy metal azides.[2]
-
Quenching: Be prepared to quench the reaction in case of a thermal runaway.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the mesylation and azidation steps.[3][4][5] By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product.[4][5]
Q5: What are the common challenges in purifying the final product?
A5: Purifying PEGylated compounds can be challenging due to their physical properties. Common impurities include unreacted starting materials, by-products from side reactions, and residual solvents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often an effective method for purifying PEGylated molecules.[][7][8] Size-exclusion chromatography (SEC) can also be used to remove low molecular weight impurities.[]
Troubleshooting Guides
Problem 1: Low Yield in the Mesylation Step
| Possible Cause | Suggestion |
| Incomplete reaction | Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.[9] Consider increasing the reaction time or temperature slightly if the reaction is sluggish, but be cautious of side reactions. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Dry the starting t-Boc-Aminooxy-PEG2-alcohol thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of mesyl chloride | Use fresh, high-purity mesyl chloride. |
| Suboptimal base | Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the correct stoichiometry of the base is used.[9] |
Problem 2: Incomplete Azidation Reaction
| Possible Cause | Suggestion |
| Insufficient reaction time or temperature | The azidation reaction may require heating (e.g., refluxing in ethanol) to go to completion.[10] Monitor by TLC to determine the optimal reaction time. |
| Poor solubility of sodium azide | Use a solvent in which sodium azide has reasonable solubility, such as DMF or ethanol (B145695)/water mixtures. |
| Inactive mesylate | If the mesylation step was incomplete or the mesylate intermediate degraded, the azidation will be inefficient. Ensure the mesylate is of high purity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggestion |
| Co-elution of product and starting material | Optimize the HPLC gradient to improve separation.[8] Consider using a different stationary phase (e.g., C18 vs. C4).[11] |
| Presence of non-volatile salts | Perform an aqueous work-up to remove inorganic salts before chromatographic purification. |
| Oily product that is difficult to handle | The product is expected to be an oil at room temperature. After purification, concentrate the product under high vacuum to remove all solvents. |
Problem 4: Partial Deprotection of the t-Boc Group
| Possible Cause | Suggestion |
| Acidic conditions during work-up or purification | The t-Boc group is sensitive to acid.[12] Avoid acidic conditions during the work-up and purification steps. Use a neutral or slightly basic aqueous wash. If using RP-HPLC with TFA in the mobile phase, minimize the exposure time and neutralize the collected fractions immediately if the final product needs to be Boc-protected. |
| Instability of the starting material | Ensure the starting t-Boc-Aminooxy-PEG2-alcohol is stored correctly and is of high purity. |
Experimental Protocols
Step 1: Synthesis of t-Boc-Aminooxy-PEG2-Mesylate
Materials:
-
t-Boc-Aminooxy-PEG2-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG2-alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 4 hours or until TLC analysis indicates the complete consumption of the starting alcohol.[9] If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[9]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude t-Boc-Aminooxy-PEG2-Mesylate as an oil. The crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
t-Boc-Aminooxy-PEG2-Mesylate
-
Sodium Azide (NaN₃)
-
Ethanol or Dimethylformamide (DMF)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the crude t-Boc-Aminooxy-PEG2-Mesylate (1 equivalent) in ethanol (30 volumes).[10]
-
Add sodium azide (1.5 equivalents) to the solution.[10]
-
Heat the mixture to reflux and stir for 12 hours or until TLC analysis shows the disappearance of the starting mesylate.[10]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by flash column chromatography or RP-HPLC.
Data Presentation
Table 1: Typical Reagent Stoichiometry and Yields
| Step | Reagent | Equivalents | Typical Yield |
| Mesylation | t-Boc-Aminooxy-PEG2-alcohol | 1.0 | >95% (crude) |
| Triethylamine | 1.5 | ||
| Methanesulfonyl chloride | 1.2 | ||
| Azidation | t-Boc-Aminooxy-PEG2-Mesylate | 1.0 | 85-95% (after purification) |
| Sodium Azide | 1.5 |
Table 2: TLC Monitoring Parameters
| Reaction | Typical Mobile Phase | Visualization | Expected Rf Change |
| Mesylation | Ethyl Acetate/Hexane (1:1) | PMA stain | Product is less polar than starting material |
| Azidation | Ethyl Acetate/Hexane (1:1) | PMA stain | Product is slightly less polar than mesylate |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
common mistakes to avoid with t-Boc-Aminooxy-PEG2-Azide
Welcome to the technical support center for t-Boc-Aminooxy-PEG2-Azide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker in their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and reaction of this compound.
Storage and Handling
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the reagent. It should be stored at -20°C for long-term stability.[1][2][3] For short-term use, it can be kept at 2-8°C. The compound is typically shipped at ambient temperature.[1] Avoid repeated freeze-thaw cycles. Due to the presence of an azide (B81097) group, it is important to handle the compound with care, avoiding contact with heavy metals, which can form explosive azides.[4]
t-Boc Deprotection
Q2: My t-Boc deprotection is incomplete. What are the possible reasons and solutions?
A2: Incomplete deprotection of the t-Boc group is a common issue. Here are potential causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The t-Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[5]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Extend the reaction time and monitor the progress using techniques like TLC or LC-MS. While most deprotections are performed at room temperature, gentle heating might be necessary for some substrates.
-
-
Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the t-Boc protected aminooxy group.
-
Solution: Using a stronger acid or longer reaction times can help overcome steric hindrance.
-
-
Solvent Issues: The solvent must fully dissolve both the PEG-linker and the acid.
-
Solution: Ensure good solubility of your compound in the chosen solvent. DCM is a commonly used solvent for TFA-mediated deprotection.
-
Q3: I'm observing side products after t-Boc deprotection. What could be the cause?
A3: The formation of side products can occur due to the reactivity of the carbocation intermediate formed during deprotection.
-
Cause: The tert-butyl cation generated during deprotection can react with nucleophilic functional groups on your molecule.
-
Solution: Use a scavenger, such as triisopropylsilane (B1312306) (TIS), to trap the tert-butyl cation.
Click Chemistry (CuAAC and SPAAC)
Q4: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low yield. How can I improve it?
A4: Low yields in CuAAC reactions can be frustrating. Consider the following factors:
-
Copper (I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.
-
Solution: Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state. Additionally, using a copper-chelating ligand like THPTA or TBTA can protect the copper and increase reaction efficiency.[6][7]
-
-
Ligand Choice: The choice of ligand can significantly impact the reaction rate and yield.
-
Solution: For reactions in aqueous media, water-soluble ligands like THPTA are recommended. For organic solvents, TBTA is a common choice.
-
-
Reactant Concentration: Low concentrations of reactants can lead to slow reaction rates.
-
Solution: If possible, increase the concentration of the azide and alkyne.
-
-
pH of the reaction: The pH can affect the stability of the reactants and the catalyst.
-
Solution: Most CuAAC reactions are performed at or near neutral pH.
-
Q5: I'm concerned about copper toxicity in my biological system for CuAAC. What are my options?
A5: Copper toxicity is a valid concern in cellular applications.
-
Solution: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry alternative.[7][8] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with the azide without the need for a copper catalyst.[4][9][10]
Q6: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow. How can I speed it up?
A6: While SPAAC avoids copper, the reaction rates can be slower than CuAAC.
-
Choice of Cyclooctyne: The reactivity of the strained alkyne is a critical factor.
-
Solution: DBCO and BCN are commonly used cyclooctynes. DBCO generally exhibits faster reaction kinetics than BCN.[6]
-
-
Temperature: Increasing the temperature can enhance the reaction rate.
-
Solution: If your biomolecule is stable at higher temperatures, consider running the reaction at 37°C instead of room temperature.
-
-
Solvent: The choice of solvent can influence the reaction kinetics.
-
Solution: While aqueous buffers are common for bioconjugation, the addition of a small amount of an organic co-solvent like DMSO might improve solubility and reaction rates. However, this should be optimized to avoid denaturation of biomolecules.
-
Oxime Ligation
Q7: The oxime ligation reaction after t-Boc deprotection is not efficient. What can I do?
A7: Inefficient oxime ligation can be due to several factors:
-
pH of the Reaction: Oxime formation is pH-dependent. The reaction is generally fastest at a slightly acidic pH (around 4.5), but for many biological applications, it needs to be performed at a neutral pH.[11]
-
Solution: Optimize the pH of your reaction buffer. If working at neutral pH, consider using a catalyst.
-
-
Catalyst: The reaction rate at neutral pH can be slow.
-
Solution: Aniline (B41778) and its derivatives are effective catalysts for oxime ligation, significantly increasing the reaction rate at neutral pH.[12][13]
-
-
Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones in oxime ligation.[11]
-
Solution: If you have the flexibility in your experimental design, using an aldehyde-containing molecule will lead to faster and more efficient ligation.
-
Q8: How stable is the oxime bond formed?
A8: The oxime bond is generally considered stable, especially when compared to imine or hydrazone linkages.[11][14] However, its stability is influenced by pH. Oximes are most stable in acidic solutions (pH 2-3) and can undergo hydrolysis at neutral or basic pH, although the rate is slow.[15][16]
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design and optimization.
Table 1: Comparison of Catalytic Systems for CuAAC
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [17] |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [17] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [17] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 / 5 | t-BuOH/H₂O (1:1) | 12 h | 95 | [18] |
| CuSO₄·5H₂O / Sodium Ascorbate / THPTA | 0.1 / 1 / 0.5 | PBS | 1 h | >95 | [19] |
| PA-Cu II nanofibers | - | Water | - | 95 | [19] |
Table 2: Conditions for t-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Notes | Reference |
| 20-50% TFA | DCM | Room Temp | 30 min - 2 h | A scavenger like TIS is recommended to avoid side reactions. | [20] |
| 4M HCl | Dioxane | Room Temp | 30 min | Can be more selective than TFA in some cases. | [5] |
| Water | Reflux | 10 - 15 min | A green and efficient method for some substrates. | [21] | |
| Heat (neat) | - | ~150 °C | 3 - 6 h | Can lead to incomplete conversion and decomposition for some substrates. | [20] |
Table 3: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage | pH | Relative Hydrolysis Rate Constant (k_rel) | Reference |
| Oxime | 5.0 - 9.0 | 1 | [14] |
| Simple Hydrazone | 5.0 - 9.0 | ~10³ | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: t-Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
(Optional) Add TIS (2.5-5% v/v) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG2-Azide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Aminooxy-PEG2-Azide (deprotected from this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS) or an appropriate organic solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent.
-
In a reaction tube, add the alkyne-containing molecule.
-
Add the Aminooxy-PEG2-Azide. A slight molar excess (e.g., 1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.[22][23][]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Aminooxy-PEG2-Azide (deprotected from this compound)
-
DBCO or BCN-containing molecule
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the DBCO or BCN-containing molecule in the reaction buffer.
-
Add the Aminooxy-PEG2-Azide to the solution. A molar excess (e.g., 2-10 fold) of one component may be used to increase the conjugation efficiency.[25]
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 310 nm or by LC-MS.[26]
-
Purify the conjugate using a suitable chromatographic technique.
Protocol 4: Oxime Ligation
Materials:
-
Aminooxy-PEG2-Azide (deprotected)
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., PBS, pH 6.5-7.4)
-
Aniline (catalyst, optional)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add the Aminooxy-PEG2-Azide to the solution (typically 1.5-5 equivalents).
-
(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction by HPLC or mass spectrometry.
-
Once the reaction is complete, purify the oxime-linked conjugate using a suitable method like SEC or reverse-phase HPLC.
Visualizations
The following diagrams illustrate common experimental workflows and logical relationships involving this compound.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logical relationships of this compound functionalities.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG5-azide, 2250216-95-4 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. ris.utwente.nl [ris.utwente.nl]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Strategies: t-Boc-Aminooxy-PEG2-Azide vs. NHS Ester Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between the heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide, and the widely used class of N-hydroxysuccinimide (NHS) ester linkers. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process.
At a Glance: Key Differences and Applications
This compound is a versatile, heterotrifunctional linker featuring an azide (B81097) group for bioorthogonal "click" chemistry, a flexible PEG spacer, and a t-Boc protected aminooxy group. After deprotection, the aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage. This multi-functionality makes it particularly well-suited for the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of different binding moieties is crucial. The azide handle allows for subsequent conjugation to alkyne-modified molecules via click chemistry.[1][2][3]
NHS ester linkers , on the other hand, are a well-established class of amine-reactive reagents. Their primary function is to form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] This reactivity has made them a cornerstone in bioconjugation, including the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody.[6]
Quantitative Performance Comparison
The choice between these linkers often comes down to the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired stability of the final conjugate. The following tables summarize the key quantitative performance parameters for this compound (specifically the aminooxy reactive group after deprotection) and NHS ester linkers.
Table 1: Reaction Conditions and Efficiency
| Parameter | This compound (Aminooxy reaction) | NHS Ester Linkers |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine, N-terminus) |
| Optimal Reaction pH | 4.5 (uncatalyzed); 6.0-7.0 (with aniline (B41778) catalyst)[7] | 7.2 - 8.5[4][8] |
| Reaction Time | Minutes to hours, dependent on catalyst and substrate[9][10] | 30 minutes to 4 hours[11][12] |
| Common Buffers | Acetate, Phosphate | Phosphate, Bicarbonate, Borate[11][12] |
| Competing Reactions | Minimal in biological systems | Hydrolysis of the NHS ester, especially at higher pH[8] |
Table 2: Linkage Stability and Specificity
| Parameter | Oxime Linkage (from Aminooxy) | Amide Linkage (from NHS Ester) |
| Bond Type | C=N-O | C(=O)-NH |
| Hydrolytic Stability | High, significantly more stable than hydrazones and imines[7][13][14][15] | Very high, effectively irreversible under physiological conditions[4] |
| Relative Stability | Rate constant for acid-catalyzed hydrolysis is ~1000-fold lower than for simple hydrazones[13][15] | Generally considered one of the most stable linkages in bioconjugation. |
| Specificity | Highly specific for aldehydes and ketones[16] | Primarily targets primary amines, but can have side reactions with serine, threonine, and tyrosine at higher pH[1][2][5] |
| Reversibility | Generally stable, but can be reversible under acidic conditions[17] | Essentially non-reversible under physiological conditions. |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of these linkers dictate their reaction mechanisms and the workflows for their use in bioconjugation.
This compound: A Two-Step Conjugation Strategy
The use of this compound typically involves a two-step process. First, the Boc-protected aminooxy group is deprotected under acidic conditions. The resulting free aminooxy group is then reacted with a molecule containing an aldehyde or ketone. The azide group remains available for a subsequent click chemistry reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
A Comparative Guide to t-Boc-Aminooxy-PEG2-Azide in Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides a comprehensive comparison of t-Boc-Aminooxy-PEG2-Azide, a heterobifunctional linker, with other common bioconjugation reagents. It is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal conjugation strategy for their specific application, such as the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
The Versatility of this compound
This compound is a versatile tool in the bioconjugation toolbox, featuring two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design offers a multitude of advantages:
-
Orthogonal Reactivity : The linker possesses a t-Boc-protected aminooxy group and an azide (B81097) group, allowing for two independent and highly specific conjugation reactions. The azide participates in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime bond. This orthogonality enables the sequential and controlled conjugation of two different molecules.
-
Enhanced Solubility and Biocompatibility : The PEG spacer is a hydrophilic chain that imparts water solubility to the linker and the final bioconjugate. PEGylation is a well-established technique to improve the pharmacokinetic properties of biomolecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation time. Furthermore, PEG is known for its low immunogenicity and biocompatibility.
-
Precise Control over Conjugation : The ability to perform sequential conjugations provides precise control over the assembly of complex biomolecular architectures. For instance, a targeting antibody can be functionalized with one end of the linker, followed by the attachment of a therapeutic payload to the other end.
Comparative Analysis of Bioconjugation Chemistries
The performance of this compound can be best understood by comparing its constituent reaction chemistries—oxime ligation and azide-alkyne cycloaddition—with other prevalent bioconjugation methods.
| Feature | Oxime Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | NHS Ester Chemistry | Maleimide-Thiol Chemistry |
| Target Functional Group | Aldehydes, Ketones | Alkynes (strained) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ | 10⁻¹ - 1 M⁻¹s⁻¹ | ~10¹ - 10² M⁻¹s⁻¹ | ~10³ M⁻¹s⁻¹ |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH) | 4.0 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Bond Stability | High hydrolytic stability | Highly stable triazole ring | Stable amide bond | Susceptible to retro-Michael addition and thiol exchange |
| Specificity | Highly specific for aldehydes/ketones | Highly specific for azides and strained alkynes | Low specificity, reacts with multiple lysines | Highly specific for thiols |
| Biocompatibility | Excellent, bioorthogonal | Excellent, bioorthogonal | Good | Good, but requires reducing agents for disulfide bonds |
| Catalyst Required | Aniline derivatives (optional, for rate enhancement at neutral pH) | None | None | None |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions are provided below.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol outlines the sequential conjugation of two molecules (Molecule A with an alkyne group and Molecule B with an aldehyde/ketone group) to a biomolecule (e.g., an antibody) using this compound.
Step 1: Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of Reactants : Dissolve the azide-containing linker (this compound) and the alkyne-functionalized Molecule A in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction : Mix the two reactants. A 1.5 to 5-fold molar excess of the smaller molecule is typically used.
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purification : Remove the excess unreacted Molecule A and linker by a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Step 2: t-Boc Deprotection and Oxime Ligation
-
Deprotection : Treat the product from Step 1 with a mild acidic solution (e.g., trifluoroacetic acid in dichloromethane) to remove the t-Boc protecting group, exposing the aminooxy functionality.
-
Purification : Remove the deprotection reagents by a suitable method like precipitation or SEC.
-
Preparation of Reactants : Dissolve the deprotected aminooxy-functionalized conjugate and the aldehyde/ketone-containing Molecule B in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0). Aniline can be added as a catalyst to enhance the reaction rate at neutral pH.
-
Conjugation Reaction : Add Molecule B to the conjugate solution at a desired molar excess.
-
Incubation : Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Purification : Purify the final bioconjugate using a suitable chromatographic method (e.g., SEC, affinity chromatography) to remove excess reactants.
Protocol 2: NHS Ester Chemistry
-
Preparation of Reactants : Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO or DMF.
-
Preparation of Biomolecule : Dissolve the biomolecule (e.g., protein) in a buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate). Buffers containing primary amines (e.g., Tris) should be avoided.
-
Conjugation Reaction : Add the NHS ester solution to the biomolecule solution with gentle vortexing. A molar excess of the NHS ester (e.g., 8-fold) is typically used for mono-labeling.
-
Incubation : Incubate the reaction mixture at room temperature for at least 4 hours or overnight on ice.
-
Purification : Purify the conjugate using gel filtration or dialysis to remove unreacted NHS ester and byproducts.
Protocol 3: Maleimide-Thiol Chemistry
-
Reduction of Disulfide Bonds (if necessary) : Dissolve the protein in a degassed buffer (pH 7.0-7.5) and add an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20 minutes at room temperature.
-
Preparation of Maleimide (B117702) Reagent : Dissolve the maleimide-functionalized molecule in DMSO or DMF.
-
Conjugation Reaction : Add the maleimide solution to the thiol-containing biomolecule solution (typically a 10-20 fold molar excess of the maleimide).
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification : Purify the conjugate using gel filtration, HPLC, or electrophoresis.
Visualizing the Workflow: Antibody-Drug Conjugate Synthesis
The synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional linker like this compound is a prime example of a sophisticated bioconjugation workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).
The logical flow of this process can also be visualized as follows:
Caption: Logical steps in ADC synthesis.
Conclusion
This compound stands out as a powerful and versatile heterobifunctional linker in the field of bioconjugation. Its key advantages lie in the orthogonality of its reactive groups, which allows for controlled, sequential conjugation, and the presence of a hydrophilic PEG spacer that enhances the solubility and biocompatibility of the resulting conjugates. The oxime ligation and click chemistry it enables are highly specific and result in exceptionally stable bonds, a critical feature for in vivo applications.
In comparison to traditional methods like NHS ester and maleimide chemistries, the strategies afforded by this compound offer superior specificity, leading to more homogeneous and well-defined bioconjugates. While the reaction kinetics may vary, the high stability and bioorthogonality of the resulting linkages make this class of linkers particularly well-suited for the development of next-generation targeted therapeutics and diagnostics. The choice of the optimal bioconjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the reaction conditions that can be tolerated.
A Comparative Guide to Validating t-Boc-Aminooxy-PEG2-Azide Conjugation Success
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. The heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide, offers a versatile platform for bioconjugation, featuring an azide (B81097) group for "click chemistry" and a protected aminooxy group for subsequent oxime ligation. This guide provides an objective comparison of methods to validate the success of conjugations using this linker, alongside a performance comparison with alternative bioconjugation strategies, supported by experimental data.
Validating Conjugation with this compound: A Two-Step Process
The use of this compound involves a sequential, two-step conjugation strategy. First, the azide moiety is reacted with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). Following this, the tert-butyloxycarbonyl (t-Boc) protecting group is removed from the aminooxy terminus, which is then reacted with an aldehyde or ketone to form a stable oxime linkage. Validating the success of each step is crucial for ensuring the homogeneity and desired functionality of the final bioconjugate.
Step 1: Validation of Azide-Alkyne Cycloaddition
The formation of a stable triazole ring through click chemistry is the initial conjugation step. Several analytical techniques can be employed to confirm the successful coupling of the this compound to an alkyne-modified molecule.
Analytical Techniques for Validation:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful tools to confirm the addition of the linker to the target molecule. An increase in the molecular weight corresponding to the mass of the this compound linker (290.32 Da) is a clear indicator of successful conjugation. In the context of antibody-drug conjugates (ADCs), MS can be used to determine the drug-to-antibody ratio (DAR).[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alkyne proton signal and the appearance of a new proton signal from the resulting triazole ring.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials. A shift in the retention time is indicative of a change in the hydrophobicity of the molecule upon conjugation. Size-exclusion chromatography (SEC-HPLC) can also be used to detect changes in the size of the molecule.
Step 2: Validation of t-Boc Deprotection and Oxime Ligation
Following the azide-alkyne cycloaddition, the t-Boc group is removed, typically under acidic conditions, to expose the reactive aminooxy group. This is then reacted with a carbonyl-containing molecule.
Analytical Techniques for Validation:
-
NMR Spectroscopy: The most direct method to confirm t-Boc deprotection is the disappearance of the characteristic t-butyl proton signal in the ¹H NMR spectrum. Successful oxime bond formation can be confirmed by the appearance of a new imine proton signal.
-
Mass Spectrometry (MS): Following the deprotection and oxime ligation, a further increase in the molecular weight of the conjugate will be observed, corresponding to the mass of the molecule ligated via the oxime bond.
-
Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretch from the aldehyde or ketone starting material and the appearance of a C=N stretch from the oxime can indicate successful ligation.
Performance Comparison of Bioconjugation Linkers
The choice of linker and conjugation chemistry significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate.[5] Below is a comparison of key performance parameters for different heterobifunctional linkers.
| Feature | This compound Chemistry | Maleimide-NHS Ester Chemistry | Thiol-ene Chemistry |
| Reaction 1 | Azide-Alkyne Cycloaddition (Click Chemistry) | Amine-NHS Ester Coupling | - |
| Reaction 2 | Oxime Ligation | Thiol-Maleimide Michael Addition | Thiol-ene Radical Addition |
| Specificity | High for both reactions | High for both reactions | High |
| Reaction Conditions | Mild, aqueous conditions for both reactions | Amine coupling at pH 7-9; Thiol addition at pH 6.5-7.5 | Often requires photo-initiation |
| Linkage Stability | Triazole: Very high hydrolytic stability.[6] Oxime: High hydrolytic stability, more stable than hydrazones.[7] | Amide: Very high hydrolytic stability. Thioether: High hydrolytic stability. | Thioether: High hydrolytic stability. |
| Reversibility | Generally considered irreversible | Thioether bond is generally stable, but maleimide (B117702) ring can undergo hydrolysis | Irreversible |
| Key Advantages | Bioorthogonal reactions, high efficiency, stable linkages. PEG spacer enhances solubility. | Well-established chemistry, widely used. | High efficiency, can be performed in the presence of other functional groups. |
| Key Disadvantages | Two-step conjugation process. CuAAC requires a potentially cytotoxic copper catalyst (can be avoided with SPAAC). | Potential for maleimide hydrolysis or reaction with other nucleophiles. NHS esters have limited stability in aqueous solutions. | Requires a radical initiator, which may not be suitable for all biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve: Dissolve the alkyne-containing molecule and a slight molar excess of this compound in a suitable solvent (e.g., DMSO/water mixture).
-
Add Copper Catalyst: Add a freshly prepared solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-chelating ligand (e.g., TBTA or THPTA) is often included to stabilize the Cu(I) and improve reaction efficiency.
-
React: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Purify: Purify the product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or preparative HPLC) to remove unreacted starting materials and the copper catalyst.
-
Characterize: Confirm the structure of the product by mass spectrometry and NMR.
Protocol 2: General Procedure for t-Boc Deprotection and Oxime Ligation
-
Deprotection: Dissolve the t-Boc protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Oxime Ligation: Dissolve the deprotected aminooxy-functionalized conjugate in a suitable buffer (pH ~4.5-5.5). Add the aldehyde or ketone-containing molecule. Aniline can be used as a catalyst to accelerate the reaction.[7]
-
React: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by HPLC.
-
Purify: Purify the final conjugate using size-exclusion chromatography or another suitable method.
-
Characterize: Confirm the final product structure and purity using mass spectrometry, SDS-PAGE (for proteins), and HPLC.
Protocol 3: Mass Spectrometry for Drug-to-Antibody Ratio (DAR) Determination
-
Sample Preparation: Prepare the antibody-drug conjugate (ADC) sample at a concentration of approximately 1 mg/mL in a suitable buffer. For analysis of light and heavy chains, the ADC is typically reduced with a reducing agent like DTT.
-
LC-MS Analysis: Inject the sample onto a reversed-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Acquisition: Acquire mass spectra across the elution profile of the ADC or its subunits.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species.
-
DAR Calculation: Calculate the average DAR by taking a weighted average of the different DAR species observed in the mass spectrum.[3]
Visualizing the Workflow and Comparison
Caption: Workflow for the two-step conjugation using this compound.
Caption: Comparison of key features for different bioconjugation linkers.
References
- 1. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing t-Boc-Aminooxy-PEG2-Azide Products
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, t-Boc-Aminooxy-PEG2-Azide, is a valuable tool in bioconjugation and drug delivery, enabling the precise connection of molecules through its distinct reactive termini: a t-Boc protected aminooxy group and an azide (B81097) group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Rigorous analytical characterization of this linker is paramount to ensure the quality, consistency, and performance of the final bioconjugate. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and the quantitative data they provide.
Core Analytical Techniques: A Head-to-Head Comparison
The structural integrity and purity of this compound can be thoroughly assessed using a combination of spectroscopic and chromatographic techniques. Each method offers unique advantages in identifying and quantifying different aspects of the molecule.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural confirmation - Purity assessment (qNMR) - Confirmation of functional groups (t-Boc, PEG, terminal CH2-N3) | - Provides detailed structural information - Quantitative without the need for a specific reference standard of the analyte | - Lower sensitivity compared to other methods - Can be complex to interpret for mixtures |
| Mass Spectrometry (MS) | - Molecular weight verification - Confirmation of elemental composition (High-Resolution MS) - Identification of impurities and degradation products | - High sensitivity and accuracy in mass determination - Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis | - Potential for fragmentation of the t-Boc group under certain ionization conditions |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Confirmation of the presence of key functional groups (azide, carbamate, ether) | - Rapid and non-destructive - Provides characteristic vibrational frequencies for functional groups | - Primarily qualitative - Overlapping peaks can make interpretation challenging |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment - Quantification of impurities - Monitoring reaction progress | - High sensitivity and resolving power for separating mixtures - Well-established for purity analysis of PEGylated compounds | - Requires a suitable chromophore for UV detection; alternative detectors like ELSD or RI may be needed - Quantification of impurities requires reference standards |
Quantitative Data Summary
The following table presents typical quantitative data that can be obtained from the analysis of a high-purity batch of this compound using the aforementioned techniques.
| Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Identity Confirmation | Conforms to structure | [M+Na]+ found | Retention time matches standard |
| Purity | ≥ 98% (qNMR) | - | ≥ 98% (by peak area) |
| Molecular Weight | - | 290.16 g/mol (observed) | - |
| Key Functional Group Confirmation | - t-Boc: ~1.4 ppm (s, 9H) - PEG: ~3.6 ppm (m) - CH2-N3: ~3.4 ppm (t) | Fragmentation pattern consistent with structure | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Integrate the proton signals and compare the ratios to the expected values for the structure.
-
For qNMR, calculate the purity based on the integral ratio of a characteristic analyte peak to a peak of the internal standard.
-
Mass Spectrometry (MS)
-
Objective: To verify the molecular weight of this compound.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode. Sodium adducts ([M+Na]+) are commonly observed for PEG-containing molecules.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]+ or [M+Na]+).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of characteristic functional groups.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups:
-
Azide (N₃): Strong, sharp peak around 2100 cm⁻¹.
-
Carbamate (N-H C=O): Peaks around 3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch).
-
PEG (C-O-C): Strong, broad peak around 1100 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound product.
-
Instrumentation: HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizing the Workflow and Comparisons
To better illustrate the relationships and processes involved in characterizing this compound, the following diagrams are provided.
Navigating Bioconjugation: A Comparative Guide to Alternatives for t-Boc-Aminooxy-PEG2-Azide
In the intricate landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. The heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide, has been a valuable tool, offering the ability to connect molecules through two distinct chemical reactions: oxime ligation and click chemistry. However, the expanding toolbox of bioorthogonal chemistry now presents a variety of alternatives, each with unique advantages in terms of reaction efficiency, stability, and experimental workflow. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Key Alternatives and Their Chemistries
The primary alternatives to this compound are designed to offer different reactive functionalities for coupling to biomolecules, often enhancing reaction kinetics and providing greater versatility. These alternatives typically replace one or both of the reactive ends of the original linker—the protected aminooxy group and the azide. The most common strategies involve:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Replacing the terminal alkyne in traditional click chemistry with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), eliminates the need for a cytotoxic copper catalyst.[1] This makes the reaction truly bioorthogonal and suitable for live-cell and in vivo applications.[1][2]
-
Amine-Reactive Acylation: Utilizing N-hydroxysuccinimide (NHS) esters to react with primary amines, such as the lysine (B10760008) residues on proteins, provides a common and efficient method for introducing a linker.[3][4]
-
Thiol-Reactive Michael Addition: Employing maleimide (B117702) groups to specifically target cysteine residues on proteins and peptides offers a highly selective conjugation strategy.[5][]
These reactive groups are often combined in heterobifunctional linkers to enable precise, multi-step conjugation protocols.
Performance Comparison of Bioconjugation Chemistries
The choice between different bioconjugation strategies hinges on several key performance metrics, including reaction efficiency, the stability of the resulting linkage, and the overall experimental workflow.
| Linker Chemistry | Reactive Groups | Target Functional Group | Reaction Conditions | Key Advantages | Key Disadvantages |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Aldehydes, Ketones | pH 4-7, often requires catalyst (e.g., aniline)[7][8] | High chemoselectivity, stable linkage[9][10] | Slower reaction kinetics at neutral pH, requires introduction of a carbonyl group[11] |
| SPAAC (Copper-Free Click Chemistry) | Azide + Strained Alkyne (DBCO, BCN) | Azides, Strained Alkynes | Physiological pH, temperature[1] | High efficiency, bioorthogonal, stable triazole linkage[2][12] | DBCO can be hydrophobic, strained alkynes can be bulky[4] |
| Amine-Reactive Acylation + SPAAC | NHS Ester + Strained Alkyne (DBCO) | Primary Amines (e.g., Lysine) | pH 7.2-9.0[4] | Targets abundant functional groups on proteins, well-established chemistry | Potential for heterogeneity in conjugation, NHS esters are moisture sensitive[13][14] |
| Thiol-Reactive Michael Addition + Click Chemistry | Maleimide + Azide/Alkyne | Thiols (e.g., Cysteine) | pH 6.5-7.5[] | Highly specific for thiols, stable thioether bond | Maleimide instability at higher pH, requires free thiols[15] |
Quantitative Comparison of Reaction Kinetics and Linkage Stability
Quantitative data on reaction rates and the stability of the resulting covalent bonds are crucial for designing robust bioconjugates.
Table 2: Reaction Kinetics of Common Bioconjugation Reactions
| Reaction | Second-Order Rate Constant (k) | Typical Reaction Time | Conditions |
| Oxime Ligation | ~0.03 M⁻¹s⁻¹[11] | Several hours[16] | pH 4.6 |
| Aniline-catalyzed Oxime Ligation | Up to 40-fold increase over uncatalyzed[17] | 1-4 hours | pH 7.0 |
| SPAAC (DBCO-Azide) | ~1 M⁻¹s⁻¹ | < 4 hours[14] | Physiological pH |
| SPAAC (BCN-Azide) | Generally slower than DBCO | 4-12 hours[2] | Physiological pH |
Table 3: Stability of Common Bioconjugation Linkages
| Linkage | Stability Characteristics | Factors Affecting Stability |
| Oxime | Generally stable, more stable than hydrazones.[9][10] Half-life can be tuned. | pH (hydrolysis is acid-catalyzed, but maximum stability is often observed at pH 2-3), structure of carbonyl and aminooxy precursors.[10][18] |
| Triazole (from SPAAC) | Highly stable to hydrolysis, enzymatic degradation, and a wide range of chemical conditions.[2][12] | Generally considered one of the most stable linkages in bioconjugation. |
| Amide (from NHS Ester) | Very stable under physiological conditions. | Susceptible to cleavage under harsh acidic or basic conditions. |
| Thioether (from Maleimide) | Stable under physiological conditions. | Can undergo retro-Michael addition, especially at higher pH. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these bioconjugation strategies.
Protocol 1: Protein Labeling via NHS Ester Chemistry and SPAAC
Objective: To conjugate an azide-modified molecule to a protein using a DBCO-PEG4-NHS ester linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester, dissolved in anhydrous DMSO (10 mM stock)[19]
-
Azide-modified molecule of interest
-
Quenching solution (1 M Tris-HCl, pH 8.0)[19]
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[19]
-
NHS Ester Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution.[20] The final DMSO concentration should be below 20%.[19]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[19]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.[19]
-
-
Purification: Remove excess DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.[19]
-
SPAAC Reaction:
-
Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess azide-modified molecule.
Protocol 2: Protein Labeling via Oxime Ligation
Objective: To conjugate an aminooxy-functionalized molecule to a protein containing an aldehyde group.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
Aminooxy-functionalized molecule
-
Aniline (B41778) catalyst solution (optional, freshly prepared)
-
Desalting column
Procedure:
-
Protein Preparation: The aldehyde tag can be genetically encoded and generated by a formylglycine-generating enzyme (FGE).[21]
-
Oxime Ligation Reaction:
-
To the aldehyde-tagged protein solution (10-50 µM), add the aminooxy-functionalized molecule (10-20 equivalents).[21]
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[8]
-
Incubate the reaction at 35°C for 16 hours or at room temperature overnight.[21][22] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification: Purify the protein conjugate using a desalting column to remove unreacted reagents.
Visualizing Bioconjugation Strategies
Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding these complex processes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-C6-NHS ester [baseclick.eu]
- 4. chempep.com [chempep.com]
- 5. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to t-Boc-Aminooxy-PEG2-Azide in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the synthesis of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final therapeutic agent. This guide provides an objective comparison of the heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide, with relevant alternatives, supported by experimental data and detailed protocols.
This compound is a versatile linker featuring three key components:
-
A t-Boc-protected aminooxy group : This moiety, after deprotection under acidic conditions, reacts with aldehydes or ketones to form a highly stable oxime bond.
-
A two-unit polyethylene (B3416737) glycol (PEG2) spacer : This short, hydrophilic spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
-
An azide (B81097) group : This functional group is primed for bioorthogonal "click chemistry," reacting efficiently with alkyne-containing molecules to form a stable triazole linkage.
Comparison with Alternative Linkers
The performance of this compound can be benchmarked against other linkers by considering factors such as the stability of the formed bond, the length of the PEG spacer, and the nature of the reactive groups.
Linkage Stability Comparison
The aminooxy functional group forms an oxime linkage, which is known for its exceptional hydrolytic stability compared to other common linkages like hydrazones and imines, particularly at physiological pH.[1][2][][4] This stability is crucial for ensuring the integrity of the bioconjugate in circulation, minimizing premature drug release and off-target toxicity.
| Linkage Type | Relative Hydrolytic Stability (pH 7.0) | Key Characteristics |
| Oxime | Very High (Rate constant ~1) | Highly stable under physiological conditions, ideal for long-circulating conjugates.[][4] |
| Hydrazone | Low (Rate constant ~300-600x faster hydrolysis than oxime) | More labile, can be designed for controlled release applications.[][4] |
| Imine (Schiff Base) | Very Low | Generally unstable in aqueous environments and requires reduction to form a stable bond.[5] |
Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter in the design of ADCs and PROTACs, influencing properties like solubility, aggregation, and the geometry of the final conjugate. While this compound offers a short, defined spacer, alternatives with longer PEG chains (e.g., PEG4, PEG8, PEG12) are also widely used.
For Antibody-Drug Conjugates (ADCs): Longer PEG linkers can improve the hydrophilicity of the ADC, which may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[6][7] However, the optimal length depends on the hydrophobicity of the payload.
| Linker Property | Effect on ADC Performance | Experimental Observation |
| Short PEG Spacer (e.g., PEG2) | May be optimal for less hydrophobic payloads. | A PEG2 spacer was found to eliminate aggregation as effectively as longer spacers in one study, allowing for efficient conjugation and optimal DAR.[6] |
| Longer PEG Spacer (e.g., PEG12, PEG24) | Can improve solubility, reduce aggregation, and enhance pharmacokinetics for hydrophobic payloads. | Incorporating a PEG12 spacer increased the DAR for a hydrophobic payload but decreased it for a less hydrophobic one, indicating a trade-off between reducing hydrophobicity and increasing steric hindrance.[6] |
For PROTACs: The linker length is paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. There is no universal optimal length; it must be empirically determined for each target-ligase pair.
| PROTAC Target | Linker Length Effect on Degradation (DC50/Dmax) | Reference |
| BRD4 (CRBN-based) | Intermediate linkers (1-2 PEG units) showed reduced potency compared to shorter (0 units) and longer (4-5 units) linkers. | [1] |
| TBK1 | Degradation was not observed with linkers shorter than 12 atoms. Potency was high for linkers between 12 and 29 atoms. | [1] |
| BTK | Longer linkers were found to be more potent in this system. | [2] |
Experimental Workflows and Protocols
Successful bioconjugation using this compound involves a two-step sequential ligation strategy. The following diagrams and protocols outline the key experimental workflows.
Workflow 1: Sequential Conjugation for ADC Synthesis
This workflow illustrates the synthesis of an ADC where an antibody is first modified to introduce a ketone handle, followed by conjugation to the linker and a subsequent click reaction with an alkyne-modified drug.
Protocol 1: Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized linker to a ketone- or aldehyde-containing protein.
-
Deprotection of Linker (if applicable): Dissolve the this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 30 minutes. Remove the solvent under vacuum to yield the deprotected aminooxy-PEG2-azide.
-
Prepare Protein Solution: Dissolve the aldehyde or ketone-modified protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.[5]
-
Prepare Linker Solution: Dissolve the deprotected aminooxy-PEG2-azide in an amine-free solvent like DMSO.
-
Conjugation Reaction: Add the linker solution to the protein solution at a 10-20 fold molar excess. Add a catalyst, such as aniline, to a final concentration of 10-100 mM to accelerate the reaction.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove the excess linker and catalyst using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized bioconjugate and an alkyne-containing molecule.
-
Prepare Stock Solutions:
-
Azide-functionalized bioconjugate in an appropriate buffer (e.g., PBS).
-
Alkyne-containing molecule (e.g., drug) in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).
-
Ligand solution (e.g., THPTA, 50 mM in water) to stabilize the Cu(I) catalyst.
-
Reducing agent solution (e.g., Sodium Ascorbate (B8700270), 100 mM in water, freshly prepared).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the azide-functionalized bioconjugate and a 5-10 fold molar excess of the alkyne-containing molecule.
-
Catalyst Preparation: In a separate tube, premix the CuSO4 and THPTA ligand solutions.
-
Initiate Reaction: Add the premixed catalyst to the reaction mixture. Immediately add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or HPLC to remove unreacted components and catalyst.
Logical Relationship: Linker Selection Criteria
The choice of linker is a multi-faceted decision that requires balancing several key parameters to achieve the desired therapeutic outcome.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to t-Boc-Aminooxy-PEG2-Azide in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is paramount to the success of their molecular constructs. This guide provides a detailed comparison of t-Boc-Aminooxy-PEG2-Azide, a versatile heterobifunctional linker, with other common alternatives. By examining their performance, supported by experimental data, this guide aims to facilitate informed decisions in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced biotherapeutics.
The Role of this compound in Modern Bioconjugation
This compound is a bifunctional linker featuring two key reactive groups: a t-Boc protected aminooxy group and an azide (B81097) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This architecture enables a powerful, two-step orthogonal conjugation strategy. The aminooxy group, after deprotection of the t-Boc group under mild acidic conditions, selectively reacts with aldehydes or ketones to form a stable oxime bond.[1][2] Concurrently, the azide moiety allows for highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) groups.[3][4] The integrated PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, a crucial property for biological applications.[5]
This dual functionality makes this compound a valuable tool for constructing complex biomolecules where precise control over connectivity is essential. Its applications are particularly prominent in the assembly of ADCs, where an antibody is linked to a cytotoxic payload, and in the synthesis of PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[3][4]
Performance Comparison of Heterobifunctional Linkers
The selection of a linker significantly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[6][7] Below is a comparative analysis of this compound's core chemistries against other widely used bioconjugation methods.
Table 1: Quantitative Comparison of Bioconjugation Chemistries
| Feature | Oxime Ligation (from Aminooxy) | Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ (can be catalyzed)[8] | 10⁻¹ - 1 M⁻¹s⁻¹[8] | ~10¹ - 10² M⁻¹s⁻¹[8] | ~10³ M⁻¹s⁻¹[8] |
| Optimal pH | 4.0 - 7.0[8] | 4.0 - 9.0[8] | 7.0 - 8.5[8] | 6.5 - 7.5[8] |
| Resulting Linkage Stability | High hydrolytic stability[8] | Highly stable triazole ring[8] | Stable amide bond | Susceptible to retro-Michael addition and thiol exchange[8] |
| Specificity | Highly specific for aldehydes/ketones[8] | Highly specific for strained alkynes[8] | Reacts with primary amines (e.g., lysine (B10760008) residues)[8] | Reacts with free thiols (e.g., cysteine residues)[8] |
| Bioorthogonality | High (aldehydes/ketones are rare in native proteins)[9] | Very high (azides and strained alkynes are abiotic)[9] | Moderate (primary amines are abundant) | High (free thiols are less abundant than amines) |
Table 2: In Vitro Plasma Stability of Different Linker Types in ADCs
| Linker Type | Representative Linkage | Stability in Human Plasma (t½) | Key Considerations |
| Oxime-based | Oxime | High (generally stable) | Stability can be pH-dependent.[10] |
| Protease-Cleavable | Valine-Citrulline | > 230 days | Can be less stable in mouse plasma.[11] |
| pH-Sensitive | Hydrazone | ~2 days | Designed for cleavage in the acidic environment of endosomes/lysosomes.[11] |
| Glutathione-Sensitive | Disulfide | Variable (hours to days) | Cleaved in the reducing environment inside cells. |
| Non-Cleavable | Thioether (from Maleimide) | High | Payload is released upon lysosomal degradation of the antibody.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of heterobifunctional linkers.
Protocol 1: Two-Step Orthogonal Conjugation using this compound
This protocol outlines the general procedure for conjugating two different molecules (Molecule A with an aldehyde/ketone group and Molecule B with a strained alkyne) to a central scaffold or protein using this compound.
Materials:
-
This compound
-
Molecule A containing an aldehyde or ketone functionality
-
Molecule B containing a strained alkyne (e.g., DBCO, BCN)
-
Trifluoroacetic acid (TFA) for deprotection
-
Anhydrous dichloromethane (B109758) (DCM)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4 for SPAAC; acetate (B1210297) buffer, pH 4.5 for oxime ligation)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Deprotection of the Aminooxy Group:
-
Dissolve this compound in anhydrous DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-PEG2-azide.
-
-
Step 1: Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG2-azide and Molecule A in an appropriate buffer (e.g., acetate buffer, pH 4.5).
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The progress can be monitored by LC-MS.
-
Purify the resulting conjugate (Molecule A-oxime-PEG2-azide) using a suitable chromatographic method.
-
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Dissolve the purified Molecule A-oxime-PEG2-azide and Molecule B in a reaction buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Purify the final bioconjugate (Molecule A-oxime-PEG2-triazole-Molecule B) using chromatography.
-
Protocol 2: Comparative Stability Assay of ADC Linkers in Human Plasma
This protocol describes a method to assess the in vitro stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in human plasma at a concentration of 1 mg/mL at 37°C. Include a control sample of the ADC in PBS.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Visualizing Bioconjugation Strategies
Diagrams created using the DOT language provide a clear visual representation of the complex workflows and chemical reactions involved in bioconjugation.
References
- 1. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. njbio.com [njbio.com]
A Comparative Guide to CuAAC and SPAAC for the Conjugation of t-Boc-Aminooxy-PEG2-Azide
For researchers, scientists, and drug development professionals utilizing the versatile bifunctional linker, t-Boc-Aminooxy-PEG2-Azide, selecting the appropriate conjugation chemistry is critical for success. This linker features an azide (B81097) group, enabling covalent bond formation via "click chemistry," and a t-Boc protected aminooxy group for subsequent reaction with carbonyls.[1][2] The two most prominent click chemistry reactions for azide linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The choice between these two powerful methods involves a crucial trade-off between reaction speed and biocompatibility.[3] CuAAC offers rapid kinetics, ideal for high-throughput synthesis and applications where cell viability is not a concern.[4][5] In contrast, SPAAC provides a copper-free alternative that is highly biocompatible, making it the superior choice for live-cell labeling and in vivo studies.[6][7] This guide presents a detailed, data-supported comparison to inform the selection of the optimal method for your specific application.
Reaction Principles: A Mechanistic Overview
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[8] However, their activation mechanisms differ fundamentally.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC is a catalyzed reaction that dramatically accelerates the cycloaddition between an azide and a terminal alkyne .[9] The reaction requires a catalytic amount of a copper(I) species, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[10][11] The copper catalyst coordinates to the alkyne, lowering the activation energy and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN) to drive the cycloaddition.[9][13] The significant energy released upon the opening of the strained ring lowers the activation barrier, allowing the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic metal catalyst.[6][7] This makes SPAAC an ideal bioorthogonal reaction for applications in living systems.[3]
Quantitative Data Comparison
The selection between CuAAC and SPAAC often depends on quantitative differences in their performance. The following table summarizes key comparative metrics based on established experimental data.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition.[12] | Catalyst-free [3+2] cycloaddition driven by ring strain.[12] |
| Alkyne Partner | Terminal Alkyne (e.g., Propargyl group).[3] | Strained Cyclooctyne (e.g., DBCO, BCN).[4] |
| Catalyst Required | Yes, Copper(I).[13] | No.[6] |
| Second-Order Rate Constant | Very Fast (typically 1 to 100 M⁻¹s⁻¹).[12] | Slower, dependent on cyclooctyne structure (~1 M⁻¹s⁻¹ for DBCO).[4][8] |
| Typical Reaction Time | Minutes to a few hours.[8][14] | 1 to 4 hours, or overnight.[15][16] |
| Typical Yield | Very High (>90%).[8] | High (>85%).[8] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity.[3][12] | Excellent; widely used for live-cell and in vivo applications.[6][7] |
| Primary Advantages | Extremely fast kinetics, high yields, small alkyne tag.[3][4] | High biocompatibility, catalyst-free, bioorthogonal.[3][12] |
| Primary Disadvantages | Potential for copper-induced cytotoxicity and protein degradation.[3][17][18] | Slower kinetics, bulky cyclooctyne tags can cause steric hindrance.[3][4][5] |
Experimental Protocols
The following protocols provide a generalized framework for conjugating this compound to a target molecule (e.g., a protein or surface) functionalized with either a terminal alkyne (for CuAAC) or a DBCO group (for SPAAC).
This protocol is suitable for conjugating this compound to an alkyne-modified biomolecule in an aqueous buffer.
Materials:
-
Alkyne-modified molecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
This compound.
-
Catalyst Premix Components:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).[19]
-
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared ).[10][14]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the azide linker.
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified molecule in buffer to the desired final concentration (e.g., 10-50 µM).[10]
-
Azide Addition: Add this compound (typically 2-10 fold molar excess over the alkyne) from a stock solution in DMSO. Ensure the final DMSO concentration remains below 5% to avoid protein denaturation.
-
Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[14]
-
Catalyst Addition: Add the catalyst premix to the reaction tube to a final CuSO₄ concentration of 50-250 µM.[10]
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10][19]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[14] Avoid vigorous vortexing.
-
Purification: Upon completion, remove unreacted reagents and the copper catalyst using an appropriate method such as spin desalting columns, dialysis, or size-exclusion chromatography.
This protocol is suitable for conjugating this compound to a DBCO-modified biomolecule, particularly in contexts requiring high biocompatibility.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO) for dissolving the azide linker.
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, prepare the DBCO-functionalized molecule in buffer to the desired final concentration (e.g., 1-10 mg/mL for a protein).[15]
-
Azide Addition: Add the this compound stock solution to achieve a final molar excess (typically 5-20 fold excess relative to the DBCO-molecule).[15] The final concentration of DMSO should be kept below 10% (v/v).[15]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.[15] The optimal reaction time should be determined empirically for the specific substrates. For low concentration reactants, incubation can be extended overnight at 4°C.[16]
-
Purification: Purify the resulting conjugate to remove excess azide linker using a suitable method such as spin desalting columns, dialysis, or size-exclusion chromatography.
Visualizing the Experimental Workflow
The logical flow for performing a bioconjugation reaction with this compound is similar for both CuAAC and SPAAC, with the primary difference being the catalyst addition step.
Conclusion and Recommendations
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The optimal choice is dictated entirely by the experimental context.
-
Choose CuAAC for applications where reaction speed and efficiency are paramount and the potential for copper-induced toxicity is not a limiting factor.[12] This includes the synthesis of PROTACs, antibody-drug conjugates (ADCs) ex vivo, materials functionalization, and high-throughput screening applications.[18][20] The use of protective ligands like THPTA is strongly recommended to mitigate copper's adverse effects on biomolecules.[19]
-
Choose SPAAC for applications requiring the highest degree of biocompatibility.[12] This is the unequivocal choice for live-cell labeling, in vivo imaging, and the modification of sensitive biological systems where the presence of a metal catalyst is unacceptable.[3][6] While kinetically slower, the reaction is highly specific and proceeds cleanly under physiological conditions.[6]
References
- 1. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 2. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Oxime Linkages Derived from t-Boc-Aminooxy-PEG2-Azide
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that influences the stability, efficacy, and overall success of a bioconjugate. Among the various bioorthogonal ligation strategies, oxime chemistry stands out for its reliability and the formation of a robust covalent bond. This guide provides an in-depth assessment of the stability of oxime linkages formed from the versatile crosslinker, t-Boc-Aminooxy-PEG2-Azide, and compares its performance with other leading bioconjugation methods.
The this compound linker is a heterobifunctional molecule. It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an azide (B81097) group. The t-Boc protecting group can be removed under mild acidic conditions to reveal the aminooxy functionality, which can then react with an aldehyde or ketone to form a stable oxime linkage.[1][2] Concurrently, the azide group is available for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry," to form a highly stable triazole linkage.[1][3]
Understanding Oxime Linkage Stability
An oxime bond is formed through the condensation reaction between an aminooxy group and an aldehyde or ketone.[4][5] This linkage is generally characterized by its significant stability, especially when compared to other C=N bonds like hydrazones.[6][7] However, the stability of an oxime is not absolute and is influenced by several factors:
-
pH: Oxime linkages are susceptible to acid-catalyzed hydrolysis.[7][8] While stable at physiological pH (around 7.4), the rate of hydrolysis increases under acidic conditions.[5][9] This pH-dependent reversibility can be exploited for controlled drug release in acidic tumor microenvironments or endosomal compartments.[6][9]
-
Carbonyl Precursor: The structure of the aldehyde or ketone reactant significantly impacts the stability of the resulting oxime. Oximes derived from ketones are generally more stable than those derived from aldehydes.[6][10] Aromatic aldehydes and α-oxo acids also tend to form more stable oximes.[6]
-
Electronic and Steric Effects: The electronic properties of substituents near the oxime bond can influence its stability.[10] Additionally, bulky groups around the linkage can sterically hinder the approach of water, slowing down hydrolysis.[10]
The formation of an oxime linkage from deprotected this compound is a key reaction in bioconjugation.
References
- 1. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 2. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Conjugates Utilizing t-Boc-Aminooxy-PEG2-Azide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of conjugates made with the heterobifunctional linker, t-Boc-Aminooxy-PEG2-Azide, against relevant alternatives, supported by experimental data and detailed methodologies.
The this compound linker offers a modular approach to bioconjugation. It incorporates a protected aminooxy group for reaction with carbonyls (aldehydes or ketones) to form a stable oxime bond, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, and an azide (B81097) group for "click chemistry" ligation with alkynes, forming a highly stable triazole ring.
Comparison of Key Linker Properties
The choice of a linker significantly impacts the physicochemical and biological properties of the resulting conjugate. Below is a comparison of key features of conjugates prepared using an aminooxy/azide strategy versus other common linker technologies.
| Feature | This compound | Thiol-Maleimide Linker | Hydrazone Linker |
| Antibody Conjugation Site | Engineered aldehyde/ketone | Cysteine | Glutamine (enzymatically modified) or engineered aldehyde/ketone |
| Payload Conjugation Site | Alkyne-modified payload | N/A (payload attached to maleimide) | Carbonyl-modified payload |
| Resulting Linkage | Oxime and Triazole | Thioether | Hydrazone |
| Linkage Stability | Oxime: High hydrolytic stability; Triazole: Very high stability[1][2] | Susceptible to retro-Michael addition and thiol exchange, leading to potential payload deconjugation[3] | pH-sensitive; cleavable in the acidic environment of endosomes/lysosomes[4] |
| Specificity of Conjugation | High, due to the bioorthogonal nature of the reactions[3] | Highly specific for free thiols | Specific for carbonyls |
| Hydrophilicity | Enhanced by the PEG2 spacer | Can be modulated with PEG spacers | Dependent on overall linker structure |
Impact of PEG Linker Length on Biological Activity
A study comparing an affibody-MMAE conjugate with no PEG linker to conjugates with 4 kDa and 10 kDa PEG linkers demonstrated a clear trade-off between in vitro cytotoxicity and in vivo half-life.[5][]
| Conjugate | PEG Linker Size | Half-life Extension (relative to no PEG) | In Vitro Cytotoxicity Reduction (relative to no PEG) |
| HM | None | 1x | 1x |
| HP4KM | 4 kDa | 2.5x | 4.5x |
| HP10KM | 10 kDa | 11.2x | 22x |
These findings suggest that while increasing PEG length can significantly enhance circulation time, it may also sterically hinder the interaction of the payload with its target, thereby reducing immediate cytotoxic potency.[5][] The optimal PEG length will therefore depend on the specific application and the desired balance between longevity and potency.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Appropriate cell culture medium and supplements
-
Antibody-drug conjugates (ADCs) with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.[7][8][9][10]
Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with NCI-N87 xenografts)
-
Antibody-drug conjugate
-
Sterile PBS for injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) to a cohort of tumor-bearing mice.[11][12]
-
At predetermined time points (e.g., 10 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples from a subset of mice.[12]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using a validated bioanalytical method like ELISA or LC-MS/MS.[11][13]
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), and clearance.[14]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in ADC therapy and evaluation, the following diagrams illustrate the general mechanism of action of an ADC targeting the HER2 receptor and the experimental workflow for a pharmacokinetic study.
References
- 1. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 2. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BCMA in Multiple Myeloma: Advances in Antibody-Drug Conjugate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROP2: as a promising target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of A Novel EGFR-Targeting Antibody-Drug Conjugate, SHR-A1307, for the Treatment of Solid Tumors Resistant or Refractory to Anti-EGFR Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of t-Boc-Aminooxy-PEG2-Azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a bifunctional linker is a critical decision that can significantly impact the efficacy, stability, and overall success of a conjugate. t-Boc-Aminooxy-PEG2-Azide has emerged as a versatile tool, offering orthogonal reactivity for two of the most robust ligation chemistries: "click" chemistry via its azide (B81097) group and oxime ligation through its protected aminooxy functionality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and cost against a range of alternative bifunctional linkers. We present supporting experimental data, detailed protocols, and workflow diagrams to empower researchers in making informed decisions for their specific bioconjugation needs.
Executive Summary
This compound provides a unique combination of bioorthogonal reactive groups, enabling a two-step, controlled conjugation strategy. The azide group participates in highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, forming a stable triazole linkage. Following deprotection of the t-Boc group, the aminooxy moiety can selectively react with aldehydes or ketones to form a stable oxime bond. This orthogonality allows for the sequential attachment of two different molecules with high precision.
However, the versatility of this linker comes at a premium price point. This guide will delve into a quantitative comparison with more traditional and often more economical alternatives, such as those based on N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries, as well as other click chemistry reagents. The analysis will weigh the benefits of reaction efficiency, specificity, and linkage stability against the financial investment required.
Quantitative Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy is often a trade-off between reaction speed, efficiency, specificity, and the stability of the resulting covalent bond. The following table summarizes key quantitative parameters for the chemistries relevant to this compound and its alternatives.
| Feature | Oxime Ligation (Aminooxy) | Azide-Alkyne Cycloaddition (SPAAC) | Azide-Alkyne Cycloaddition (CuAAC) | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Target Residue(s) | Aldehydes, Ketones | Strained Alkynes (e.g., DBCO, BCN) | Terminal Alkynes | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Efficiency | High (>90%) | Very High (>95%)[1] | Very High (>95%)[1] | Variable (50-90%), susceptible to hydrolysis[1] | High (70-90%)[1] |
| Reaction Speed (Second-order rate constants) | 10⁻³ to 10⁻² M⁻¹s⁻¹ (can be accelerated with catalysts)[2] | 10⁻¹ to 1 M⁻¹s⁻¹[1] | 10² to 10³ M⁻¹s⁻¹ (with copper catalyst)[1] | ~10² M⁻¹s⁻¹ (pH dependent) | ~10² M⁻¹s⁻¹ |
| Linkage Stability | High, stable at physiological pH[3][4][5] | Very High (Triazole ring)[6] | Very High (Triazole ring)[6] | High (Amide bond) | Stable, but potential for thiol-exchange |
| Biocompatibility | High (catalyst-free) | High (copper-free)[7] | Moderate (potential cytotoxicity of copper catalyst)[8] | High | High |
| Specificity | Very High | Very High | Very High | Moderate (can react with other nucleophiles) | High |
Cost Comparison of Bifunctional Linkers
The cost of bifunctional linkers can vary significantly based on the complexity of the reactive groups, the length of the PEG spacer, and the supplier. The following table provides an approximate cost comparison for this compound and a selection of its alternatives. Prices are based on publicly available information from various suppliers and are subject to change.
| Linker | Functional Groups | Typical Price Range (per 100 mg) |
| This compound | t-Boc-Aminooxy, Azide | $300 - $700+ |
| NHS-PEG4-Azide | NHS Ester, Azide | $150 - $300 |
| Maleimide-PEG4-Azide | Maleimide, Azide | $200 - $400 |
| DBCO-PEG4-NHS Ester | DBCO, NHS Ester | $250 - $500 |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester, Maleimide | $50 - $150 |
| Azido-PEG3-Carboxylic Acid | Azide, Carboxylic Acid | $100 - $250 |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the sequential conjugation of two molecules (Molecule A with an alkyne group and Molecule B with an aldehyde/ketone group) using this compound.
Step 1: Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve Reagents: Dissolve the alkyne-functionalized Molecule A and this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Incubation: Mix the two solutions at a slight molar excess of the azide linker. Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove the excess linker and unreacted Molecule A using size-exclusion chromatography or dialysis.
Step 2: Oxime Ligation
-
Deprotection of t-Boc Group: Treat the purified conjugate from Step 1 with an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) for 30 minutes to remove the t-Boc protecting group, exposing the aminooxy functionality.
-
Neutralization: Neutralize the reaction and exchange the buffer to a slightly acidic buffer (pH 5-6) using a desalting column.
-
Reaction with Aldehyde/Ketone: Add the aldehyde or ketone-functionalized Molecule B to the deprotected conjugate.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction can be accelerated by the addition of a catalyst such as aniline.[9]
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., affinity chromatography, ion-exchange chromatography).
Protocol 2: NHS Ester-Amine Coupling
-
Prepare Antibody: Dialyze the antibody or protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve NHS Ester Linker: Immediately before use, dissolve the NHS ester-containing linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 5:1 to 20:1 (linker:protein).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer such as Tris-HCl.
-
Purification: Remove excess linker and byproducts by dialysis or size-exclusion chromatography.
Protocol 3: Maleimide-Thiol Coupling
-
Reduce Antibody (if necessary): If conjugating to native cysteines, reduce the interchain disulfide bonds of the antibody using a reducing agent like DTT or TCEP. Purify the reduced antibody to remove the reducing agent.
-
Prepare Maleimide Linker: Dissolve the maleimide-containing linker in a suitable solvent (e.g., DMSO, DMF).
-
Conjugation Reaction: Mix the reduced antibody with the maleimide linker in a buffer at pH 6.5-7.5.[11][12][13][14][15]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.
-
Purification: Purify the conjugate using size-exclusion chromatography.
Mandatory Visualizations
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Comparison of common bioconjugation reaction pathways.
Conclusion: A Strategic Choice Based on Application and Budget
The cost-benefit analysis of this compound reveals a clear trade-off between versatility, precision, and cost.
Choose this compound when:
-
Orthogonal, sequential conjugation is critical: The ability to perform two distinct and highly specific ligation reactions in a controlled manner is the primary advantage of this linker. This is particularly valuable in the synthesis of complex constructs like antibody-drug conjugates with dual payloads or sophisticated drug delivery systems.
-
High specificity and biocompatibility are paramount: Both click chemistry (especially the copper-free SPAAC variant) and oxime ligation are bioorthogonal, meaning they proceed with minimal interference from biological functional groups.[7]
-
Budget is a secondary consideration: The higher cost of this linker is justified when the success of the project hinges on the precise control and high efficiency it offers.
Consider alternatives when:
-
A single conjugation step is sufficient: For simpler bioconjugates, more economical linkers with a single reactive group at each end (e.g., NHS-PEG-Maleimide) are often adequate.
-
Cost is a primary constraint: Traditional bioconjugation chemistries using NHS esters or maleimides are significantly more cost-effective and may provide acceptable results for many applications.
-
The target molecule has readily available and specifically located functional groups: If a protein has a unique and accessible cysteine residue, for example, a maleimide-based linker can provide a high degree of site-specificity at a lower cost.
Ultimately, the optimal choice of a bifunctional linker depends on a careful consideration of the specific scientific goals, the chemical nature of the molecules to be conjugated, and the available budget. This guide provides the necessary data and protocols to enable researchers to make a strategic and well-informed decision.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. cenmed.com [cenmed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Linker and peptide pegs for Bioconjugation [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting t-Boc-Aminooxy-PEG2-Azide: A Supplier Comparison
For scientists and professionals in drug development, the quality of chemical reagents is paramount. This guide provides a comparative overview of commercially available t-Boc-Aminooxy-PEG2-Azide, a heterobifunctional linker crucial for the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates.[1] The selection of a high-quality supplier is a critical first step in any research and development workflow. This guide aims to provide a clear comparison of specifications from various suppliers and offers standardized experimental protocols for in-house validation.
Supplier Specification Overview
The following table summarizes the product specifications for this compound from a selection of suppliers. The data has been compiled from publicly available information on the respective company websites. It is important to note that while this information provides a useful baseline, lot-to-lot variability is always a possibility. Therefore, in-house validation is strongly recommended.
| Supplier | Purity Specification | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| BroadPharm | 98%[2][3][4] | 290.3[3] | 252378-68-0 | Offers GMP-grade inquiries.[2] |
| Cenmed | 0.98[5] | 290.3[5] | 252378-68-0 | - |
| MedchemExpress | >98% | 290.32 | 252378-68-0 | Characterized as a PEG-based PROTAC linker.[1] |
| AxisPharm | ≥95%[6] | 290.32 | 252378-68-0 | - |
| Glyco MindSynth | 95-98%[7] | 290.3[7] | 252378-68-0 | Certificate of Analysis available for download.[7] |
Recommended Experimental Protocols for Supplier Validation
To ensure the quality and performance of this compound for your specific application, a series of validation experiments are recommended. The following protocols outline key experiments for assessing purity, identity, and reactivity.
Purity and Identity Confirmation by HPLC-MS and NMR
Objective: To independently verify the purity and confirm the chemical structure of the compound from different suppliers.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Gradient: 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Analysis: The purity is determined by the peak area percentage of the main product peak.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The observed mass-to-charge ratio (m/z) should be compared with the theoretical mass of the protonated molecule [M+H]⁺.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The chemical shifts and coupling constants should be consistent with the expected structure of this compound.
-
Reactivity Assessment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To evaluate the reactivity of the azide (B81097) group in a standard "click chemistry" reaction.
Methodology:
-
Materials:
-
This compound from each supplier.
-
An alkyne-functionalized molecule (e.g., a fluorescent alkyne like 5-ethynyl-2'-deoxyuridine).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper ligand (e.g., THPTA or TBTA).[8]
-
Solvent (e.g., a mixture of DMF/water or DMSO).[8]
-
-
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.[8]
-
Prepare a stock solution of the copper catalyst by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM ligand solution.[8]
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.[8]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) (to a final concentration of 5-10 mol%).[8]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[8]
-
Monitor the reaction progress by HPLC or LC-MS to determine the extent of conversion to the triazole product.
-
Deprotection and Oxime Ligation
Objective: To assess the efficiency of the t-Boc deprotection and the subsequent reactivity of the aminooxy group.
Methodology:
-
t-Boc Deprotection:
-
Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under reduced pressure.
-
Confirm the deprotection by LC-MS.
-
-
Oxime Ligation:
-
Prepare a buffered solution (e.g., pH 4.5) of an aldehyde-containing molecule (e.g., an aldehyde-tagged protein).[9]
-
Add the deprotected aminooxy-PEG2-azide (10-20 equivalents) to the aldehyde-containing molecule.[9]
-
Incubate the reaction at 35-37°C for 1-16 hours.[9]
-
Analyze the reaction mixture by SDS-PAGE or LC-MS to determine the efficiency of the oxime ligation.
-
Visualizing the Workflow and Comparison Logic
To aid in understanding the experimental workflow and the decision-making process for supplier selection, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PEG Length on Conjugation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the bioconjugation process is paramount for the successful development of therapeutics like antibody-drug conjugates (ADCs) and other protein-based drugs. Polyethylene glycol (PEG) has long been a staple linker, utilized to enhance the solubility, stability, and pharmacokinetic profile of biomolecules. However, the length of the PEG chain is a critical parameter that can significantly influence not only the therapeutic efficacy but also the efficiency of the conjugation reaction itself.
This guide provides an objective comparison of how PEG length affects conjugation efficiency, supported by experimental data. We will delve into the quantitative impacts on reaction outcomes and provide detailed protocols for the essential analytical techniques required to assess these effects. Furthermore, we will explore emerging alternatives to PEG linkers, offering a broader perspective on bioconjugation strategies.
The Influence of PEG Length on Conjugation Outcomes: A Data-Driven Comparison
The molecular weight of a PEG linker can exert a considerable influence on the outcome of a conjugation reaction. This is often attributed to steric hindrance, where longer PEG chains can impede the accessibility of reactive sites on the protein or biomolecule. The following tables summarize quantitative data from various studies, illustrating the impact of PEG length on different aspects of conjugation and the properties of the resulting conjugates.
| PEG Molecular Weight (Da) | System | Parameter | Observation | Reference |
| 700 | α-Chymotrypsin | Catalytic Turnover (kcat) | Decreased by ~50% with 1-9 PEG molecules attached | [1] |
| 2,000 | α-Chymotrypsin | Catalytic Turnover (kcat) | Decreased by ~50% with 1-9 PEG molecules attached | [1] |
| 5,000 | α-Chymotrypsin | Catalytic Turnover (kcat) | Decreased by ~50% with 1-9 PEG molecules attached | [1] |
| 2,100 | Gold Nanoparticles | Grafting Density (PEG/nm²) | 3.93 | [2] |
| 51,400 | Gold Nanoparticles | Grafting Density (PEG/nm²) | 0.31 | [2] |
| 2,000 | Folate-linked Liposomes | In vivo Tumor Accumulation | Significant increase compared to non-targeted liposomes | [3] |
| 5,000 | Folate-linked Liposomes | In vivo Tumor Accumulation | Increased accumulation compared to 2 kDa PEG | [3] |
| 10,000 | Folate-linked Liposomes | In vivo Tumor Accumulation | Highest level of tumor accumulation observed | [3] |
Key Takeaways:
-
Steric Hindrance: As evidenced by the gold nanoparticle study, increasing PEG length can lead to a decrease in the number of PEG molecules that can be conjugated to a surface, a phenomenon attributed to steric hindrance.[2]
-
Biological Activity: For enzymes like α-chymotrypsin, the attachment of PEG, regardless of the tested lengths (700 to 5,000 Da), resulted in a similar decrease in catalytic activity, suggesting that the presence of PEG, rather than its specific length in this range, impacts the enzyme's function.[1]
-
In Vivo Targeting: In the context of drug delivery systems like liposomes, longer PEG linkers (up to 10 kDa) can enhance the in vivo tumor-targeting capabilities.[3]
Alternatives to PEG Linkers
While PEG is a widely used and effective linker, concerns about potential immunogenicity and the "PEG dilemma," where pre-existing anti-PEG antibodies can lead to accelerated clearance of PEGylated drugs, have prompted the exploration of alternatives.[4]
| Linker Type | Key Advantages |
| Polysarcosine (PSar) | Biodegradable, non-immunogenic, can offer comparable or superior performance to PEG, especially for high-drug-to-antibody ratio (DAR) ADCs.[5][6] |
| Polypeptides | Highly tunable in terms of length, flexibility, and cleavability; biodegradable, breaking down into natural amino acids.[4][5] |
| Polysaccharides (e.g., Dextran) | High hydrophilicity and biocompatibility.[4][5] |
| Zwitterionic Polymers | Highly hydrophilic, prevent protein fouling, and their neutral charge reduces the risk of immunogenic reactions.[7] |
These alternatives offer promising avenues for the development of next-generation bioconjugates with improved safety and efficacy profiles.[4]
Experimental Workflow and Methodologies
A robust assessment of PEGylation efficiency requires a combination of conjugation, purification, and analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PEGylated Proteins: How Much Does Molecular Weight Matter? | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Safety Operating Guide
Navigating the Safe Disposal of t-Boc-Aminooxy-PEG2-Azide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of t-Boc-Aminooxy-PEG2-Azide, a bifunctional linker containing both a polyethylene (B3416737) glycol (PEG) chain and a potentially hazardous azide (B81097) group. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
Understanding the Hazards: A Dual-Nature Compound
This compound (CAS No. 252378-68-0, Molecular Formula: C₁₁H₂₂N₄O₅) presents a unique disposal challenge due to its hybrid structure. The PEG component is generally considered biocompatible and biodegradable.[1][2][3] However, the presence of the azide functional group necessitates stringent safety precautions. Organic azides are a class of compounds known for their potential instability and can be sensitive to heat, light, shock, and pressure.[4][5]
Quantitative Hazard Summary for Organic Azides
The following table summarizes the general quantitative data and hazard classifications pertinent to organic azides, which should be applied to the handling of this compound in the absence of specific data.
| Hazard Parameter | General Classification & Precautionary Data |
| Explosive Properties | Potentially explosive. Sensitive to heat, light, shock, friction, and pressure. Avoid concentrating solutions.[4][5] |
| Acute Toxicity (Oral) | Varies by compound. Sodium azide is highly toxic. Assume a degree of toxicity for all azides. |
| Acute Toxicity (Dermal) | May cause skin irritation. Prolonged contact should be avoided.[7] |
| Acute Toxicity (Inhalation) | Formation of hydrazoic acid upon contact with acid poses a severe inhalation hazard.[4][6] |
| Flammability | Organic azides can be flammable solids.[8] |
| Reactivity | Highly reactive. Incompatible with strong acids, heavy metals and their salts, bromine, carbon disulfide, and dimethyl sulfate.[4][5] Avoid use of metal spatulas and ground glass joints.[4][5][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (nitrile gloves are a common choice). For handling higher concentrations or larger quantities, consider double-gloving or using Silver Shield® gloves.[6]
-
Eye Protection: Safety glasses or splash goggles are mandatory.[6]
-
Body Protection: A standard laboratory coat must be worn.[6] For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron is recommended.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.[4][5][8]
-
Labeling: The container must be labeled as "Azide-Containing Waste" and should list the specific chemical name: "this compound."
-
Avoid Incompatibles: Crucially, DO NOT mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[4][6] Also, ensure no heavy metal contamination is introduced into the waste container.[4]
3. Chemical Deactivation (Optional, for advanced users):
-
For experienced personnel, chemical deactivation of the azide group can be performed to render the waste less hazardous. A common method for small quantities of organic azides is reduction to the corresponding amine. This is a chemical reaction and should only be performed by a trained chemist in a controlled laboratory setting with a proper risk assessment.
-
Note: This step is not mandatory for disposal, as licensed hazardous waste disposal companies are equipped to handle azide-containing waste.
4. Storage Pending Disposal:
-
Store the sealed and labeled azide waste container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[5][8]
-
The storage location should be designated for hazardous waste.
5. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal of the azide waste.
6. Spill Management:
-
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Using non-sparking tools (e.g., plastic or wooden spatula), carefully collect the absorbed material and place it into the designated azide waste container.[8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as azide waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. youtube.com [youtube.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. carlroth.com [carlroth.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling t-Boc-Aminooxy-PEG2-Azide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides crucial safety and logistical information for t-Boc-Aminooxy-PEG2-Azide, a bifunctional linker used in click chemistry and PROTAC development.[1][2][3] Adherence to these protocols is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate risks. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, and may pose toxicological risks.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[5] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For highly toxic azides, Silver Shield™ gloves under nitrile are advised.[5][6] | Prevents skin contact and absorption. Azides can be absorbed through the skin.[6] |
| Body Protection | A flame-resistant lab coat should be worn. An apron can provide an additional layer of protection against splashes.[7] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[7][8] A respirator may be necessary for spill cleanup or if there is a risk of aerosol generation.[7] | Prevents inhalation of dust or vapors. Azides can be toxic if inhaled.[6] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires careful attention to detail at every step. Organic azides are potentially explosive and should be handled with caution.[4]
-
Preparation and Designated Area :
-
Handling the Compound :
-
Use non-metal spatulas (e.g., plastic or ceramic) to handle the solid compound to prevent the formation of shock-sensitive metal azides.[4][8]
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4][8]
-
Keep the compound away from heavy metals, such as lead and copper, and their salts.[8][9]
-
Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as reaction media with azides, as this can form extremely unstable compounds.[4]
-
-
During the Reaction :
-
Work with the smallest feasible quantities of the material.[5]
-
Maintain the reaction at the recommended temperature and avoid overheating.
-
Ensure proper ventilation and be mindful of any gas evolution.
-
-
Storage :
Disposal Plan: Waste Management Protocol
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing and waste streams.
-
Waste Segregation :
-
All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[4][5]
-
Crucially, do not mix azide (B81097) waste with other chemical waste streams, particularly acidic or metallic waste .[4][5]
-
Use non-metallic containers for waste collection.[12]
-
-
Deactivation of Dilute Azide Solutions (for trained personnel only) :
-
For dilute solutions (<5%), chemical deactivation can be performed by trained personnel in a controlled setting.[6][8]
-
A common method involves reacting the azide with nitrous acid, which must be carried out in a chemical fume hood due to the formation of nitric oxide.[6][9]
-
The order of addition is critical: add a 20% aqueous solution of sodium nitrite (B80452) to the azide solution first, followed by the gradual addition of a 20% aqueous solution of sulfuric acid.[6][9] Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid .[6][9]
-
After the reaction is complete, the solution should be neutralized to a pH between 6 and 9 before being collected as hazardous waste.[6][9]
-
-
Final Disposal :
-
Under no circumstances should azide solutions be poured down the drain .[6][8][9] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the azide waste.[8]
-
Experimental Workflow and Safety Diagram
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. utoledo.edu [utoledo.edu]
- 8. benchchem.com [benchchem.com]
- 9. unomaha.edu [unomaha.edu]
- 10. This compound, 252378-68-0 | BroadPharm [broadpharm.com]
- 11. t-Boc-Aminooxy-PEG3-acid|MSDS [dcchemicals.com]
- 12. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
